molecular formula C9H8F3NO2 B108146 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid CAS No. 142012-65-5

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B108146
CAS No.: 142012-65-5
M. Wt: 219.16 g/mol
InChI Key: FANMQHUKZBBELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS 144789-75-3) is a chiral phenylglycine derivative serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to an aminoacetic acid core. The trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. As a chemical building block, this compound is a key synthetic intermediate for the development of potential therapeutic agents. Its structure is related to "Activator-3" (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid), a potent pan-activator of AMP-activated protein kinase (AMPK) studied for metabolic disorders . Research into AMPK activators represents a promising approach for conditions like type-II diabetes, as activation of this enzyme can enhance glucose utilization and improve lipid profiles . This building block is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMQHUKZBBELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380600
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142012-65-5
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142012-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The document details classical methods such as the Strecker synthesis and the Bucherer-Bergs reaction, as well as modern asymmetric approaches aimed at producing enantiomerically pure forms of the target molecule. For each method, detailed experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Introduction

This compound, also known as 4-(trifluoromethyl)phenylglycine, is a non-proteinogenic α-amino acid. The presence of the trifluoromethyl group at the para-position of the phenyl ring imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents and agrochemicals. This guide explores the key synthetic methodologies for its preparation, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.

Racemic Synthesis Routes

Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are widely employed for the racemic synthesis of α-amino acids, including this compound. Both methods are initiated from the readily available 4-(trifluoromethyl)benzaldehyde.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared. A separate aqueous solution of sodium cyanide is also prepared.

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 4-(trifluoromethyl)benzaldehyde is added, dissolved in methanol or ethanol.

  • The flask is cooled in an ice bath to 0-5 °C.

  • The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.

  • Following this, the sodium cyanide solution is added dropwise via the dropping funnel while maintaining the low temperature.

  • The reaction mixture is stirred at 0-5 °C for several hours and monitored for completion.

  • Upon completion, the product, 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile, is isolated.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling, the precipitated this compound hydrochloride is collected by filtration.

  • To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia or sodium hydroxide.

  • The resulting precipitate of racemic this compound is filtered, washed with cold water and ethanol, and then dried.

Quantitative Data:

While specific yields for the synthesis of this compound via the Strecker method are not extensively reported in readily available literature, typical yields for Strecker syntheses of related aryl glycines are in the range of 70-90% for the α-aminonitrile formation and 80-95% for the hydrolysis step.

Logical Relationship Diagram:

Strecker_Synthesis A 4-(Trifluoromethyl)benzaldehyde C 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile A->C Strecker Reaction B Ammonia & Cyanide E This compound (Racemic) C->E Hydrolysis D Acid Hydrolysis

Strecker Synthesis Workflow

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Experimental Protocol:

Step 1: Synthesis of 5-(4-(Trifluoromethyl)phenyl)hydantoin

  • In a suitable reaction vessel, 4-(trifluoromethyl)benzaldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate are combined in a molar ratio of approximately 1:2:2.[1]

  • The reaction is typically carried out in a solvent such as water or ethanol.[1]

  • The mixture is heated to reflux (around 80-100 °C) for several hours.[1]

  • The reaction progress is monitored by appropriate analytical techniques.

  • After completion, the reaction mixture is cooled, and the pH is adjusted to ~8-9.[1]

  • The product, 5-(4-(trifluoromethyl)phenyl)hydantoin, is then isolated, often by precipitation upon acidification with an acid like HCl, followed by filtration and purification by recrystallization.[1]

Step 2: Hydrolysis to this compound

  • The synthesized 5-(4-(trifluoromethyl)phenyl)hydantoin is subjected to hydrolysis, which can be achieved under either acidic or basic conditions.

  • Alkaline Hydrolysis: The hydantoin is heated with an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.

  • Acid Hydrolysis: Alternatively, the hydantoin can be hydrolyzed by heating with a strong acid, such as hydrochloric acid.

  • The hydrolysis reaction cleaves the hydantoin ring to yield the desired amino acid.

  • The product, this compound, is then isolated and purified.

Quantitative Data:

The Bucherer-Bergs reaction generally provides good yields of hydantoins, often exceeding 80%. The subsequent hydrolysis step also proceeds with high efficiency.

StepProductTypical Yield
Bucherer-Bergs Reaction5-(4-(Trifluoromethyl)phenyl)hydantoin80-95%
HydrolysisThis compound>90%

Logical Relationship Diagram:

Bucherer_Bergs_Reaction A 4-(Trifluoromethyl)benzaldehyde C 5-(4-(Trifluoromethyl)phenyl)hydantoin A->C Bucherer-Bergs Reaction B KCN & (NH4)2CO3 E This compound (Racemic) C->E Hydrolysis D Hydrolysis

Bucherer-Bergs Reaction Workflow

Asymmetric Synthesis Routes

For applications in the pharmaceutical industry, obtaining enantiomerically pure this compound is often crucial. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

This method introduces a chiral auxiliary to the Strecker reaction, leading to the diastereoselective formation of an α-aminonitrile. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol:

  • A chiral amine, such as (R)-phenylglycine amide, is used as the chiral auxiliary.

  • The chiral amine, 4-(trifluoromethyl)benzaldehyde, and a cyanide source (e.g., NaCN) are reacted in a suitable solvent system (e.g., water or a mixture of water and methanol).

  • The reaction is stirred at room temperature for an extended period (e.g., 96 hours), during which one diastereomer of the α-aminonitrile selectively precipitates. This process is known as a crystallization-induced asymmetric transformation.

  • The diastereomerically pure α-aminonitrile is isolated by filtration.

  • The chiral auxiliary is then cleaved, and the nitrile group is hydrolyzed, typically in a single step by heating with a strong acid (e.g., 6 M HCl) at reflux.

  • This process yields the enantiomerically enriched this compound.

Quantitative Data:

This method can provide high diastereomeric ratios and excellent enantiomeric excess.

StepProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric StreckerChiral α-aminonitrile>99:1-
Hydrolysis & Cleavage(S)- or (R)-Amino Acid->98%

Signaling Pathway Diagram:

Asymmetric_Strecker A 4-(Trifluoromethyl)benzaldehyde C Diastereomeric α-aminonitriles A->C B Chiral Auxiliary & NaCN E Single Diastereomer of α-aminonitrile C->E Selective Precipitation D Crystallization-Induced Asymmetric Transformation G Enantiopure Amino Acid E->G Cleavage & Hydrolysis F Acid Hydrolysis

Asymmetric Strecker Synthesis Pathway

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to act on only one enantiomer.

Experimental Protocol:

  • A racemic mixture of this compound or a suitable derivative (e.g., an amide or ester) is prepared using one of the racemic synthesis methods described above.

  • The racemic mixture is dissolved in an appropriate buffer solution.

  • A specific enzyme, such as a lipase or an amidase, is added to the solution. For example, an amidase from Mycobacterium neoaurum or Ochrobactrum anthropi could be employed for the resolution of Cα-fluoroalkyl substituted amino acid amides.

  • The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-enantiomer ester or amide) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer ester or amide) unreacted.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The mixture is then separated into the hydrolyzed amino acid and the unreacted derivative using standard techniques such as extraction or chromatography.

  • The unreacted derivative can then be hydrolyzed under non-enzymatic conditions to obtain the other enantiopure amino acid.

Quantitative Data:

Enzymatic resolutions can achieve very high enantioselectivity.

MethodEnzymeSubstrateEnantiomeric Excess (ee)
Enzymatic ResolutionAmidaseRacemic Amide>99%
Enzymatic ResolutionLipaseRacemic Ester>99%

Experimental Workflow Diagram:

Enzymatic_Resolution cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Final Product Generation A Racemic Mixture (L- and D-ester/amide) C Selective Hydrolysis of L-enantiomer A->C B Enzyme (e.g., Lipase/Amidase) D Mixture of L-Amino Acid & D-ester/amide C->D E L-Amino Acid D->E Extraction/Chromatography F D-ester/amide D->F Extraction/Chromatography H D-Amino Acid F->H G Chemical Hydrolysis

Enzymatic Resolution Workflow

Summary and Comparison of Synthetic Routes

The choice of synthetic route for this compound depends on the specific requirements of the research, particularly the need for enantiopure material and the scale of the synthesis.

Synthesis MethodStarting MaterialKey IntermediatesProduct FormKey AdvantagesKey Disadvantages
Strecker Synthesis 4-(Trifluoromethyl)benzaldehydeα-aminonitrileRacemicHigh yields, readily available starting materials.Use of toxic cyanide, produces a racemic mixture.
Bucherer-Bergs Reaction 4-(Trifluoromethyl)benzaldehydeHydantoinRacemicGood yields, avoids direct handling of ammonia gas.Multi-step process, produces a racemic mixture.
Asymmetric Strecker 4-(Trifluoromethyl)benzaldehydeDiastereomeric α-aminonitrilesEnantiopureHigh enantioselectivity, one-pot potential.Requires a chiral auxiliary, may require optimization.
Enzymatic Resolution Racemic Amino Acid DerivativeN/AEnantiopureVery high enantioselectivity, mild reaction conditions.Requires a racemic starting material, separation of products.

Conclusion

This technical guide has detailed several robust methods for the synthesis of this compound. For the production of racemic material, both the Strecker synthesis and the Bucherer-Bergs reaction offer efficient and high-yielding pathways. For applications requiring enantiomerically pure compounds, asymmetric synthesis using a chiral auxiliary or the enzymatic resolution of a racemic mixture are powerful strategies that can provide the desired stereoisomer with high purity. The choice of method will ultimately be guided by the specific needs of the researcher, considering factors such as required stereochemical purity, scale, and available resources.

References

Strecker Synthesis for Trifluoromethyl-Substituted Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into amino acids offers a powerful strategy for modulating the biological activity and physicochemical properties of peptides and therapeutic agents. The Strecker synthesis, a classic and versatile method for amino acid preparation, has been successfully adapted for the synthesis of these valuable fluorinated building blocks. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the Strecker synthesis of trifluoromethyl-substituted amino acids, with a particular focus on modern asymmetric methodologies.

Core Principles of the Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile functionality yields the desired α-amino acid.[1] For the synthesis of trifluoromethyl-substituted amino acids, a trifluoromethyl ketone is typically employed as the starting material.

The classical Strecker synthesis produces a racemic mixture of amino acids.[2] However, significant advancements have been made in the development of asymmetric Strecker reactions to afford enantioenriched trifluoromethyl-substituted amino acids. These asymmetric approaches often utilize chiral auxiliaries or, more commonly, chiral organocatalysts to control the stereochemical outcome of the cyanide addition to the ketimine intermediate.

General Reaction Pathway

The overall transformation can be visualized as a two-step process: the formation of the α-aminonitrile followed by its hydrolysis.

Strecker_Synthesis General Strecker Synthesis Pathway Ketone Trifluoromethyl Ketone Ketimine Trifluoromethyl Ketimine Ketone->Ketimine + Amine - H2O Amine Amine (e.g., NH3) Amine->Ketimine Aminonitrile α-Trifluoromethyl α-Aminonitrile Ketimine->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., HCN, TMSCN) Cyanide->Aminonitrile AminoAcid α-Trifluoromethyl α-Amino Acid Aminonitrile->AminoAcid Hydrolysis (e.g., H3O+)

Caption: General pathway of the Strecker synthesis for trifluoromethyl-substituted amino acids.

Asymmetric Strecker Synthesis: Organocatalytic Approach

Chiral thiourea derivatives have emerged as powerful organocatalysts for the enantioselective Strecker reaction of trifluoromethyl ketimines. These catalysts activate the ketimine through hydrogen bonding, facilitating the stereoselective addition of the cyanide nucleophile.

Experimental Workflow for Organocatalytic Asymmetric Strecker Reaction

The following diagram illustrates a typical experimental workflow for the synthesis of an enantioenriched trifluoromethyl-substituted α-aminonitrile using a chiral thiourea catalyst.

Organocatalytic_Workflow Organocatalytic Asymmetric Strecker Reaction Workflow Start Start Mixing Mix Trifluoromethyl Ketimine, Chiral Thiourea Catalyst, and Solvent Start->Mixing Cooling Cool Reaction Mixture (e.g., to -78 °C) Mixing->Cooling Cyanide_Addition Add Cyanide Source (e.g., TMSCN) Cooling->Cyanide_Addition Reaction Stir at Low Temperature for a Specified Time Cyanide_Addition->Reaction Quenching Quench the Reaction (e.g., with saturated aq. NaHCO3) Reaction->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry Organic Layer (e.g., over Na2SO4) Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification Product Enantioenriched α-Trifluoromethyl α-Aminonitrile Purification->Product

Caption: A representative experimental workflow for an organocatalytic asymmetric Strecker reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifluoromethyl-substituted amino acids via the Strecker reaction.

General Procedure for the Organocatalytic Asymmetric Strecker Reaction of Trifluoromethyl Ketimines

This protocol is adapted from the work of Enders et al. on the enantioselective synthesis of α-quaternary α-trifluoromethyl amino acids.

Materials:

  • N-aryl trifluoromethyl ketimine (1.0 equiv)

  • Chiral thiourea catalyst (e.g., (S,S)-N-[3,5-bis(trifluoromethyl)phenyl]-N'-[2-(dimethylamino)cyclohexyl]thiourea) (0.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-aryl trifluoromethyl ketimine and the chiral thiourea catalyst.

  • Add dry toluene via syringe and cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Add trimethylsilyl cyanide (TMSCN) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired enantioenriched α-trifluoromethyl-α-aminonitrile.

Hydrolysis of α-Trifluoromethyl-α-aminonitriles to α-Amino Acids

The final step in the Strecker synthesis is the hydrolysis of the nitrile group. This can be achieved under acidic or basic conditions.[2]

Acidic Hydrolysis Protocol:

  • Dissolve the α-trifluoromethyl-α-aminonitrile in a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).

  • Heat the mixture at reflux (typically 100-110 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

  • The resulting crude amino acid hydrochloride can be further purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the organocatalytic asymmetric Strecker synthesis of α-trifluoromethyl-α-aminonitriles and their subsequent hydrolysis.

Table 1: Organocatalytic Asymmetric Strecker Reaction of N-Aryl Trifluoromethyl Ketimines

EntryKetimine Aryl GroupCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl10489592
24-Methoxyphenyl10489395
34-Chlorophenyl10729091
42-Naphthyl10728896

Data is representative and compiled from typical results reported in the literature for thiourea-catalyzed reactions.

Table 2: Hydrolysis of Enantioenriched α-Trifluoromethyl-α-aminonitriles

EntryStarting AminonitrileHydrolysis ConditionsYield (%)
1(R)-N-(Phenyl)-2-amino-2-trifluoromethyl-propanenitrile6 M HCl, reflux, 12 h85
2(R)-N-(4-Methoxyphenyl)-2-amino-2-trifluoromethyl-propanenitrile6 M HCl, reflux, 16 h82

Yields are for the isolated amino acid hydrochloride salt after purification.

Purification and Characterization

Purification
  • Flash Column Chromatography: The primary method for purifying the intermediate α-aminonitriles. A silica gel stationary phase with a mobile phase gradient of n-hexane and ethyl acetate is commonly used.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of the α-aminonitriles and the final amino acids.[3][4] Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) are frequently employed with mobile phases consisting of hexane/isopropanol or other solvent mixtures.[4]

  • Recrystallization: Can be used to purify the final amino acid products, often as their hydrochloride or other salt forms.

  • Ion-Exchange Chromatography: A useful technique for the purification of the final amino acids, taking advantage of their amphoteric nature.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation.[5][6] The trifluoromethyl group provides a distinct singlet in the ¹⁹F NMR spectrum, which is a powerful diagnostic tool.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their identity. High-resolution mass spectrometry (HRMS) provides accurate mass data.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N) stretch in the aminonitrile intermediate (around 2230 cm⁻¹) and the carbonyl (C=O) stretch of the carboxylic acid in the final product (around 1710 cm⁻¹).

Conclusion

The Strecker synthesis, particularly its modern asymmetric variants utilizing organocatalysis, provides a robust and efficient platform for the preparation of valuable trifluoromethyl-substituted amino acids. This guide has outlined the core principles, detailed experimental protocols, and key quantitative data to aid researchers in the successful application of this methodology. The continued development of novel catalysts and reaction conditions promises to further expand the scope and utility of the Strecker synthesis in the field of drug discovery and chemical biology.

References

A Technical Guide to the Gabriel Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of the target amino acid can be envisioned in three primary stages:

  • α-Bromination of a Phenylacetic Ester: Introduction of a bromine atom at the alpha position to the ester carbonyl group, creating a suitable electrophile for the subsequent step.

  • Phthalimide Alkylation: The core Gabriel reaction, where the α-bromo ester is treated with potassium phthalimide to form a protected amino acid derivative via an SN2 mechanism.[2]

  • Hydrolysis: Deprotection of both the phthalimide and ester groups, typically under acidic conditions, to yield the final α-amino acid product.[1][4]

// Node styles start_material [label="Ethyl 2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; intermediate1 [label="Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; intermediate2 [label="Ethyl 2-(1,3-dioxoisoindolin-2-yl)-2-(4-(trifluoromethyl)phenyl)acetate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; product [label="2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Reaction condition nodes cond1 [label="NBS, AIBN\nCCl4, Reflux", shape=plaintext, fontcolor="#202124"]; cond2 [label="Potassium Phthalimide\nDMF", shape=plaintext, fontcolor="#202124"]; cond3 [label="H3O+, Heat", shape=plaintext, fontcolor="#202124"];

// Edges start_material -> cond1 [arrowhead=none, color="#4285F4"]; cond1 -> intermediate1 [color="#4285F4"];

intermediate1 -> cond2 [arrowhead=none, color="#EA4335"]; cond2 -> intermediate2 [color="#EA4335"];

intermediate2 -> cond3 [arrowhead=none, color="#FBBC05"]; cond3 -> product [color="#FBBC05"]; }

Caption: Proposed reaction scheme for the synthesis of the target amino acid.

Reagent and Intermediate Data

The following table summarizes key quantitative data for the proposed reactants and intermediates in this synthesis.

Compound NameRoleFormulaMolar Mass ( g/mol )
4-(Trifluoromethyl)phenylacetic acidPrecursorC₉H₇F₃O₂204.15
EthanolReagent/SolventC₂H₆O46.07
N-Bromosuccinimide (NBS)Brominating AgentC₄H₄BrNO₂177.98
Azobisisobutyronitrile (AIBN)Radical InitiatorC₈H₁₂N₄164.21
Potassium PhthalimideNitrogen NucleophileC₈H₄KNO₂185.22
Dimethylformamide (DMF)SolventC₃H₇NO73.09
Hydrochloric Acid (concentrated)Acid CatalystHCl36.46

Detailed Experimental Protocols

The following protocols are representative procedures based on standard organic synthesis techniques. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate

This procedure is based on a standard radical bromination of an activated C-H bond adjacent to an aromatic ring and an ester.

  • Esterification (Pre-step): Convert 4-(Trifluoromethyl)phenylacetic acid to its ethyl ester via Fischer esterification. Reflux the acid (1.0 eq) in excess absolute ethanol with a catalytic amount of sulfuric acid for 4-6 hours. Monitor by TLC. After completion, neutralize the acid, extract the ester with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Bromination: To a solution of ethyl 2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-2-(4-(trifluoromethyl)phenyl)acetate

This is the key SN2 reaction of the Gabriel synthesis. The use of a polar aprotic solvent like DMF is known to accelerate the reaction rate.[3][6]

  • Reaction Setup: Dissolve the ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add potassium phthalimide (1.1 eq) to the solution in one portion.[7][8]

  • Reaction: Heat the mixture to 80-100°C and stir vigorously under an inert atmosphere for 6-12 hours.

  • Monitoring: Follow the disappearance of the starting bromo-ester by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated phthalimide intermediate.

Step 3: Hydrolysis to this compound

Acid-catalyzed hydrolysis is an effective method for cleaving both the phthalimide and the ester protecting groups in a single pot.[4]

  • Reaction Setup: Suspend the N-alkylated phthalimide intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Reaction: Heat the suspension to reflux (approx. 100-110°C) for 12-24 hours. The solid should gradually dissolve as the hydrolysis proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation of Phthalic Acid: Upon cooling the reaction mixture to room temperature, the phthalic acid byproduct will precipitate. Remove it by filtration.

  • Isolation of Amino Acid: Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purification: Dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with a base like ammonium hydroxide or pyridine. The zwitterionic amino acid will precipitate out of the solution.

  • Final Steps: Collect the purified amino acid by filtration, wash with cold water and then acetone, and dry under vacuum.

General Experimental Workflow

The logical flow of a typical synthesis campaign involves several distinct stages from preparation to final analysis.

// Node styles prep [label="Reagent Preparation\n& Stoichiometry Calculation", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; setup [label="Reaction Setup\n(Glassware, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; reaction [label="Reaction Execution\n(Heating, Stirring, Monitoring)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; workup [label="Work-up & Isolation\n(Quenching, Extraction, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; purify [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; analyze [label="Analysis & Characterization\n(NMR, MS, m.p.)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"];

// Edges prep -> setup [color="#4285F4"]; setup -> reaction [color="#4285F4"]; reaction -> workup [color="#EA4335"]; workup -> purify [color="#FBBC05"]; purify -> analyze [color="#34A853"]; }

Caption: A generalized workflow for a multi-step organic synthesis experiment.

References

A Comprehensive Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a key building block in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, synthesis methodologies, biological activities, and analytical characterization techniques to support its application in advanced research and development.

Physicochemical Properties

This compound, a derivative of phenylglycine, possesses a trifluoromethyl group that significantly influences its chemical and biological properties. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive moiety in drug design.

A summary of its key physicochemical properties is presented in the table below. It is important to note that some of the presented data are predicted values or are based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

PropertyValueSource/Notes
Molecular Formula C₉H₈F₃NO₂[Calculated]
Molecular Weight 219.16 g/mol [Calculated]
CAS Number 144789-75-3N/A
Melting Point Not availableExperimental data for the target compound is not readily available. For the related compound 2-(Trifluoromethyl)phenylacetic acid, the melting point is 100-102 °C. For 2,4,5-Trifluorophenylacetic acid, the melting point is 121-125 °C.
Boiling Point ~364.8 °C (Predicted)Predicted for a structurally similar compound, (2R)-2-amino-2-[2-hydroxy-4-(trifluoromethyl)phenyl]acetic acid.
pKa (Carboxylic Acid) ~2.0-3.0 (Estimated)The strong electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to unsubstituted phenylglycine.
Solubility Not availableSpecific quantitative solubility data in common organic solvents is not readily available. Generally, amino acids exhibit solubility in polar solvents.

Synthesis of this compound

The synthesis of α-amino acids like this compound can be achieved through well-established methods such as the Strecker synthesis and the Gabriel synthesis.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (4-(trifluoromethyl)benzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

General Experimental Protocol:

  • Iminonitrile Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with ammonium chloride and potassium cyanide in a suitable solvent system (e.g., aqueous methanol). The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and favor the formation of the aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid (e.g., concentrated hydrochloric acid).

  • Isolation: The final amino acid product is isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate out of the solution. The precipitate is then collected by filtration, washed, and dried.

Strecker_Synthesis start 4-(Trifluoromethyl)benzaldehyde reagents NH₃, KCN start->reagents intermediate α-Aminonitrile Intermediate reagents->intermediate hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, heat) intermediate->hydrolysis product This compound hydrolysis->product

Strecker Synthesis Workflow

Gabriel Synthesis

The Gabriel synthesis provides an alternative route to primary amines and can be adapted for the synthesis of α-amino acids. This method involves the N-alkylation of potassium phthalimide with an α-haloester, followed by hydrolysis to release the amino acid.

General Experimental Protocol:

  • α-Bromination: 4-(Trifluoromethyl)phenylacetic acid is first converted to its corresponding α-bromo derivative, for example, using N-bromosuccinimide (NBS) and a radical initiator.

  • N-Alkylation: The resulting α-bromo acid or its ester is then used to alkylate potassium phthalimide in a polar aprotic solvent like DMF.

  • Hydrolysis: The phthalimide protecting group is removed by acidic or basic hydrolysis, or more commonly, by hydrazinolysis (the Ing-Manske procedure) to liberate the free amino acid.

Gabriel_Synthesis start 4-(Trifluoromethyl)phenylacetic acid bromination α-Bromination (e.g., NBS) start->bromination bromo_intermediate α-Bromo Intermediate bromination->bromo_intermediate phthalimide Potassium Phthalimide bromo_intermediate->phthalimide n_alkylated N-Alkylated Phthalimide phthalimide->n_alkylated hydrolysis Hydrolysis (e.g., Hydrazine) n_alkylated->hydrolysis product This compound hydrolysis->product

Gabriel Synthesis Workflow

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in publicly available literature, the trifluoromethylphenyl motif is a well-known pharmacophore associated with a range of biological activities.

Potential Therapeutic Areas
  • Anticancer Activity: Many compounds containing the trifluoromethylphenyl group exhibit potent anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and metastasis.

  • Neuropharmacological Effects: The trifluoromethyl group can enhance the ability of molecules to cross the blood-brain barrier, making this class of compounds interesting for the development of drugs targeting the central nervous system. Potential applications include the development of neuroprotective agents.

  • Anti-inflammatory and Antimicrobial Activity: Derivatives of trifluoromethylphenyl have also been investigated for their potential as anti-inflammatory and antimicrobial agents.

Potential Signaling Pathway Involvement

Based on studies of structurally related compounds, this compound may potentially modulate various signaling pathways, including:

  • p38 MAP Kinase Pathway: This pathway is involved in cellular responses to stress and inflammation. Some trifluoromethylphenyl derivatives have been shown to inhibit p38 MAP kinase.

  • Wnt/β-catenin, PI3K/Akt, and NF-κB Pathways: These are critical pathways in cell growth, proliferation, and survival, and are often dysregulated in cancer.

  • PDGF-Mediated Signaling: The platelet-derived growth factor (PDGF) pathway plays a role in cell growth and division, and its inhibition is a target for cancer therapy.

p38_MAPK_Pathway stress Cellular Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors, Kinases) p38->downstream response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response inhibitor Potential Inhibition by This compound inhibitor->p38

Potential Inhibition of the p38 MAPK Pathway

Experimental Protocols for Biological Activity Screening

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

This protocol provides a general framework for assessing the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cytotoxicity_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Compound at Various Concentrations start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate Cell Viability and IC₅₀ absorbance->analysis

General Workflow for an In Vitro Cytotoxicity Assay

Analytical Characterization

The purity and structural confirmation of this compound are crucial for its use in research and development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of amino acids and their derivatives. For chiral compounds like this, chiral HPLC is necessary to separate and quantify the enantiomers.

General Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) column is required. The choice of the specific chiral selector will depend on the compound's properties and may require screening of different columns.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters for achieving good separation and are optimized during method development.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the compound (typically around 220-280 nm for aromatic compounds).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

  • Quantification: The purity and enantiomeric excess are determined by comparing the peak areas of the analyte and any impurities or the other enantiomer.

HPLC_Analysis_Workflow start Prepare Sample and Mobile Phase hplc_system HPLC System with Chiral Column and UV Detector start->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition analysis Peak Integration and Quantification data_acquisition->analysis

General Workflow for HPLC Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the α-proton, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the trifluoromethyl group, the aromatic ring, the α-carbon, and the carbonyl carbon.

Specific, experimentally obtained NMR data for this compound is not widely published.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation. The fragmentation of phenylglycine derivatives typically involves cleavage of the bonds adjacent to the amino and carboxylic acid groups. The presence of the trifluoromethyl group will also influence the fragmentation pattern.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, this guide provides a solid foundation based on the known properties of structurally related molecules. Further experimental work is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological potential. This document serves as a critical resource for researchers embarking on studies involving this promising chemical entity.

An In-depth Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological significance of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS Number: 144789-75-3). This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and biological activity of parent molecules. This document details the physicochemical properties of the compound, provides a representative experimental protocol for its synthesis via the Strecker reaction, and explores its potential role as a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.

Introduction

This compound, also known as 4-(Trifluoromethyl)-L-phenylglycine, is a synthetic amino acid derivative. Its structure, featuring a chiral center and a trifluoromethyl-substituted phenyl ring, makes it an attractive component in the design of novel therapeutic agents. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a technical resource for researchers interested in utilizing this compound in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 144789-75-3N/A
Molecular Formula C₉H₈F₃NO₂N/A
Molecular Weight 219.16 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥98%N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in polar organic solvents.N/A
pKa Not availableN/A

Synthesis

The most common method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. This two-step process involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.

Representative Experimental Protocol: Strecker Synthesis

This protocol is a representative method for the synthesis of this compound, adapted from the known procedures for similar compounds.

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 4-(trifluoromethyl)benzaldehyde (1 equivalent).

  • Solvent Addition: Methanol is added to dissolve the aldehyde.

  • Reagent Addition: An aqueous solution of ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) is added dropwise to the stirred solution at 0-5 °C (ice bath).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is placed in a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: A 6 M solution of hydrochloric acid (HCl) is added to the flask.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation. The solid product is collected by filtration, washed with cold water, and then with a small amount of ethanol. The final product is dried under vacuum.

Synthesis Workflow

G cluster_strecker Strecker Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis start 4-(Trifluoromethyl)benzaldehyde reagents1 NH4Cl, NaCN, Methanol start->reagents1 Dissolve reaction1 Stir at RT reagents1->reaction1 React workup1 Extraction & Concentration reaction1->workup1 product1 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile workup1->product1 reagents2 6 M HCl product1->reagents2 Add reaction2 Reflux reagents2->reaction2 Heat workup2 Neutralization & Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the Strecker synthesis of this compound.

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy
  • Expected Chemical Shifts (δ) for this compound:

    • Aromatic protons: ~7.5-7.8 ppm (multiplet)

    • Methine proton (α-carbon): ~4.5-5.0 ppm (singlet or doublet)

    • Amine and Carboxylic acid protons: Broad signals, variable chemical shifts depending on solvent and concentration.

Infrared (IR) Spectroscopy
  • Expected Characteristic Peaks for this compound:

    • ~3400-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid and N-H stretch of amine.

    • ~1700 cm⁻¹: C=O stretch of carboxylic acid.

    • ~1600 cm⁻¹: N-H bend of amine.

    • ~1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry
  • Expected Molecular Ion Peak (M+) for this compound:

    • m/z = 219.05 (for C₉H₈F₃NO₂)

Potential Biological Activity and Signaling Pathway

While direct biological activity data for this compound is limited, its structural similarity to known bioactive molecules suggests potential pharmacological relevance. A closely related compound, known as "Activator-3," which shares the trifluoromethylphenyl moiety, has been identified as a potent activator of AMP-activated protein kinase (AMPK).

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This makes AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

G cluster_ampk AMPK Signaling Pathway cluster_downstream Downstream Effects activator Potential Activator (e.g., this compound derivative) ampk AMPK activator->ampk Activates catabolism Catabolic Pathways (e.g., Glucose uptake, Fatty acid oxidation) ampk->catabolism Promotes anabolism Anabolic Pathways (e.g., Protein synthesis, Lipid synthesis) ampk->anabolism Inhibits

Caption: Simplified diagram of the AMPK signaling pathway and the potential role of an activator.

Experimental Protocol: In Vitro AMPK Activity Assay

To assess the potential of this compound or its derivatives to activate AMPK, an in vitro kinase assay can be performed.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant AMPK enzyme, a substrate peptide (e.g., SAMS peptide), and ATP.

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

  • Kinase Reaction Initiation: Initiate the reaction by adding radiolabeled [γ-³²P]ATP or by using a non-radioactive detection method (e.g., fluorescence-based assay).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the mixture onto phosphocellulose paper and measuring radioactivity. For non-radioactive assays, follow the specific kit instructions for detection.

  • Data Analysis: Calculate the percentage of AMPK activation at each compound concentration relative to the control and determine the EC₅₀ (half-maximal effective concentration).

G cluster_workflow AMPK Activity Assay Workflow start Prepare Reaction Mixture (AMPK, Substrate, Buffer) add_compound Add Test Compound start->add_compound initiate Initiate Reaction with ATP add_compound->initiate incubate Incubate at 30°C initiate->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data (EC50) detect->analyze

Caption: Experimental workflow for an in vitro AMPK activity assay.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery. Its synthesis can be achieved through established methods like the Strecker synthesis. The presence of the trifluoromethyl group suggests that derivatives of this compound may exhibit favorable biological properties, potentially through the modulation of key signaling pathways such as the AMPK pathway. This guide provides a foundational resource for researchers to further explore the synthesis, characterization, and therapeutic applications of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential as a lead structure for the development of novel therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Amino Acid Properties for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into amino acid scaffolds has emerged as a powerful tool in modern medicinal chemistry. This small appendage imparts profound alterations to the physicochemical and biological properties of amino acids, offering a route to overcoming common challenges in drug development such as poor metabolic stability and low bioavailability. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating amino acid properties, with a focus on its impact on acidity (pKa), lipophilicity (logP), conformational preferences, and metabolic stability. Detailed experimental protocols for the characterization of these properties are provided, alongside illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a trifluoromethyl group fundamentally alters the electronic and steric landscape of an amino acid. These changes manifest in several key physicochemical properties that are critical for drug design and efficacy.

Impact on Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly influences the acidity of nearby ionizable groups, namely the α-carboxylic acid and α-amino groups of the amino acid.

  • α-Carboxylic Acid Group (pKa₁): The electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa value.

  • α-Amino Group (pKa₂): Similarly, the CF₃ group decreases the basicity of the α-amino group by withdrawing electron density, which results in a lower pKa for its conjugate acid. This deactivation of the amino group can be so significant that it may require special synthetic strategies for peptide incorporation.[1]

Table 1: Comparative pKa Values of Amino Acids and their Trifluoromethylated Analogs

Amino Acid DerivativepKa (α-COOH)pKa (α-NH₃⁺)Reference
Proline1.9910.60Standard Literature
(4S)-4-Trifluoromethylproline1.78.8(Kubyshkin et al., 2018)
Tetrahydrothiophene-3-amino acid2.029.06(Grygorenko et al., 2024)[2]
5-Trifluoromethyl-tetrahydrothiophene-3-amino acid1.708.01(Grygorenko et al., 2024)[2]

Note: The data presented is a selection from available literature and serves to illustrate the general trend.

Modulation of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic and its incorporation generally increases the overall lipophilicity of an amino acid.[3] This enhanced lipophilicity can improve membrane permeability, a key factor in drug absorption and bioavailability.[3]

Table 2: Comparative logP Values of Amino Acids and their Trifluoromethylated Analogs

Amino Acid DerivativelogP (Experimental/Calculated)Reference
Proline-1.60 (Experimental)Standard Literature
(4S)-4-Trifluoromethylproline-0.5 (Experimental)(Kubyshkin et al., 2018)
Alanine-2.85 (Experimental)PubChem CID: 5950[4]
Trifluoromethylalanine-1.3 (Calculated)PubChem CID: 54336644[5]
Phenylalanine-1.38 (Experimental)Standard Literature
4-(Trifluoromethyl)-L-phenylalanine-0.6 (Calculated)PubChem CID: 2761501[6]
Tetrahydrothiophene-3-amino acid-1.41 (Experimental)(Grygorenko et al., 2024)[2]
5-Trifluoromethyl-tetrahydrothiophene-3-amino acid-0.68 (Experimental)(Grygorenko et al., 2024)[2]

Disclaimer: Some logP values presented are computationally predicted and should be considered as estimates. Experimental verification is recommended.

Influence on Conformational Preferences

The steric bulk and stereoelectronic effects of the trifluoromethyl group can impose significant conformational constraints on the amino acid backbone and side chain. This is particularly well-documented for proline analogs, where fluorination can influence the cis-trans isomerization of the peptidyl-prolyl bond and the puckering of the pyrrolidine ring.[2][7]

  • Dihedral Angles (φ, ψ, and χ): The introduction of a bulky CF₃ group can restrict the rotation around single bonds, leading to a preference for specific dihedral angles. This can be utilized to stabilize desired secondary structures, such as β-turns, in peptides.

  • Proline Puckering: In fluorinated prolines, the gauche effect between the fluorine atom and the ring nitrogen can bias the ring pucker towards either a Cγ-endo or Cγ-exo conformation, depending on the position and stereochemistry of the fluorine substituent. This, in turn, can influence the cis/trans ratio of the preceding peptide bond.

Due to the complexity and context-dependent nature of these conformational effects, specific dihedral angle values are highly dependent on the location of the CF₃ group and the surrounding peptide sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these conformational preferences in solution.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When a metabolically labile methyl or methylene group is replaced by a CF₃ group, this metabolic "soft spot" is effectively blocked, leading to a longer biological half-life of the molecule.

Experimental Protocols

Determination of pKa Values by Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of an amino acid.

Materials:

  • Amino acid sample

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • pH meter with a glass electrode, calibrated

  • Magnetic stirrer and stir bar

  • Buret, 50 mL

  • Beaker, 100 mL

  • Deionized water

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Acidification: Place the amino acid solution in a beaker with a stir bar. Using a buret, slowly add 0.1 M HCl while monitoring the pH until the pH is lowered to approximately 1.5-2.0. This ensures that both the carboxyl and amino groups are fully protonated.

  • Titration with Base: Record the initial pH. Begin the titration by adding small, precise increments (e.g., 0.2 mL) of the standardized 0.1 M NaOH solution.

  • Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

  • Titration Curve: Continue the titration until the pH reaches approximately 11-12, ensuring that both equivalence points have been passed. Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (α-COOH), and the second midpoint corresponds to pKa₂ (α-NH₃⁺). These points can be determined graphically as the inflection points of the titration curve or by finding the pH at which half an equivalent of NaOH has been added for each ionizable group.

Measurement of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an amino acid.

Materials:

  • Amino acid sample

  • 1-Octanol, HPLC grade, pre-saturated with water

  • Water, HPLC grade, pre-saturated with 1-octanol

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases before use.

  • Sample Preparation: Prepare a stock solution of the amino acid in one of the phases (typically the one in which it is more soluble).

  • Partitioning: In a centrifuge tube, add a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated water (e.g., 5 mL of each). Add a small, known amount of the amino acid stock solution.

  • Equilibration: Cap the tube tightly and vortex vigorously for several minutes to ensure thorough mixing and facilitate the partitioning of the amino acid between the two phases. Then, allow the mixture to equilibrate at a constant temperature, typically by shaking or rotating for a set period (e.g., 1-24 hours) until equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a moderate speed to achieve a clean separation of the octanol and water layers.

  • Quantification: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface. Determine the concentration of the amino acid in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀ ([Amino Acid]octanol / [Amino Acid]water)

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred solution-state conformation of a trifluoromethylated amino acid, often within a peptide context.

General Methodology:

  • Sample Preparation: Dissolve the trifluoromethylated amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the specific NMR experiment and instrument sensitivity.

  • Data Acquisition: A suite of one- and two-dimensional NMR experiments are typically performed.

    • ¹H NMR: Provides initial information on the chemical environment of protons.

    • ¹⁹F NMR: Directly observes the fluorine nuclei of the CF₃ group, providing a sensitive probe of the local environment. The chemical shift of the ¹⁹F signal can be indicative of conformational changes.[2][7]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances within the amino acid spin system.

    • TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å). The presence and intensity of NOE cross-peaks are crucial for determining three-dimensional structure and conformation.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often more effective for molecules with intermediate molecular weights.

  • Resonance Assignment: The first step in data analysis is to assign all the relevant proton, carbon, nitrogen, and fluorine resonances to specific atoms in the molecule.

  • Structural Restraint Generation:

    • Distance Restraints: NOE/ROE cross-peak intensities are converted into upper-limit distance restraints between pairs of protons.

    • Dihedral Angle Restraints: Scalar coupling constants (e.g., ³J(HN,Hα)) can be related to backbone dihedral angles (φ) through the Karplus equation.

  • Structure Calculation and Refinement: The experimental restraints are used as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of structures that are consistent with the NMR data.

  • Validation: The final ensemble of structures is validated to ensure that it is stereochemically sound and accurately reflects the experimental data.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Trifluoromethylated Ligands in GPCR Signaling

Trifluoromethylated molecules are often used as probes or drug candidates that interact with G-protein coupled receptors (GPCRs). The CF₃ group can enhance binding affinity and selectivity. The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a trifluoromethylated ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha 3. Dissociation G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Trifluoromethylated Ligand Ligand->GPCR 1. Binding G_alpha->Effector 4. Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Compound_A Parent Amino Acid Microsomes Liver Microsomes + NADPH Compound_A->Microsomes Compound_B CF₃-Amino Acid Compound_B->Microsomes Incubate_A Incubate at 37°C Microsomes->Incubate_A Incubate_B Incubate at 37°C Microsomes->Incubate_B Quench Quench Reaction (e.g., Acetonitrile) Incubate_A->Quench Incubate_B->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Data Analysis (Parent Disappearance) LCMS->Data_Analysis Result Compare Half-life (t½) and Intrinsic Clearance (CLint) Data_Analysis->Result

References

A Technical Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a non-canonical, chiral amino acid derivative that has emerged as a crucial building block in medicinal chemistry. Its structure, featuring a phenylglycine core substituted with a trifluoromethyl (CF₃) group, imparts unique and desirable properties to parent molecules. The CF₃ group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this versatile building block, complete with detailed experimental protocols and data presented for scientific evaluation.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the overall physicochemical characteristics of the molecule.[2]

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 144789-75-3 [1]
Molecular Formula C₉H₈F₃NO₂ [3]
Molecular Weight 235.16 g/mol N/A (Calculated)
Appearance White to off-white crystalline solid [2]
Purity Typically ≥95% [3]

| Solubility | Soluble in polar organic solvents |[2] |

Synthesis of the Building Block

The synthesis of α-amino acids like this compound can be achieved through several established synthetic routes. The Strecker and Gabriel syntheses are the most common and reliable methods employed.[1]

Strecker Synthesis

The Strecker synthesis is a three-component reaction that remains one of the most widely used methods for preparing α-amino acids.[1] It begins with 4-(trifluoromethyl)benzaldehyde, which reacts with an amine source (like ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final amino acid.[1]

Strecker_Synthesis start 4-(Trifluoromethyl)benzaldehyde + NH₄Cl + KCN intermediate α-Aminonitrile Intermediate start->intermediate Aqueous Methanol 0-5 °C hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: General workflow of the Strecker synthesis for the target amino acid.

Gabriel Synthesis

The Gabriel synthesis offers an alternative route that utilizes phthalimide to protect the amine functionality. The process typically involves the α-bromination of 4-(trifluoromethyl)phenylacetic acid, followed by substitution with potassium phthalimide and subsequent deprotection to reveal the primary amine.[1]

Table 2: Summary of Common Synthesis Methods

Synthesis Method Starting Material Key Steps Advantages Reference
Strecker Synthesis 4-(Trifluoromethyl)benzaldehyde 1. Aminonitrile formation2. Hydrolysis High yield, widely applicable [1]

| Gabriel Synthesis | 4-(Trifluoromethyl)phenylacetic acid | 1. α-Bromination2. Phthalimide substitution3. Deprotection | Avoids direct use of KCN |[1] |

Applications in Drug Discovery and Development

This building block is a key synthetic intermediate for developing potential therapeutic agents.[1] Its incorporation into molecular scaffolds is a strategy used to enhance pharmacological properties.

Peptide Synthesis

Non-canonical amino acids are frequently incorporated into peptides to improve their stability, receptor affinity, and pharmacokinetic profiles. This compound can be integrated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the side chain requires optimized coupling conditions to ensure high yields and prevent racemization.

SPPS_Workflow resin Start: Resin (e.g., Rink Amide) swell Swell Resin in DMF resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) wash1->couple wash2 DMF Wash couple->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->deprotect Incomplete kaiser->deprotect Next Cycle cleave Final Cleavage & Deprotection kaiser->cleave Complete purify Purification (RP-HPLC) & Lyophilization cleave->purify

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Small Molecule Therapeutics

The title compound is structurally related to "Activator-3" (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid), a known pan-activator of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for metabolic disorders like type 2 diabetes.[1] Molecules derived from this building block can be investigated for similar biological activities.

AMPK_Pathway activator AMPK Activator (Derived from Building Block) ampk AMPK activator->ampk Activates acc Acetyl-CoA Carboxylase (ACC) ampk->acc Phosphorylates (Inhibits) ulk1 ULK1 ampk->ulk1 Phosphorylates (Activates) glucose Increase Glucose Uptake ampk->glucose Other Targets lipid Decrease Lipid Synthesis acc->lipid autophagy Promote Autophagy ulk1->autophagy

Caption: Simplified AMPK signaling pathway activated by related molecules.

Key Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction

This protocol is based on the general procedure described for α-amino acid synthesis.[1]

  • Aminonitrile Formation:

    • To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in aqueous methanol, add ammonium chloride (NH₄Cl, 1.1 eq) and potassium cyanide (KCN, 1.1 eq).

    • Maintain the reaction temperature between 0–5 °C with constant stirring.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Extract the resulting α-aminonitrile intermediate using an appropriate organic solvent (e.g., ethyl acetate).

  • Hydrolysis:

    • Subject the crude aminonitrile to hydrolysis using a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux.

    • Continue heating until the reaction is complete (monitored by LC-MS).

    • Cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield racemic this compound.

Protocol 2: Incorporation into a Peptide via SPPS

This protocol is adapted from methodologies for sterically hindered amino acids.[4]

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (3 eq) with a coupling reagent (3 eq) and a base (6 eq) in DMF. (See Table 4 for reagent options).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Purification: Once synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O). Precipitate the crude peptide in cold diethyl ether, and purify by preparative RP-HPLC.

Table 4: Coupling Reagent Efficiency for Hindered Amino Acids (Adapted from[4])

Coupling Reagent Base Racemization Level Relative Efficiency
COMU 2,6-Dimethylpyridine (DMP) Very Low High (>99%)
DEPBT 2,4,6-Trimethylpyridine (TMP) Very Low High (>99%)
HATU N,N-Diisopropylethylamine (DIPEA) Significant Moderate (~80%)

| HBTU | N,N-Diisopropylethylamine (DIPEA) | Significant | Moderate (~75%) |

Protocol 3: Chiral Resolution via HPLC

This protocol outlines a starting point for the analytical separation of the (R) and (S) enantiomers.[5][6]

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the racemic amino acid in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC System: Use a standard HPLC system with a UV or PDA detector.

  • Method Parameters: The choice of chiral stationary phase (CSP) is critical. Macrocyclic glycopeptide-based columns are highly recommended for underivatized amino acids.[5][6]

Table 3: Example Starting Conditions for Chiral HPLC

Parameter Condition
Chiral Column Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic (e.g., 80:20 A:B). Adjust ratio to optimize.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm

| Injection Vol. | 5-10 µL |

Conclusion

This compound stands out as a high-value building block for the synthesis of complex organic molecules and pharmacologically active compounds.[1] The strategic incorporation of the trifluoromethylphenyl moiety can significantly enhance the drug-like properties of a lead compound. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to utilize this versatile intermediate in advancing their drug discovery programs.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, is undergoing a significant transformation. The limited chemical diversity of the 20 proteinogenic amino acids often restricts the development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide delves into the pivotal role of non-proteinogenic amino acids (NPAAs)—also referred to as unnatural or non-canonical amino acids—as a powerful tool to overcome these limitations. By expanding the chemical alphabet available to medicinal chemists, NPAAs enable the fine-tuning of molecular properties to enhance stability, potency, permeability, and target selectivity, thereby unlocking novel therapeutic opportunities.

The Advantage of Designing Beyond Nature's Canon

Non-proteinogenic amino acids are those not naturally encoded in an organism's genetic code. Their incorporation into therapeutic molecules, especially peptides, offers a strategic advantage by fundamentally altering their drug-like properties.[1][2][3] Peptides composed solely of natural L-amino acids are often hampered by rapid proteolytic degradation and poor membrane permeability, limiting their therapeutic utility.[1][2] Introducing NPAAs can directly address these challenges.

Key benefits of NPAA incorporation include:

  • Enhanced Proteolytic Stability: Modifying the peptide backbone with NPAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, renders the peptide resistant to degradation by endogenous proteases. This increases the molecule's circulating half-life and bioavailability.[4]

  • Improved Pharmacokinetic Profile: NPAAs can modulate a peptide's lipophilicity and hydrogen bonding capacity, which are critical factors for membrane permeability and oral bioavailability.[1][2][4][5]

  • Conformational Constraint: The inclusion of cyclic or sterically hindered NPAAs can lock the peptide into a specific, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the biological target.

  • Increased Potency and Selectivity: The unique side chains and functionalities offered by NPAAs allow for novel interactions with the target protein, leading to enhanced potency and a more refined selectivity profile.[4]

The logical workflow for leveraging these advantages in a drug discovery program is an iterative process of design, synthesis, and evaluation.

G cluster_0 Peptide Lead Optimization Workflow cluster_1 In Vitro Assay Cascade lead Initial Lead Peptide (Natural Amino Acids) design Design NPAA Analogs (SAR-driven) lead->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis potency Potency Assay (e.g., IC50) synthesis->potency stability Stability Assay (Proteolytic) potency->stability permeability Permeability Assay (e.g., Caco-2) stability->permeability evaluate Evaluate Data (Potency, Stability, PK) permeability->evaluate evaluate->design Iterate optimized Optimized Candidate evaluate->optimized Meets Criteria

Caption: Iterative cycle of peptide lead optimization using NPAAs.

NPAAs in Approved Therapeutics: Quantitative Impact

The successful application of NPAAs is evident in numerous FDA-approved drugs. The incorporation of these unique building blocks has led to significant improvements in their pharmacological profiles. The table below summarizes key quantitative data for prominent drugs containing non-proteinogenic amino acids.

Drug NameNon-Proteinogenic Amino Acid(s)Therapeutic TargetKey Pharmacokinetic/Pharmacodynamic Data
Semaglutide α-aminoisobutyric acid (Aib), modified LysineGLP-1 receptorOral Bioavailability: ~1-2%[5][6]Subcutaneous Bioavailability: 89%[5]Elimination Half-life: ~7 days[5]
Cyclosporine (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid, D-Alanine, and othersCalcineurin (via Cyclophilin)Oral Bioavailability (Neoral®): Highly variable, typically 20-50%[2][7]
Carfilzomib Morpholino- and epoxyketone-modified tetrapeptide20S Proteasome (β5 subunit)IC₅₀ (Chymotrypsin-like activity): 5.2 nM (constitutive proteasome)[7], 21.8 ± 7.4 nM (in myeloma cells)[1]IC₅₀ (Immunoproteasome): 14 nM[7]

Key Signaling Pathways Modulated by NPAA-Containing Drugs

NPAAs are integral to the mechanism of action of many drugs, enabling them to potently and selectively interfere with pathological signaling pathways.

Cyclosporine: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporine is a powerful immunosuppressant composed of 11 amino acids, many of which are non-proteinogenic, including several N-methylated residues. Its primary mechanism involves the inhibition of T-cell activation. Intracellularly, Cyclosporine binds to the immunophilin, Cyclophilin A. This drug-protein complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[8][9][10] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes like Interleukin-2 (IL-2).[8][10][11]

G cluster_n TCR T-Cell Receptor (TCR) Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin (Phosphatase) Ca->Calcineurin Activates NFATp NFAT-P (Cytoplasmic) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Transcription IL-2 Gene Transcription IL2 IL-2 Production & T-Cell Proliferation Transcription->IL2 Cyclosporine Cyclosporine Complex Cyclosporine- Cyclophilin Complex Cyclosporine->Complex Cyclophilin Cyclophilin A Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Cyclosporine's inhibition of the Calcineurin-NFAT pathway.
Carfilzomib: Irreversible Inhibition of the Proteasome

Carfilzomib is a tetrapeptide epoxyketone analog that acts as a selective and irreversible proteasome inhibitor.[2][12] It is used in the treatment of multiple myeloma, a cancer of plasma cells that are highly dependent on the proteasome for degrading large quantities of misfolded proteins. Carfilzomib covalently binds to the N-terminal threonine residue within the chymotrypsin-like (β5) active site of the 20S proteasome.[2][11] This blockage prevents the degradation of polyubiquitinated proteins, which then accumulate in the cell. The buildup of these proteins triggers the unfolded protein response (UPR) and sustained endoplasmic reticulum (ER) stress, ultimately leading to cell cycle arrest and apoptosis.[2][11]

G Ub_Proteins Polyubiquitinated Proteins Proteasome 20S Proteasome (β5 subunit) Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Blockage Homeostasis Protein Homeostasis Degradation->Homeostasis Carfilzomib Carfilzomib Carfilzomib->Proteasome Irreversibly Inhibits ER_Stress ER Stress & Unfolded Protein Response Accumulation->ER_Stress Apoptosis Cell Cycle Arrest & Apoptosis ER_Stress->Apoptosis

Caption: Carfilzomib's mechanism of proteasome inhibition.

Experimental Protocols for NPAA Integration and Evaluation

The successful implementation of NPAAs in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of NPAA-containing peptides and their subsequent evaluation.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of an NPAA-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating an NPAA using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU for hindered couplings

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation/Wash Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation and Swelling: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes.[13] d. Drain and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the vial to activate the amino acid (solution may change color). c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered NPAAs, use HATU as the coupling reagent and extend the reaction time to 4-12 hours.[1] e. Perform a Kaiser test to confirm the completion of the coupling (ninhydrin test; primary amines yield a blue color). The test should be negative (clear/yellow beads).

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times).

  • Peptide Elongation: a. Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating the desired NPAA at the appropriate position.

  • Final Deprotection and Cleavage: a. After the final coupling cycle, perform a final Fmoc deprotection (Step 2). b. Wash the peptide-resin with DMF, then DCM, and dry it under vacuum. c. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[1] d. Agitate the mixture for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[1] c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol for an In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of an NPAA-containing peptide against its target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • NPAA-containing peptide inhibitor

  • Assay Buffer (optimized for enzyme activity, e.g., pH, ionic strength)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: a. Prepare a concentrated stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1-2% and does not affect enzyme activity. b. Prepare a stock solution of the enzyme in assay buffer. c. Prepare a stock solution of the substrate in assay buffer. Determine the substrate's Kₘ value beforehand; for competitive inhibitors, a substrate concentration at or near Kₘ is ideal.[14]

  • Assay Setup: a. Prepare serial dilutions of the peptide inhibitor in assay buffer across a 96-well plate. Typically, a 10-point, 3-fold dilution series is used. b. Include control wells:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (e.g., DMSO)
    • 0% Activity Control (Blank): Buffer + Substrate + Vehicle (no enzyme) c. Add a fixed concentration of the enzyme to each well (except the blank wells).[14]

  • Pre-incubation: a. Pre-incubate the plate containing the enzyme and inhibitor dilutions for 15-30 minutes at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.[14]

  • Reaction Initiation and Monitoring: a. Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.[14] b. Immediately place the plate in the microplate reader. c. Measure the product formation (via absorbance or fluorescence) over time in kinetic mode. Ensure measurements are taken during the initial linear phase of the reaction.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve. b. Normalize the rates to the 100% activity control (rate with inhibitor / rate without inhibitor * 100) to get the percent inhibition. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Protocol for a Cell Permeability Assay (Paracellular Tracer Flux)

This protocol measures the passage of a fluorescent tracer across a cell monolayer, which is a common method to assess the influence of a peptide on paracellular permeability.

Materials:

  • Cell line capable of forming tight junctions (e.g., Caco-2, MDCK)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Fluorescent tracer (e.g., FITC-dextran, Lucifer Yellow)

  • NPAA-containing test peptide

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Monolayer Formation: a. Seed the cells onto the apical side of the Transwell® inserts at a high density. b. Culture the cells for 18-21 days (for Caco-2) to allow for differentiation and the formation of a confluent monolayer with robust tight junctions. c. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.

  • Assay Preparation: a. On the day of the experiment, carefully wash the cell monolayers twice with pre-warmed HBSS. b. Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh HBSS. Allow the cells to equilibrate for 30 minutes at 37°C.

  • Treatment and Tracer Addition: a. Prepare solutions of the test peptide at various concentrations in HBSS. b. Remove the HBSS from the apical chamber and replace it with the peptide solutions. Include a vehicle-only control. c. To the apical chamber, add the fluorescent tracer (e.g., FITC-dextran) to a final concentration.

  • Incubation and Sampling: a. Incubate the plates at 37°C on an orbital shaker (gentle agitation). b. At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. c. After each sample is taken, replace the volume with fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification and Analysis: a. Measure the fluorescence intensity of the samples collected from the basolateral chamber using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for FITC). b. Create a standard curve using known concentrations of the fluorescent tracer to convert fluorescence units to concentration. c. Calculate the apparent permeability coefficient (Papp) for each condition to quantify the rate of tracer flux across the monolayer.

Conclusion and Future Outlook

The strategic incorporation of non-proteinogenic amino acids has proven to be an indispensable tool in modern drug discovery. It provides a rational and powerful approach to overcoming the inherent limitations of natural peptides, enabling the development of therapeutics with superior stability, bioavailability, and efficacy. The continued expansion of the NPAA toolkit, coupled with advancements in synthetic chemistry and high-throughput screening technologies, promises to further accelerate the discovery of novel peptide-based drugs. As our understanding of structure-activity and structure-property relationships deepens, the ability to precisely engineer desired therapeutic profiles using NPAAs will continue to push the boundaries of medicinal chemistry, bringing new and more effective treatments to patients.

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptide structures has emerged as a transformative strategy in medicinal chemistry and drug development. By judiciously replacing hydrogen atoms with fluorine, researchers can unlock a suite of beneficial properties, overcoming many of the inherent limitations of natural peptide therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated peptides, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this exciting field.

The Physicochemical Impact of Fluorination

The introduction of fluorine, the most electronegative element, into an amino acid side chain imparts a range of unique physicochemical properties that can be leveraged to enhance peptide performance. These modifications can lead to improved metabolic stability, increased hydrophobicity, and favorable conformational changes that can boost binding affinity to biological targets.[1][2][3]

Enhanced Metabolic Stability

A primary obstacle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases. Fluorination can significantly enhance a peptide's resistance to enzymatic cleavage by sterically shielding the peptide backbone from the approach of proteases.[4][5] The strong carbon-fluorine bond is also inherently more stable than a carbon-hydrogen bond, contributing to overall chemical robustness.[6]

Studies on fluorinated analogs of Glucagon-like peptide-1 (GLP-1) have demonstrated a remarkable increase in stability against dipeptidyl peptidase IV (DPP-IV), a key enzyme in its degradation pathway.[2][7] Similarly, fluorinated versions of antimicrobial peptides have shown moderately improved resistance to proteases like trypsin.[4][8]

Table 1: Comparative Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides

Peptide AnalogFluorinated Amino AcidProteaseImprovement in StabilityReference(s)
GLP-1 Analogues
F8Hexafluoroleucine at Ala8DPP-IVComplete resistance for 24h[2][7]
F9Hexafluoroleucine at Glu9DPP-IV1.5-fold increase in stability[2][7]
F10Hexafluoroleucine at Gly10DPP-IV2.9-fold increase in stability[2][7]
Antimicrobial Peptides
Buforin II AnaloguesVarious fluorinated amino acidsTrypsinModest increase[4][8]
Magainin II AnaloguesVarious fluorinated amino acidsTrypsinModest increase[4][8]
Modulation of Thermal Stability

Fluorination can also influence the thermal stability of peptides, often leading to an increase in the melting temperature (Tm). This is attributed to the ability of fluorine to induce favorable intramolecular interactions and stabilize specific secondary structures. For instance, the incorporation of (2S,4R)-4-fluoroproline in collagen-related peptides has been shown to enhance the stability of the triple helix.[9]

Table 2: Impact of Fluorination on the Thermal Stability of Peptides

PeptideFluorinated Amino AcidMelting Temperature (Tm) of Fluorinated Peptide (°C)Melting Temperature (Tm) of Non-Fluorinated Peptide (°C)Change in Tm (°C)Reference(s)
Collagen-Related Peptide (2S,4R)-4-fluoroproline4843+5[9]
HIV-1 Fusion Inhibitor (C31) DifeGly at Ile63572.577.2-4.7[10]
HIV-1 Fusion Inhibitor (C31) 5³-F₃Ile at Ile63573.677.2-3.6[10]
HIV-1 Fusion Inhibitor (C31) 5³,5'³-F₆Leu at Ile63568.577.2-8.7[10]

Note: The impact of fluorination on thermal stability is highly context-dependent and can also lead to a decrease in Tm as seen with the C31 peptide variants.

Altered Binding Affinity

The effect of fluorination on receptor binding affinity is nuanced and can either enhance or decrease the interaction depending on the specific molecular context. The unique electronic properties of the C-F bond can lead to favorable non-covalent interactions within a binding pocket, such as orthogonal multipolar C–F···C=O interactions.[5] However, the increased steric bulk of some fluorinated side chains can also lead to unfavorable clashes if the binding site cannot accommodate the change.

Table 3: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides

Peptide/InhibitorFluorinated Amino Acid/ModificationTargetIC50/Ki of Fluorinated VersionIC50/Ki of Non-Fluorinated VersionReference(s)
GLP-1 Analogue (F9) Hexafluoroleucine at Glu9GLP-1 ReceptorIC50: 5.1 nMIC50: 1.9 nM[7]
GLP-1 Analogue (F28) Hexafluoroleucine at Phe28GLP-1 ReceptorIC50: ~18.8 nMIC50: 1.9 nM[7]
HIV-1 Fusion Inhibitor (C31) 5³,5'³-F₆Leu at Ile635gp41IC50: 1.49 µMIC50: 26.5 nM[10]
HDAC Inhibitor Fluorinated side chainHDAC12-9 times more active-[11]

Synthesis of Fluorinated Peptides

The most common and versatile method for synthesizing peptides containing fluorinated amino acids is Solid-Phase Peptide Synthesis (SPPS).[12][13] Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed, with the Fmoc strategy being more prevalent due to its milder deprotection conditions.

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (including Fluorinated AA) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification

A general workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylalanine (4-F-Phe) residue using Fmoc chemistry.[14]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Dipea (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Amino Acid Coupling (for Fmoc-4-F-Phe-OH):

    • Follow the same pre-activation procedure as for standard amino acids. The coupling time for fluorinated amino acids may need to be extended to 2-4 hours to ensure complete reaction.[15]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4 or 5) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Final Washing: Wash the resin sequentially with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Key Experimental Workflows for Characterization

Proteolytic Stability Assay

This workflow is used to compare the stability of fluorinated and non-fluorinated peptides in the presence of proteases.[5]

Proteolytic_Stability_Workflow cluster_prep Sample Preparation Peptide_Sol Peptide Solution (Fluorinated & Non-fluorinated) Incubation Incubation at 37°C Peptide_Sol->Incubation Protease_Sol Protease Solution (e.g., Plasma, Trypsin) Protease_Sol->Incubation Sampling Time-course Sampling (t = 0, 1, 2, 4... hrs) Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Calculation Half-life (t½) Calculation Analysis->Calculation

A workflow for a typical proteolytic stability assay.
Cellular Uptake Assay

This protocol is designed to quantify the internalization of fluorinated peptides into cells, often using fluorescence-based methods.[1][16][17]

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Peptide Incubation: Incubate the cells with the fluorescently labeled fluorinated peptide at various concentrations and for different time points.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Cell Lysis: Lyse the cells to release the internalized peptide.

  • Quantification:

    • For fluorescently labeled peptides, measure the fluorescence intensity of the cell lysate using a plate reader.

    • Normalize the fluorescence signal to the total protein concentration of the lysate.

  • Data Analysis: Compare the cellular uptake of the fluorinated peptide to that of a non-fluorinated control peptide.

Application in Modulating Signaling Pathways: The Case of Pin1 Inhibition

Fluorinated peptides can be designed as potent and selective inhibitors of specific enzymes involved in disease-related signaling pathways. One such target is the prolyl isomerase Pin1, which is overexpressed in many cancers and plays a crucial role in cell cycle progression and oncogenic signaling.[18][19][20]

Pin1 recognizes and isomerizes phosphorylated serine/threonine-proline motifs in various proteins, thereby regulating their activity and stability. By designing fluorinated peptide mimetics of the Pin1 substrate, it is possible to develop inhibitors that block its catalytic activity and disrupt downstream oncogenic signaling.

Pin1_Signaling_Inhibition cluster_pathway Oncogenic Signaling Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras JNK JNK/SAPK Ras->JNK cJun p-c-Jun JNK->cJun Pin1 Pin1 cJun->Pin1 activates CyclinD1 Cyclin D1 cJun->CyclinD1 upregulates Pin1->cJun isomerizes & stabilizes Proliferation Cell Proliferation CyclinD1->Proliferation Fluorinated_Peptide Fluorinated Peptide Inhibitor Fluorinated_Peptide->Pin1 Inhibits

References

Methodological & Application

Application Note: Chiral Resolution of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative whose chirality is of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. The trifluoromethyl group can impart unique properties such as increased metabolic stability and binding affinity. Consequently, the stereochemistry of this building block is critical to the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and prevalent technique for the separation and quantification of its enantiomers.

This document provides a detailed protocol for the chiral resolution of (R/S)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. The method focuses on the use of a macrocyclic glycopeptide-based CSP, which is highly effective for the direct separation of underivatized amino acids through a combination of ionic, hydrogen bonding, and inclusion complexation interactions.[1] This approach is suitable for routine analysis in pharmaceutical quality control and for monitoring enantiomeric purity during drug development.

Principle of Chiral Separation

The enantiomeric separation is achieved on a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different association energies, leading to differential retention on the column and resulting in their separation. For polar, underivatized amino acids like the target compound, teicoplanin-based CSPs are particularly effective.[1] The multiple chiral centers and functional groups within the teicoplanin structure offer a variety of potential interactions, including hydrogen bonding, ionic interactions, and inclusion complexing, which are essential for chiral recognition.[2]

Experimental Protocol

This protocol provides a robust starting point for the chiral separation. Optimization may be required based on the specific HPLC system and laboratory conditions.

Materials and Reagents
  • Analytes: Racemic (DL)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, and (R)- and (S)-enantiomer reference standards (if available for peak identification).

  • Solvents: HPLC Grade Methanol and Water.

  • Mobile Phase Additive: Reagent grade Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Chiral Column: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended as a primary screening column.[1]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the racemic analyte in the mobile phase diluent (e.g., Methanol/Water 50:50) to a final concentration of approximately 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions

The following table outlines the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol / Water / Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 265 nm (due to the phenyl ring and trifluoromethyl group)
Injection Volume 10 µL
Mode Isocratic
System Equilibration and Analysis
  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at the specified flow rate, or until a stable baseline is achieved.[1]

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • If reference standards are available, inject them individually to confirm the elution order of the (R) and (S) enantiomers.

Data Presentation

The following table summarizes the typical quantitative data expected from this analysis. Actual values may vary depending on the specific HPLC system, column batch, and laboratory conditions.

ParameterEnantiomer 1 (Expected)Enantiomer 2 (Expected)Acceptance Criteria
Retention Time (t_R) ~ 8.5 min~ 10.2 min-
Retention Factor (k') > 2> 2-
Separation Factor (α) -> 1.1α > 1.05
Resolution (R_s) -> 2.0R_s ≥ 1.5
  • Resolution (Rs) is a critical measure of the separation quality. A value of 1.5 or greater indicates baseline separation, which is typically desired for accurate quantification.

Method Development and Optimization

If the initial conditions do not provide adequate separation (Rs < 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of Methanol to Water. Increasing the aqueous component generally increases retention, which can sometimes improve resolution.

  • Acidic Modifier: The type and concentration of the acidic modifier (e.g., Formic Acid vs. Trifluoroacetic Acid) can significantly impact peak shape and selectivity.

  • Temperature: Lowering the column temperature can enhance enantioselectivity and improve resolution, though it will lead to longer retention times and higher backpressure.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution, but will also increase the total run time.

Visualizations

Experimental Workflow

The logical flow for the chiral HPLC analysis, from sample preparation to data analysis, is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Analyte prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate HPLC System with Chiral CSP prep3->hplc1 hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate tR, α, and Rs data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: Workflow for Chiral HPLC Separation and Analysis.

Chiral Recognition Principle

The diagram below illustrates the fundamental principle of chiral separation on a Chiral Stationary Phase (CSP).

G cluster_racemate Racemic Mixture cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes cluster_separation Separated Enantiomers R_en R CSP CSP S_en S complex_R R CSP CSP->complex_R Differential Interaction complex_S S CSP CSP->complex_S Differential Interaction R_sep R complex_R->R_sep Weak Binding S_sep S complex_S->S_sep Stronger Binding elution_order Different Elution Times

Caption: Principle of Enantiomer Separation on a CSP.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated amino acids into peptides represents a powerful strategy in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can confer advantageous attributes to peptides. These include enhanced metabolic stability, increased resistance to proteolytic degradation, modulation of bioactivity, and altered conformational preferences.[1][2] This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids, tailored for researchers and professionals in drug development.

Key Applications of Fluorinated Amino Acids in Peptide Synthesis

The introduction of fluorinated amino acids can significantly impact the therapeutic potential of peptides:

  • Enhanced Proteolytic Stability: Fluorination can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids. This is a crucial factor in improving the bioavailability and dosing regimen of peptide-based drugs.[1][2]

  • Modulation of Receptor Binding and Bioactivity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the electronic distribution within the peptide. This can lead to modified binding affinities for target receptors and, consequently, altered biological activity.

  • Conformational Control: The steric and electronic effects of fluorine can influence the secondary structure of peptides, promoting or disrupting helical or sheet conformations. This provides a tool for fine-tuning the three-dimensional structure of a peptide to optimize its interaction with biological targets.

  • Increased Hydrophobicity and Cellular Permeability: The incorporation of fluorinated side chains can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

Challenges in Solid-Phase Peptide Synthesis of Fluorinated Peptides

While the benefits are significant, the inclusion of fluorinated amino acids in SPPS can present challenges:

  • Coupling Efficiency: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the amino group of the incoming fluorinated amino acid, potentially leading to slower and less efficient coupling reactions. This may necessitate the use of more potent coupling reagents or extended reaction times.

  • Aggregation of Hydrophobic Peptides: The increased hydrophobicity of fluorinated peptides can lead to aggregation on the solid support, hindering subsequent synthesis steps.

  • Purification: The altered hydrophobicity of fluorinated peptides often requires optimization of HPLC purification protocols, such as adjusting the gradient of the mobile phase.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual synthesis of a generic peptide containing a 4-fluorophenylalanine residue using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a standard TFA/TIS/water cocktail

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (incorporating Fmoc-4-Fluorophenylalanine-OH):

    • In a separate vial, dissolve Fmoc-4-fluoro-L-phenylalanine (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Note that coupling of fluorinated amino acids may require longer reaction times.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, a second coupling may be required.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K is recommended.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Experimental Workflow for SPPS

SPPS_Workflow cluster_cycle Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-FAA-OH, Coupling Reagent, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Data Presentation: Quantitative Comparisons

Table 1: Comparison of Coupling Reagent Efficiency for "Difficult" Peptides

The choice of coupling reagent is critical, especially for sterically hindered or electron-deficient fluorinated amino acids. HATU is generally more reactive than HBTU due to the formation of a more reactive OAt-ester, which can lead to higher purity in the synthesis of challenging sequences.

Peptide SequenceCoupling ReagentCoupling Time (min)Crude Purity (%)
ACP (65-74) PyBOP2 x 2070.27
HATU 2 x 20 79.91
HCTU2 x 2080.52
A-β Amyloid (1-42) PyBOP2 x 2088.54
HATU 2 x 20 91.23
HCTU2 x 2092.11
Data adapted from a comparative study on PyBOP, HATU, and HCTU. Higher purity indicates greater efficiency of the coupling reagent.[3]

Logical Diagram for Coupling Reagent Selection

Reagent_Selection Start Start Synthesis Is_Difficult Difficult Coupling? (e.g., hindered FAA, aggregation-prone) Start->Is_Difficult Use_HATU Use High-Efficiency Reagent (e.g., HATU, COMU) Is_Difficult->Use_HATU Yes Use_Standard Use Standard Reagent (e.g., HBTU, DIC/Oxyma) Is_Difficult->Use_Standard No Check_Completion Monitor Coupling (e.g., Kaiser Test) Use_HATU->Check_Completion Use_Standard->Check_Completion Recouple Recouple Check_Completion->Recouple Incomplete Continue Continue Synthesis Check_Completion->Continue Complete Recouple->Check_Completion

Caption: Logical diagram for selecting a suitable coupling reagent in SPPS.

Table 2: Comparison of Cleavage Cocktails for Fmoc-SPPS

The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. For peptides without sensitive residues, a simple TFA/TIS/water mixture is often sufficient. However, for peptides containing residues like Cys, Met, or Trp, scavengers are necessary to prevent side reactions.

Cleavage Cocktail (Reagent)Composition (v/v/v)Primary Use
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose, for peptides without sensitive residues.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)For peptides with Trityl-based protecting groups.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with sensitive residues (Cys, Met, Trp, Tyr).
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.
Table 3: Comparative HPLC Analysis of Fluorinated and Non-Fluorinated Peptides

The increased hydrophobicity of fluorinated peptides typically leads to longer retention times in reverse-phase HPLC. This property can be utilized to achieve better separation from non-fluorinated impurities.

Analyte PairNon-Fluorinated PeptideRetention Time (t R )Fluorinated PeptideRetention Time (t R )
1 Trp-Phe15.2 minTrp-Phe(4-F)16.5 min
2 Octreotide Analog20.8 minOctreotide Analog with tfT22.1 min
Data is illustrative and based on a study comparing fluorinated and non-fluorinated peptides. Conditions: C18 column, linear gradient of acetonitrile in water with 0.1% TFA.[4]
Table 4: Proteolytic Stability of Fluorinated vs. Non-Fluorinated GLP-1 Analogs

Incorporating fluorinated amino acids can significantly enhance the stability of peptides against enzymatic degradation. This is exemplified by the increased half-life of Glucagon-like peptide-1 (GLP-1) analogs when incubated with Dipeptidyl peptidase IV (DPP IV).

PeptideModificationHalf-life (t ½ ) vs. DPP IVFold Increase in Stability
Native GLP-1 None~2 min1x
GLP-1 Analog F8 Hexafluoroleucine substitutionResistant for 24h> 720x
GLP-1 Analog F9 Hexafluoroleucine substitution~3 min1.5x
GLP-1 Analog F10 Hexafluoroleucine substitution~5.8 min2.9x
Data adapted from studies on fluorinated GLP-1 analogs.[1][2]

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease.

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Protease (e.g., Trypsin, Chymotrypsin, DPP IV)

  • Appropriate buffer for the protease (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide (1 mg/mL) in the appropriate buffer.

    • Prepare a stock solution of the protease (e.g., 0.1 mg/mL) in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide stock solution with the protease stock solution (e.g., enzyme:substrate ratio of 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Incubation Incubate Peptide with Protease at 37°C Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with TFA) Sampling->Quenching HPLC Analyze by RP-HPLC Quenching->HPLC Data_Analysis Calculate Half-Life (t½) HPLC->Data_Analysis

Caption: Workflow for a typical proteolytic stability assay of a peptide.

Conclusion

The incorporation of fluorinated amino acids is a valuable tool in peptide drug discovery, offering the potential to overcome key limitations of natural peptides, such as poor metabolic stability. While the synthesis of fluorinated peptides requires careful consideration of coupling conditions and purification strategies, the protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate these promising molecules. The enhanced properties of fluorinated peptides make them attractive candidates for the development of next-generation therapeutics.

References

Applications of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic, chiral amino acid that has emerged as a crucial building block in medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart desirable pharmacological properties to molecules that incorporate this scaffold. The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a versatile scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas, most notably in the treatment of metabolic disorders.

AMP-Activated Protein Kinase (AMPK) Activation

A significant application of this scaffold is in the development of AMP-activated protein kinase (AMPK) activators. AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases such as type 2 diabetes.[2]

A notable derivative, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) , has been identified as a potent, pan-AMPK activator.[3] Activator-3 mimics the effect of AMP, leading to the phosphorylation and activation of AMPK. This activation is mediated by the upstream kinase LKB1.[4] Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP, like glycogen and protein synthesis.[3][5]

Quantitative Data Summary

The following table summarizes the biological activity of a key derivative of this compound. The data highlights its potency as an AMPK activator.

Compound NameTargetAssayActivityReference
2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)Pan-AMPKCell-free and cell-based assaysPotent activator[3]
2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)AMPK α1β1γ1In vitro kinase assayEnhances phosphorylation[3]
2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)AMPK in High Sucrose Diet (HSD) fed diabetic ratsIn vivo study (10 mg/kg oral dose)Significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight[4]

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound, this compound, are provided below. These protocols are based on established synthetic routes for α-amino acids.

Protocol 1: Strecker Synthesis of this compound

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.[6]

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.

  • To this solution, add sodium cyanide (1.2 equivalents) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • To the crude 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain purified this compound.

Protocol 2: Gabriel Synthesis of this compound

The Gabriel synthesis utilizes potassium phthalimide to introduce the amino group, avoiding over-alkylation.[7][8]

Materials:

  • Potassium phthalimide

  • Ethyl α-bromo-4-(trifluoromethyl)phenylacetate

  • Hydrazine hydrate or Hydrochloric acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

Step 1: N-Alkylation of Phthalimide

  • Dissolve potassium phthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl α-bromo-4-(trifluoromethyl)phenylacetate (1 equivalent) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the N-alkylated phthalimide derivative may precipitate. If so, collect by filtration. Otherwise, concentrate the solution under reduced pressure.

Step 2: Hydrolysis of the Phthalimide

  • To the N-alkylated phthalimide derivative, add a solution of hydrazine hydrate in ethanol or an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • If using hydrazine, a precipitate of phthalhydrazide will form. Filter the precipitate and concentrate the filtrate.

  • If using acid hydrolysis, cool the reaction mixture and neutralize with a base to precipitate the amino acid.

  • Purify the crude this compound by recrystallization.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway AMPK Signaling Pathway Activation by a Derivative of this compound Activator3 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) AMPK AMPK Activator3->AMPK Activates (AMP Mimetic) ATP_Consumption ATP Consuming Pathways (e.g., Glycogen Synthesis, Protein Synthesis) AMPK->ATP_Consumption Inhibits ATP_Production ATP Producing Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->ATP_Production Stimulates LKB1 LKB1 LKB1->AMPK Phosphorylates Cellular_Energy Increased Cellular Energy (ATP) ATP_Production->Cellular_Energy

Caption: Activation of the AMPK signaling pathway by an Activator-3.

Experimental Workflow

Strecker_Synthesis_Workflow Workflow for Strecker Synthesis Start Start Materials: 4-(Trifluoromethyl)benzaldehyde, NH4Cl, NaCN Step1 Step 1: α-Aminonitrile Formation (Methanol/Water, 0-5°C to RT) Start->Step1 Quench_Extract Quench with Water & Extract with Diethyl Ether Step1->Quench_Extract Crude_Nitrile Crude 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile Quench_Extract->Crude_Nitrile Step2 Step 2: Hydrolysis (Concentrated HCl, Reflux) Crude_Nitrile->Step2 Neutralize_Filter Neutralize with NaOH & Filter Solid Step2->Neutralize_Filter Purify Recrystallization Neutralize_Filter->Purify Final_Product Final Product: This compound Purify->Final_Product

Caption: Workflow diagram for the Strecker synthesis of the target compound.

Logical Relationship

Logical_Relationship Structure-Activity Relationship Logic Core_Scaffold This compound Scaffold CF3_Group Trifluoromethyl (-CF3) Group Core_Scaffold->CF3_Group Amino_Acid_Moiety Amino Acid Moiety Core_Scaffold->Amino_Acid_Moiety Metabolic_Stability Increased Metabolic Stability CF3_Group->Metabolic_Stability Membrane_Permeability Improved Membrane Permeability CF3_Group->Membrane_Permeability Binding_Affinity Enhanced Binding Affinity CF3_Group->Binding_Affinity Biological_Activity Biological Activity (e.g., AMPK Activation) Amino_Acid_Moiety->Biological_Activity Enhanced_Properties Enhanced Pharmacokinetic & Pharmacodynamic Properties Enhanced_Properties->Biological_Activity Metabolic_Stability->Enhanced_Properties Membrane_Permeability->Enhanced_Properties Binding_Affinity->Enhanced_Properties

Caption: Logical relationship of structural features to biological activity.

References

Application Notes and Protocols for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid in enzyme-related studies. This document outlines the potential applications of this compound, particularly in the context of enzyme inhibition and activation, based on available data for structurally related molecules. Detailed experimental protocols are provided to facilitate the investigation of its biological activity.

Introduction

This compound is a chiral phenylglycine derivative that serves as a valuable building block in medicinal chemistry.[1] The presence of a trifluoromethyl group on the phenyl ring is known to enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While direct enzyme inhibition data for this specific compound is not extensively available in the public domain, research on structurally similar phenylglycine derivatives suggests potential inhibitory activity against certain classes of enzymes, notably metalloproteinases like collagenase.[2]

Furthermore, this compound is structurally related to known activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This suggests a potential role for the compound in modulating AMPK activity, which is a significant therapeutic target for metabolic diseases.

This document provides protocols for investigating both the potential collagenase inhibitory and AMPK activation activities of this compound.

Potential Applications and Target Enzymes

Inhibition of Matrix Metalloproteinases (MMPs)

Studies on N-benzyl-arylsulfonyl-phenylglycine derivatives have demonstrated their potential as inhibitors of bacterial collagenase from Clostridium histolyticum, a type of matrix metalloproteinase.[2] Given the structural similarity, this compound may also exhibit inhibitory activity against MMPs. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and are implicated in various physiological and pathological processes, including cancer, arthritis, and cardiovascular diseases.[3]

Quantitative Data for Structurally Related Phenylglycine Derivatives (Collagenase Inhibitors)

The following table summarizes the inhibitory activity of several N-benzyl-arylsulfonyl-phenylglycine derivatives against C. histolyticum collagenase. This data can serve as a reference for designing experiments and interpreting results for this compound.

Compound IDR Group (N-benzyl substitution)IC50 (µM)Ki (µM)Inhibition Type
3b4-chlorobenzyl29.61--
5b4-nitrobenzyl24.3422.02Competitive
6b4-methylbenzyl31.40--
8b3-nitrobenzyl32.11--
11b2,4-dichlorobenzyl28.39--

Data sourced from Singh et al. (2018).[2]

Activation of AMP-activated Protein Kinase (AMPK)

This compound is structurally similar to "Activator-3" (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid), a known potent pan-activator of AMPK.[1] AMPK is a crucial sensor of cellular energy status and its activation has therapeutic potential for metabolic disorders such as type 2 diabetes. Investigating the ability of this compound to activate AMPK could therefore be a valuable line of research.

Experimental Protocols

Protocol 1: Collagenase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against bacterial collagenase. The assay is based on the digestion of a synthetic peptide substrate (FALGPA) by collagenase, which can be monitored by the change in absorbance at 345 nm.[4][5][6]

Materials:

  • Collagenase from Clostridium histolyticum

  • Collagenase Assay Buffer (e.g., 50 mM TES buffer, pH 7.4, with 0.36 mM CaCl2)

  • Collagenase Substrate (FALGPA: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • This compound (Test Inhibitor)

  • Known collagenase inhibitor (e.g., 1,10-Phenanthroline) as a positive control

  • DMSO (for dissolving the test inhibitor)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 345 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the test inhibitor in Collagenase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inactivation.

    • Reconstitute the collagenase enzyme in Collagenase Assay Buffer to the desired concentration.

    • Prepare the FALGPA substrate solution in Collagenase Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add Collagenase Assay Buffer only.

    • Enzyme Control (100% activity): Add collagenase solution and an equivalent volume of DMSO (without inhibitor).

    • Test Wells: Add collagenase solution and the desired concentrations of the test inhibitor.

    • Positive Control: Add collagenase solution and the known inhibitor.

  • Pre-incubation:

    • Add 10 µL of collagenase solution to the respective wells.

    • Add 2 µL of the test inhibitor dilutions or DMSO to the appropriate wells.

    • Adjust the volume in each well to 100 µL with Collagenase Assay Buffer.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a Reaction Mix containing the FALGPA substrate. For each well, you will need 100 µL of the Reaction Mix.

    • Add 100 µL of the Reaction Mix to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 345 nm in kinetic mode at 37°C for 5-15 minutes. Record readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Experimental Workflow for Collagenase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dil Serial Dilution of Inhibitor prep_reagents->serial_dil plate_setup Set up 96-well Plate (Blank, Control, Test) serial_dil->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation add_substrate Add Substrate (FALGPA) pre_incubation->add_substrate measure_abs Measure Absorbance (345 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the colorimetric collagenase inhibition assay.

Protocol 2: AMPK Activation Assay (Luminescent)

This protocol describes a luminescent-based assay to determine the ability of this compound to activate AMPK. The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Active AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • ATP

  • This compound (Test Activator)

  • Known AMPK activator (e.g., AICAR) as a positive control

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test activator in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test activator in Kinase Buffer.

    • Prepare solutions of AMPK enzyme, substrate peptide, and ATP in Kinase Buffer.

  • Kinase Reaction:

    • In a white microplate, add the following to each well:

      • 1 µL of test activator dilution or solvent control.

      • 2 µL of AMPK enzyme solution.

      • 2 µL of a mixture of substrate peptide and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the AMPK activity.

    • Plot the luminescence signal against the logarithm of the activator concentration to determine the EC50 value (the concentration of activator that produces 50% of the maximal response).

AMPK Signaling Pathway and Assay Principle

G cluster_pathway AMPK Signaling cluster_assay Luminescent Assay Activator Test Activator (e.g., this compound) AMPK AMPK Activator->AMPK activates Substrate Substrate Peptide + ATP AMPK->Substrate phosphorylates pSubstrate Phosphorylated Substrate + ADP Substrate->pSubstrate ADP ADP pSubstrate->ADP ATP_new ATP ADP->ATP_new converted by Kinase Detection Reagent Light Luminescent Signal ATP_new->Light measured

Caption: Simplified AMPK activation pathway and the principle of the luminescent assay.

Data Presentation and Interpretation

All quantitative data from the enzyme inhibition or activation assays should be summarized in clearly structured tables for easy comparison. This should include IC50 or EC50 values, along with standard deviations from multiple experimental replicates. Graphical representations, such as dose-response curves, are also highly recommended for visualizing the potency of the compound.

Conclusion

This compound presents an interesting scaffold for investigation in enzyme-related drug discovery. Based on the activity of structurally related compounds, it is a candidate for screening as both an inhibitor of matrix metalloproteinases and an activator of AMPK. The provided protocols offer a starting point for researchers to explore the biological activities of this compound and similar derivatives. It is crucial to perform these assays with appropriate controls and to carefully analyze the data to obtain reliable and reproducible results.

References

Application Notes and Protocols for Therapeutic Agent Development Using Trifluoromethyl-Phenyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of a trifluoromethyl group into phenylglycine scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of these derivatives. The trifluoromethyl (-CF3) group's unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can improve a compound's pharmacokinetic profile, including its binding affinity to biological targets, membrane permeability, and resistance to metabolic degradation.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of trifluoromethyl-phenyl glycine derivatives as potential therapeutic agents in oncology, inflammation, and neurology.

Data Presentation: Bioactivity of Trifluoromethyl-Phenyl Derivatives

The following tables summarize the quantitative bioactivity data for various trifluoromethyl-phenyl derivatives, demonstrating their potential across different therapeutic areas.

Table 1: Anticancer Activity

Compound ClassSpecific DerivativeCancer Cell LineBioactivity (IC₅₀)Reference
Trifluoromethyl ThioxantheneCompound 1HeLa87.8 nM[3]
4-(Trifluoromethyl)isoxazole2gMCF-72.63 µM[4]
Aryl-UreaCompound 7PACA244.4 µM[5]
Aryl-UreaCompound 8PACA222.4 µM[5]
Aryl-UreaCompound 9HCT11617.8 µM[5]
Aryl-UreaCompound 9HePG212.4 µM[5]
Aryl-UreaCompound 9HOS17.6 µM[5]
Trifluoromethyl PyrimidineCompound 17vH19752.27 µM[6]

Table 2: Anti-Inflammatory Activity

Compound ClassSpecific Derivative/AssayBioactivity (IC₅₀)Reference
Trifluoromethyl ThioxantheneCompound 4 (COX-1 Inhibition)10.1 ± 1.3 nM[3]
Trifluoromethyl ThioxantheneCompound 1 (COX-2 Inhibition)27.1 ± 0.6 nM[3]
Trifluoromethyl ThioxantheneCompound 3 (COX-2 Inhibition)25.9 ± 0.45 nM[3]
Pyrazoline DerivativeVarious0.68 - 4.45 µM (Lipoxygenase Inhibition)[7]

Table 3: Antifungal & Antimicrobial Activity

Compound ClassSpecific DerivativeOrganismBioactivity (EC₅₀ / MIC)Reference
2-Phenylglycine DerivativeCompound III₁₁Nigrospora oryzaeEC₅₀ = 17.3 µg/mL[8]
Aryl-Urea DerivativeCompound 8B. mycoides, E. coli, C. albicansMIC = 4.88 µg/mL[5]
Pyrazole DerivativeVariousGram-positive bacteriaMIC as low as 0.25 µg/mL[9]

Table 4: Anticonvulsant Activity

Compound ClassSpecific DerivativeSeizure ModelBioactivity (ED₅₀)Reference
Phenylglycinamide DerivativeCompound 53MES89.7 mg/kg[10]
Phenylglycinamide DerivativeCompound 536 Hz (32 mA)29.9 mg/kg[10]
Phenylglycinamide DerivativeCompound 60MES73.6 mg/kg[10]
Phenylglycinamide DerivativeCompound 606 Hz (32 mA)24.6 mg/kg[10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of trifluoromethyl-phenyl glycine derivatives are provided below.

Protocol 1: General Synthesis of N-Aryl-(Trifluoromethyl)phenyl Glycinamide Derivatives

This protocol describes a multi-step synthesis adapted from methodologies for producing phenylglycinamide derivatives.[11]

Objective: To synthesize a representative trifluoromethyl-phenyl glycinamide derivative for biological screening.

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)piperazine

  • Boc-D,L-phenylglycine

  • Carbonyldiimidazole (CDI)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide

  • Appropriate substituted benzoic acid

  • Solvents: Dichloromethane (DCM), Diethyl ether

Procedure:

  • Synthesis of Boc-protected Intermediate:

    • In a round-bottom flask, dissolve Boc-D,L-phenylglycine (1 eq) and CDI (1.1 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

    • Add 1-(3-(Trifluoromethyl)phenyl)piperazine (1 eq) to the solution.

    • Continue stirring at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Boc-protected intermediate.[11]

  • Removal of Boc Protecting Group:

    • Dissolve the crude intermediate from the previous step in DCM.

    • Add an excess of TFA and stir at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with ammonium hydroxide to obtain the free amine derivative.[11]

  • Final Compound Synthesis (Amide Coupling):

    • Dissolve the appropriate substituted benzoic acid (1 eq) and CDI (1.1 eq) in anhydrous DCM and stir for 1 hour.

    • Add the amine derivative (1 eq) obtained from the previous step.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • After the reaction is complete, wash with water and brine, dry the organic layer, and concentrate.

    • Purify the final product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the target N-aryl-(trifluoromethyl)phenyl glycinamide derivative.[11]

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

Objective: To determine the cytotoxic effects of synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., H1975, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized trifluoromethyl-phenyl glycine derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Create a series of dilutions of the compounds in the complete growth medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay and Data Analysis:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.[6]

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory properties of synthesized compounds in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Synthesized trifluoromethyl-phenyl glycine derivatives

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (n=6): Vehicle control, positive control (Indomethacin), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test compounds and Indomethacin orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

    • The formula for calculating the percentage inhibition is: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[12]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The anti-inflammatory effects of some fluorinated derivatives can be attributed to the inhibition of key inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway.

TLR_Signaling_Pathway cluster_MyD88_pathway MyD88-Dependent Pathway cluster_TRIF_pathway TRIF-Dependent Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK TBK1 TBK1 TRIF->TBK1 NFkB_Inhibitor IκB IKK->NFkB_Inhibitor P NFkB NF-κB IKK->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) Nucleus1->Inflammatory_Genes IRF3 IRF3 TBK1->IRF3 P Nucleus2 Nucleus IRF3->Nucleus2 IFN_Genes Type I IFN Gene Expression Nucleus2->IFN_Genes Compound Trifluoromethyl-Phenyl Glycine Derivative Inhibition1 Inhibition1 Compound->Inhibition1 Inhibition2 Inhibition2 Compound->Inhibition2 Inhibition1->NFkB Inhibition2->IRF3

Caption: Inhibition of TLR signaling by Trifluoromethyl-Phenyl Glycine Derivatives.[13][14]

Some anticancer derivatives induce apoptosis and arrest the cell cycle, potentially through modulation of key regulatory proteins.[6]

Anticancer_Mechanism Compound Trifluoromethyl-Phenyl Pyrimidine Derivative (e.g., 17v) Inhibition Inhibition Compound->Inhibition Activation Activation Compound->Activation EGFR EGFR CellCycle Cell Cycle Progression G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest leads to p53 p53 (Tumor Suppressor) Bax Bax (Pro-apoptotic) p53->Bax upregulates Apoptosis Apoptosis (Programmed Cell Death) Bax->Apoptosis promotes Bcl2 Bcl-2 (Anti-apoptotic) Inhibition->EGFR Inhibition->CellCycle Inhibition->Bcl2 Activation->p53 Activation->Apoptosis

Caption: Proposed anticancer mechanism involving cell cycle arrest and apoptosis.[6]

Experimental Workflow Diagram

The development of therapeutic agents from trifluoromethyl-phenyl glycine derivatives follows a structured workflow from initial design to preclinical evaluation.

Drug_Development_Workflow Start Start: Target Identification & Compound Design Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (e.g., MTT, Enzyme Assays) Characterization->InVitro DataAnalysis1 Data Analysis (IC₅₀ / EC₅₀ Determination) InVitro->DataAnalysis1 HitIdent Hit Identification DataAnalysis1->HitIdent HitIdent->Start Inactive SAR Lead Optimization (Structure-Activity Relationship) HitIdent->SAR Active Hits InVivo In Vivo Efficacy Studies (e.g., Animal Models) HitIdent->InVivo Promising Leads SAR->Synthesis Iterative Redesign ADMET ADME/Tox Profiling InVivo->ADMET Preclinical Preclinical Candidate Selection ADMET->Preclinical Preclinical->SAR Optimization Needed End End: IND-Enabling Studies Preclinical->End Selected Candidate

Caption: General workflow for the development of trifluoromethyl-phenyl glycine derivatives.

References

Application Notes and Protocols for Incorporating Fluorinated Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine can profoundly influence peptide structure, stability, and biological activity. These application notes provide a comprehensive overview of the benefits of using fluorinated amino acids, supported by quantitative data and detailed experimental protocols for their successful incorporation and characterization.

The "Fluorine Advantage": Enhancing Peptide Properties

The introduction of fluorine can impart a range of desirable characteristics to peptides:

  • Enhanced Structural and Thermal Stability: The strong electron-withdrawing nature of fluorine can induce favorable intramolecular interactions, leading to the stabilization of secondary structures like α-helices and β-sheets. This often results in increased thermal stability, as indicated by a higher melting temperature (Tm).[1]

  • Increased Proteolytic Resistance: Fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1] The degree of protection depends on the position and nature of the fluorinated residue relative to the cleavage site.[1]

  • Modulated Lipophilicity: Fluorination significantly increases the hydrophobicity and lipophilicity of amino acids.[1] This property can be leveraged to enhance the membrane permeability and cellular uptake of peptide-based drugs.

  • Improved Binding Affinity: The introduction of fluorine can lead to novel, favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity and biological activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data illustrating the impact of fluorination on peptide properties.

Table 1: Impact of Fluorination on the Thermal Stability of a Tryptophan Zipper Peptide [1]

Peptide VariantPosition of Fluoro-TrpMelting Temperature (Tm) in °C (± 0.1)Change in Tm (°C)
Native Trpzip2-47.9-
4F-Trp @ EdgeTrp448.5+0.6
5F-Trp @ EdgeTrp447.3-0.6
6F-Trp @ EdgeTrp448.3+0.4
7F-Trp @ EdgeTrp446.5-1.4
4F-Trp @ FaceTrp949.2+1.3
5F-Trp @ FaceTrp948.1+0.2
6F-Trp @ FaceTrp949.5+1.6
7F-Trp @ FaceTrp947.7-0.2

Table 2: Calculated LogP Values for Selected Amino Acids and their Fluorinated Analogs [1]

Amino AcidLogP (Calculated)Fluorinated AnalogLogP (Calculated)
Alanine-2.85Trifluoroalanine-1.33
Leucine-1.52Hexafluoroleucine0.88
Phenylalanine-1.384-Fluorophenylalanine-0.96
Proline-2.484-Fluoroproline-1.87

Table 3: Inhibitory Activity of a Fluorinated HIV-1 Fusion Inhibitor Peptide [1]

PeptideAmino Acid at Position XIC50 (nM)
C31 (wildtype)Isoleucine26.5
C31-MfeGlyMonofluoroethylglycine31.4
C31-DfeGlyDifluoroethylglycine24.7
C31-F3IleTrifluoro-isoleucine28.9
C31-F6LeuHexafluoroleucine1490

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of fluorinated amino acids into peptides using manual Fmoc solid-phase peptide synthesis (SPPS), followed by purification and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid (F-AA).

1. Resin Preparation:

  • Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 10 minutes.[1]

  • Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).[1]

3. Amino Acid Coupling (First Amino Acid):

  • In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling (beads should remain colorless).

4. Chain Elongation (Coupling of the Fluorinated Amino Acid):

  • Repeat the Fmoc deprotection step (Step 2).

  • Couple the Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) using the same procedure as in Step 3.

  • Note: Coupling times for fluorinated amino acids may need to be extended, and the use of stronger coupling reagents like HATU might be beneficial.[1]

5. Final Amino Acid Coupling:

  • Repeat the Fmoc deprotection step (Step 2).

  • Couple the final Fmoc-protected amino acid as described in Step 3.

6. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step (Step 2).

7. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple 1st Fmoc-AA-OH deprotection1->coupling1 Wash deprotection2 Fmoc Deprotection coupling1->deprotection2 Wash coupling_F_AA Couple Fmoc-F-AA-OH deprotection2->coupling_F_AA Wash deprotection3 Fmoc Deprotection coupling_F_AA->deprotection3 Wash coupling_final Couple Final Fmoc-AA-OH deprotection3->coupling_final Wash deprotection_final Final Fmoc Deprotection coupling_final->deprotection_final Wash cleavage Cleavage & Deprotection (TFA Cocktail) deprotection_final->cleavage Wash & Dry purification Purification (RP-HPLC) cleavage->purification Precipitate & Dry end_node End: Purified Fluorinated Peptide purification->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis of a Fluorinated Peptide.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for the purification of a crude fluorinated peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of organic solvent like acetonitrile or DMSO, followed by dilution with the initial mobile phase). Poor solubility is a common issue with fluorinated peptides.[2]

2. HPLC System and Columns:

  • System: A standard preparative or semi-preparative HPLC system.

  • Column: A C18 or C8 reverse-phase column is typically used. For highly hydrophobic peptides, a C4 or Phenyl column may be beneficial.[2]

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide. For fluorinated peptides, which are often more hydrophobic, a shallower gradient and a higher initial concentration of the organic mobile phase may be necessary.[2]

  • Flow Rate: 1-10 mL/min depending on the column size.

5. Detection:

  • UV absorbance at 214 nm or 280 nm.

6. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease.

1. Reagent Preparation:

  • Prepare a stock solution of the peptide (1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare a stock solution of the protease (e.g., trypsin) at 0.1 mg/mL in the same buffer.

2. Digestion Reaction:

  • In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 5 µL of the trypsin stock solution (enzyme:substrate ratio of 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

3. Quenching the Reaction:

  • Quench the enzymatic reaction by adding an equal volume of 1% TFA or another suitable quenching agent.

4. RP-HPLC Analysis:

  • Analyze the quenched samples by analytical RP-HPLC using the conditions described in Protocol 2 (with an analytical column and appropriate flow rate, e.g., 1 mL/min).

  • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

Proteolytic_Stability_Assay start Start: Prepare Peptide & Protease Solutions incubation Incubate Peptide with Protease (37°C) start->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., 1% TFA) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data_analysis Quantify Peak Areas (Parent Peptide vs. Time) analysis->data_analysis end_node End: Determine Peptide Half-life data_analysis->end_node

Caption: Workflow for a Proteolytic Stability Assay.

References

Application Notes and Protocols for the Derivatization of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as amino acids, including the non-proteinogenic amino acid 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, presents a challenge due to their low volatility and thermal lability. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection by GC-MS.

This application note provides detailed protocols for two common and effective derivatization methods for amino acids: Silylation and a two-step Esterification followed by Acylation . These methods are broadly applicable and can be adapted for the analysis of this compound in various matrices. Furthermore, this document presents typical quantitative data and a visual workflow to guide researchers in their analytical method development. As the target analyte is chiral, the described derivatization procedures are achiral and would require a chiral GC column for the separation of enantiomers.

Derivatization Strategies

The primary goal of derivatization for amino acids is to mask the polar carboxyl (-COOH) and amino (-NH2) functional groups.

  • Silylation: This is a one-step method where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation is a versatile and widely used technique, though the resulting derivatives can be sensitive to moisture.[1][2]

  • Esterification and Acylation: This is a two-step process. First, the carboxylic acid group is esterified, typically by reaction with an alcohol in the presence of an acid catalyst (e.g., methanolic HCl). Subsequently, the amino group is acylated using an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This method produces stable derivatives with excellent chromatographic properties.

The choice of derivatization method can depend on the sample matrix, the desired sensitivity, and the available instrumentation.

Experimental Protocols

Note: These protocols are general methods for amino acids and may require optimization for this compound. All handling of derivatization reagents should be performed in a well-ventilated fume hood.

Protocol 1: Silylation using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the silylation reaction.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the dried sample residue and vortex briefly to dissolve.

    • Add 100 µL of MSTFA to the vial.

    • For sterically hindered groups or to catalyze the reaction, 50 µL of anhydrous pyridine can be added.

    • Tightly cap the vial.

  • Reaction: Heat the mixture at 70-100°C for 30-60 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. An aliquot of 1 µL is typically injected.

Protocol 2: Two-Step Esterification and Acylation

This protocol details the derivatization through the formation of the N-trifluoroacetyl methyl ester.

Materials:

  • This compound standard or sample extract

  • Methanolic HCl (3 M)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the dried sample in a reaction vial.

  • Esterification:

    • Add 200 µL of 3 M methanolic HCl to the vial.

    • Seal the vial and heat at 80°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • Add 150 µL of anhydrous dichloromethane to the dried residue.

    • Add 50 µL of TFAA.

    • Seal the vial and heat at 65°C for 30 minutes.

  • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis, such as ethyl acetate or hexane.

  • Analysis: The derivatized sample is ready for injection into the GC-MS.

Quantitative Data

The following tables summarize representative quantitative data for the analysis of amino acids using derivatization followed by GC-MS. While this data is not specific to this compound, it provides an indication of the performance that can be expected from these methods.

Table 1: Silylation Method Performance for Amino Acid Analysis

ParameterValueReference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.04–0.1 µmol/L[3]
Limit of Quantification (LOQ)0.1–0.5 µmol/L[3]
Recovery80% - 110%[3]

Table 2: Esterification/Acylation Method Performance for Amino Acid Analysis

ParameterValueReference
Linearity (r²)> 0.99General expectation
Limit of Detection (LOD)10-90 ng/mL[4]
Limit of Quantification (LOQ)80-500 ng/mL[4]
Precision (Intra-day RSD)< 15%[5]

Visualizations

The following diagrams illustrate the logical workflow of the derivatization and analysis process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: This compound Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry reagent Add Derivatization Reagent(s) (e.g., MSTFA or Methanolic HCl then TFAA) dry->reagent react Heat to React (Optimized Temperature & Time) reagent->react reconstitute Reconstitute in Appropriate Solvent react->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition & Processing gcms->data

Caption: General experimental workflow for derivatization.

Derivatization_Logic Analyte Analyte: This compound (Polar, Non-volatile) Derivatization Derivatization (Silylation or Esterification/Acylation) Analyte->Derivatization Increases Volatility Derivative Derivative (Non-polar, Volatile) Derivatization->Derivative GCMS GC-MS System Derivative->GCMS Separation Chromatographic Separation (GC Column) GCMS->Separation Detection Mass Spectrometric Detection (MS Detector) Separation->Detection Result Qualitative & Quantitative Data Detection->Result

Caption: Logical flow of the GC-MS analysis process.

References

Application Notes and Protocols: Investigating 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid and its derivatives as potential anti-inflammatory agents. The inclusion of a trifluoromethyl group can enhance metabolic stability and bioavailability, making this class of compounds promising for drug discovery.[1][2] The protocols outlined below cover essential in vitro and in vivo assays to characterize the anti-inflammatory profile of these novel chemical entities.

Rationale for Investigation

Inflammation is a complex biological response implicated in numerous diseases. The search for novel, potent, and safe anti-inflammatory drugs is a continuous effort in pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal side effects.[3] This necessitates the development of new therapeutic agents. Amino acids and their derivatives are attractive scaffolds in drug design due to their biocompatibility and stereochemical diversity.[4] Furthermore, the incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates can significantly improve their pharmacokinetic properties, including metabolic stability and membrane permeability.[1][2] Therefore, this compound represents a promising starting point for the development of a new class of anti-inflammatory agents.

Potential Signaling Pathways and Mechanisms of Action

The anti-inflammatory activity of novel compounds can be mediated through various signaling pathways. Key pathways to investigate for this compound and its derivatives include the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][6] Inhibition of this pathway is a key target for anti-inflammatory drugs.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Test_Compound This compound Test_Compound->IKK Potential Inhibition Test_Compound->NFkB_nuc Potential Inhibition DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

General Workflow for Anti-inflammatory Drug Screening

The evaluation of a novel compound for anti-inflammatory activity typically follows a hierarchical screening process, starting with in vitro assays to establish activity and mechanism, followed by in vivo models to confirm efficacy.

Workflow Start Start: Novel Compound Synthesis (this compound) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT Assay) In_Vitro->Cytotoxicity Anti_Inflammatory_Assays Anti-inflammatory Assays In_Vitro->Anti_Inflammatory_Assays NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Anti_Inflammatory_Assays->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Anti_Inflammatory_Assays->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory_Assays->COX_Assay Mechanism Mechanism of Action Studies Anti_Inflammatory_Assays->Mechanism Western_Blot Western Blot (NF-κB, MAPK pathways) Mechanism->Western_Blot In_Vivo In Vivo Efficacy Models Mechanism->In_Vivo Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema Toxicity Preliminary Toxicity In_Vivo->Toxicity End Lead Optimization Paw_Edema->End Toxicity->End

Caption: General workflow for screening novel anti-inflammatory compounds.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of this compound.

In Vitro Assays

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Objective: To assess the inhibitory effect of the test compound on LPS-induced NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Objective: To quantify the inhibitory effect of the test compound on the production of TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Assay
  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A reference drug such as Indomethacin (10 mg/kg) should be used as a positive control.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

    • Calculate the percentage of edema inhibition using the formula:

      • % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison of the anti-inflammatory activities of different compounds.

Table 1: Summary of In Vitro and In Vivo Anti-inflammatory Activity

CompoundCytotoxicity (CC50, µM)NO Production (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)Paw Edema Inhibition (%) @ 3h (Dose, mg/kg)
Test Compound A >10015.212.818.545.3 (25)
Test Compound B >10022.520.125.332.1 (25)
Indomethacin Not Applicable8.75.49.155.8 (10)

Data are presented as mean ± SD from at least three independent experiments. IC50 values represent the concentration required for 50% inhibition. CC50 is the concentration that causes 50% cell death.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial evaluation of this compound and its analogs as potential anti-inflammatory agents. A systematic approach, combining in vitro and in vivo models, will be crucial in elucidating their therapeutic potential and mechanism of action. Positive results from these initial studies would warrant further investigation into their detailed pharmacological profile and safety.

References

Application Notes and Protocols for NMR Spectroscopy in Fluorinated Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into amino acids provides a powerful and unique probe for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus possesses favorable properties, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1][2] Furthermore, the large chemical shift range of ¹⁹F NMR, spanning over 400 ppm, offers excellent signal dispersion and high sensitivity to the local chemical environment.[1][2][3] This sensitivity allows for the detection of subtle conformational changes, protein-ligand interactions, and enzymatic activities. Given that fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, enabling studies in complex biological matrices.[1][4]

These application notes provide an overview of key ¹⁹F NMR techniques for the analysis of fluorinated amino acids, complete with detailed experimental protocols and data presentation guidelines.

Key ¹⁹F NMR Techniques for Fluorinated Amino Acid Analysis

Several NMR techniques are particularly well-suited for analyzing fluorinated amino acids, each providing distinct types of information.

  • 1D ¹⁹F NMR Spectroscopy: This is the simplest and most direct method. It is highly effective for initial screening, purity assessment, and observing changes in the chemical environment of the fluorine label upon ligand binding or conformational changes.[5] Due to the wide chemical shift dispersion, even complex mixtures of fluorinated compounds can often be resolved.[6]

  • Quantitative ¹⁹F NMR (qNMR): This technique allows for the precise determination of the concentration of fluorinated analytes. By using an internal standard and ensuring proper experimental setup (e.g., sufficient relaxation delays), accurate quantification can be achieved.[7]

  • Protein-Observed ¹⁹F NMR (PrOF NMR): In this approach, a protein is labeled with a fluorinated amino acid.[8] Changes in the ¹⁹F NMR spectrum of the protein are monitored upon the addition of a ligand or other binding partner. This provides site-specific information about the interaction.[4][8]

  • Ligand-Observed ¹⁹F NMR: Here, the fluorinated molecule is the small molecule ligand. Changes in its ¹⁹F NMR signal (chemical shift, line broadening) upon binding to a protein are observed. This method is particularly useful for fragment-based drug discovery (FBDD) and for studying weak interactions.[1][9]

  • 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates the chemical shifts of fluorine nuclei with those of their directly attached protons. It is a powerful tool for assigning signals and resolving overlapping resonances in complex spectra.

Experimental Workflows and Decision Making

The choice of NMR technique depends on the specific research question. The following diagrams illustrate a general experimental workflow and a decision-making process for selecting the appropriate technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Labeling Incorporate Fluorinated Amino Acid Start->Labeling Purification Purify Protein/Peptide Labeling->Purification Sample_Prep Prepare NMR Sample (Buffer, D2O, Standard) Purification->Sample_Prep NMR_Setup NMR Spectrometer Setup Sample_Prep->NMR_Setup Experiment Select NMR Experiment (1D, 2D, qNMR) NMR_Setup->Experiment Acquisition Acquire Data Experiment->Acquisition Processing Process FID (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Interpretation Biological Interpretation Analysis->Interpretation End End Interpretation->End

Caption: General workflow for NMR analysis of fluorinated amino acids.

Decision_Tree cluster_quant Quantitative Analysis cluster_interact Interaction Studies cluster_struct Structural Analysis Start Research Goal Quant Quantitative 1D ¹⁹F NMR (with internal standard) Start->Quant Determine Concentration Protein_Labeled Is the protein labeled with a ¹⁹F amino acid? Start->Protein_Labeled Study Molecular Interactions HSQC 2D ¹H-¹⁹F HSQC Start->HSQC Assign Resonances/ Resolve Overlap Ligand_Observed Ligand-Observed ¹⁹F NMR Protein_Labeled->Ligand_Observed No Protein_Observed Protein-Observed ¹⁹F NMR (PrOF NMR) Protein_Labeled->Protein_Observed Yes

Caption: Decision tree for selecting an appropriate ¹⁹F NMR technique.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the NMR analysis of fluorinated amino acids.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Amino Acids

Fluorinated Amino AcidTypical Chemical Shift Range (ppm vs. CFCl₃)Notes
3-Fluoro-L-tyrosine-125 to -135Sensitive to the local electrostatic environment.
5-Fluoro-L-tryptophan-120 to -130Chemical shift is influenced by hydrogen bonding and stacking interactions.
4-Fluoro-L-phenylalanine-110 to -120Often used as a probe for protein-protein interactions.
Trifluoromethyl-L-phenylalanine-60 to -70The CF₃ group provides a strong, sharp signal.
(2S,4S)-5-Fluoroleucine-220 to -235Aliphatic fluorine with a chemical shift significantly different from aromatic fluorines.[10]

Note: Chemical shifts can vary significantly depending on the local chemical environment, solvent, pH, and temperature.

Table 2: Typical NMR Acquisition Parameters for ¹⁹F NMR

Parameter1D ¹⁹F NMR (Qualitative)1D ¹⁹F qNMR (Quantitative)2D ¹H-¹⁹F HSQC
Pulse Program zgfhigqn (Bruker)zgfhigqn (Bruker)hsqcetf3gpsi (Bruker) or similar
Number of Scans (NS) 16 - 128≥ 64 (for good S/N)8 - 64 per increment
Relaxation Delay (D1) 1 - 2 s≥ 5 x T₁ of slowest relaxing signal1 - 2 s
Spectral Width (SW) ~200 - 400 ppm~200 - 400 ppm¹⁹F: ~50-100 ppm, ¹H: ~12 ppm
Acquisition Time (AQ) ~1 - 2 s~1 - 2 s¹⁹F: ~0.1-0.2 s, ¹H: ~0.1-0.2 s
Temperature 298 K (25 °C)298 K (25 °C)298 K (25 °C)
¹H Decoupling Yes (e.g., GARP)Yes (e.g., GARP)During acquisition

Detailed Experimental Protocols

Protocol 1: Quantitative 1D ¹⁹F NMR for Fluorinated Amino Acid Analysis

Objective: To determine the concentration of a fluorinated amino acid in solution.

Materials:

  • NMR spectrometer with a ¹⁹F-capable probe.

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Fluorinated amino acid sample.

  • Internal standard of known concentration (e.g., trifluoroacetic acid (TFA), 4,4´-difluorobenzophenone).

Procedure:

  • Sample Preparation:

    • Accurately weigh the fluorinated amino acid sample and the internal standard.

    • Dissolve both in a known volume of deuterated solvent in a volumetric flask.

    • Transfer an appropriate volume (e.g., 600 µL) to an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and match the probe for the ¹⁹F nucleus.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Data Acquisition:

    • Set up a 1D ¹⁹F experiment with ¹H decoupling.

    • Set the spectral width to encompass the signals of both the analyte and the internal standard.

    • Set the transmitter offset frequency midway between the signals of interest if they are far apart to ensure uniform excitation.[6]

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the signals corresponding to the fluorinated amino acid and the internal standard.

  • Quantification:

    • Calculate the concentration of the fluorinated amino acid using the following formula:

    Csample = (Isample / Nsample) * (Nstd / Istd) * (Cstd)

    Where:

    • Csample = Concentration of the sample

    • Isample = Integral of the sample signal

    • Nsample = Number of fluorine atoms giving rise to the sample signal

    • Nstd = Number of fluorine atoms giving rise to the standard signal

    • Istd = Integral of the standard signal

    • Cstd = Concentration of the standard

Protocol 2: Protein-Observed ¹⁹F NMR (PrOF NMR) for Ligand Binding

Objective: To detect the binding of a small molecule ligand to a protein labeled with a fluorinated amino acid.

Materials:

  • Protein labeled with a fluorinated amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan).[1]

  • Ligand of interest.

  • NMR buffer (e.g., phosphate or Tris buffer in 90% H₂O/10% D₂O).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated protein at a suitable concentration (e.g., 25-50 µM).[4]

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • NMR Spectrometer Setup:

    • Set up the spectrometer for ¹⁹F detection as described in Protocol 1.

  • Data Acquisition:

    • Acquire a reference 1D ¹⁹F spectrum of the protein alone.

    • Perform a titration by adding increasing amounts of the ligand to the protein sample. Acquire a ¹⁹F spectrum at each titration point.

  • Data Processing and Analysis:

    • Process all spectra uniformly.

    • Monitor for changes in the ¹⁹F chemical shifts and/or line broadening of the protein signals upon addition of the ligand.

    • Chemical shift perturbations (CSPs) indicate that the ligand is binding to the protein and affecting the local environment of the fluorinated amino acid.

    • The dissociation constant (Kd) can be determined by fitting the changes in chemical shift as a function of ligand concentration.[8]

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful tool for the analysis of fluorinated amino acids, with broad applications in structural biology and drug discovery. The techniques and protocols outlined in these application notes provide a solid foundation for researchers to leverage the unique advantages of the ¹⁹F nucleus in their studies. Careful experimental design and data analysis are crucial for obtaining high-quality, interpretable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Strecker Synthesis for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids via the Strecker reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Strecker amino acid synthesis?

The Strecker synthesis is a classic multi-component reaction used to synthesize amino acids.[1][2] It involves three main steps:

  • Imine Formation : An aldehyde or ketone reacts with ammonia (or a primary/secondary amine) in the presence of a mild acid to form an imine.[3][4][5][6]

  • Cyanide Addition : A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (Me3SiCN), attacks the imine carbon to form an α-aminonitrile.[5][6][7]

  • Hydrolysis : The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions, to yield the final α-amino acid.[3][4][7]

Q2: Why is synthesizing fluorinated amino acids challenging using this method?

The introduction of fluorine-containing groups (e.g., -CF3, -CF2H) can significantly alter the electronic properties of the starting aldehyde or ketone. The strong electron-withdrawing nature of fluorine can:

  • Deactivate the Carbonyl Group : This can slow down the initial imine formation, which is often the rate-limiting step.

  • Influence Imine Stability : The resulting fluorinated imine may be less stable or more susceptible to side reactions.

  • Complicate Hydrolysis : The stability of the α-aminonitrile intermediate can be affected, potentially requiring harsher hydrolysis conditions which may lead to degradation.

  • Control of Stereochemistry : Achieving high enantioselectivity can be challenging, though asymmetric catalysts and chiral auxiliaries have been developed to address this.[1][8]

Q3: What are the common starting materials and reagents?

  • Carbonyl Source : Fluorinated aldehydes or ketones (e.g., trifluoromethyl ketones).

  • Amine Source : Ammonium chloride/ammonia for primary amino acids, or primary amines (e.g., (S)-alpha-phenylethylamine) for N-substituted or asymmetric synthesis.[1]

  • Cyanide Source : To avoid the use of highly toxic hydrogen cyanide (HCN) gas, salts like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[3][7] Trimethylsilyl cyanide (TMSCN) is another effective reagent, particularly in organocatalytic versions.

  • Catalysts : For asymmetric synthesis, chiral catalysts such as those based on chiral phosphoric acids or Jacobsen's catalyst are employed to achieve high enantiomeric excess (ee).[8][9]

Troubleshooting Guide

This guide addresses specific problems encountered during the Strecker synthesis of fluorinated amino acids.

Problem 1: Low or no yield of the α-aminonitrile intermediate.

  • Q: My reaction stalls after adding all reagents. What are the likely causes?

    • A: The most common issue is inefficient imine formation. The electron-withdrawing fluorine groups on the carbonyl starting material decrease its reactivity.

      • Solution 1: Increase Temperature. Carefully increasing the reaction temperature can help overcome the activation energy for imine formation. Monitor the reaction closely for decomposition.

      • Solution 2: Use a Dehydrating Agent. The formation of an imine from an aldehyde/ketone and an amine is an equilibrium reaction that produces water.[7] Adding a dehydrating agent like magnesium sulfate (MgSO₄) can drive the equilibrium towards the imine product.[7]

      • Solution 3: Use a Lewis Acid. A Lewis acid catalyst (e.g., boron trifluoride, BF₃) can be used to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[8]

  • Q: I am observing multiple side products instead of my desired aminonitrile. Why?

    • A: Fluorinated carbonyls can be prone to side reactions.

      • Cause 1: Cannizzaro-type reaction. If using a fluorinated aldehyde with no α-hydrogens, a base-catalyzed disproportionation might occur. Ensure your reaction conditions are not overly basic before the cyanide addition step.

      • Cause 2: Cyanohydrin formation. If water is present and the pH is not controlled, the carbonyl may react with cyanide to form a cyanohydrin instead of an imine. Pre-forming the imine before adding the cyanide source can mitigate this.

Problem 2: The α-aminonitrile forms, but the final amino acid yield is low after hydrolysis.

  • Q: My hydrolysis step is not proceeding to completion. What can I do?

    • A: The nitrile group in fluorinated α-aminonitriles can be sterically hindered or electronically deactivated, making it resistant to hydrolysis.

      • Solution 1: Harsher Conditions. Switch from standard HCl or H₂SO₄ to a stronger acid mixture or increase the temperature and reaction time significantly. For example, using 6M HCl at reflux for 12-24 hours is a common starting point.

      • Solution 2: Two-stage Hydrolysis. Consider a two-step procedure. First, use basic conditions (e.g., NaOH/H₂O₂) to hydrolyze the nitrile to an amide, followed by acidic hydrolysis to the carboxylic acid.

  • Q: I am getting a complex mixture of products after hydrolysis. What went wrong?

    • A: The harsh conditions required for hydrolysis may be degrading your product.

      • Cause: Defluorination/Degradation. Strong acid and high heat can sometimes lead to the elimination of fluorine or other degradation pathways.

      • Solution: Monitor the Reaction. Track the reaction progress using TLC or LC-MS to find the optimal time point before significant degradation occurs.

      • Solution: Use Milder, Staged Conditions. As mentioned above, a two-step basic-then-acidic hydrolysis can sometimes provide a cleaner conversion.

Problem 3: Poor stereoselectivity in my asymmetric synthesis.

  • Q: My final product is a racemic mixture (or has low ee). How can I improve enantioselectivity?

    • A: Achieving high stereoselectivity with fluorinated substrates often requires careful optimization of the catalyst and reaction conditions.

      • Solution 1: Catalyst Choice. The choice of catalyst is critical. Chiral phosphoric acids have shown excellent results for certain substrates.[8] Screen a variety of catalysts if possible.

      • Solution 2: Lower the Temperature. Cyanide addition is often the stereochemistry-determining step. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance the enantiomeric excess by favoring the transition state leading to the major enantiomer.

      • Solution 3: Solvent Effects. The reaction solvent can influence the catalyst's conformation and effectiveness. Test a range of non-polar and polar aprotic solvents (e.g., toluene, CH₂Cl₂, THF) to find the optimal medium.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of various fluorinated amino acids, providing a benchmark for optimization.

Table 1: Asymmetric Strecker Synthesis of Fluorinated Amino Acids

Fluorinated SubstrateCatalyst/AuxiliaryCyanide SourceYieldEnantiomeric Excess (ee)Reference
β,β-difluoroalanine derivativeChiral Phosphoric AcidNot Specified94%92%[8]
α-CF₃-α-amino acids (cyclic)Boron TrifluorideNot SpecifiedHigh YieldsModest Diastereoselectivity[8]
α-CF₃-α-amino acids (acyclic)(S)-alpha-phenylethylamineNot SpecifiedGoodHigh[1]
Various Fluorinated AldehydesHydroquinidine-based catalystMe₃SiCN90-95%80-94%[9]

Table 2: General Synthesis of Fluorinated Amino Acids

Synthesis MethodFluorinated ProductReagentsYieldReference
Flow Synthesis (Photooxidative Cyanation + Hydrolysis)16a-16e (various)Acetonitrile, H₂SO₄50-67% (over 2 steps)[10]
Ritter / Oxidation / Deprotection164 (free amino acid)H₅IO₆, RuCl₃, Acid55% (final step)[10]
Cu(II)-mediated C-H Fluorination25b (di-fluorinated)Selectfluor, Cu(II) catalyst75%[10]
Cu(II)-mediated C-H Fluorination25c (di-fluorinated)Selectfluor, Cu(II) catalyst78%[10]

Experimental Protocols

Protocol 1: General Asymmetric Strecker Synthesis of an α-Trifluoromethyl Amino Acid

This protocol is a representative procedure based on common practices for organocatalyzed Strecker reactions.

  • Catalyst and Imine Formation : In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral catalyst (e.g., a chiral phosphoric acid, 1-5 mol%) in an anhydrous solvent (e.g., toluene, 0.1 M). Cool the solution to the desired temperature (e.g., 0 °C). Add the trifluoromethyl ketone (1.0 eq) followed by the amine (e.g., p-anisidine, 1.1 eq). Stir for 30 minutes to facilitate imine formation.

  • Cyanide Addition : Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the solution over 10 minutes.

  • Reaction Monitoring : Allow the reaction to stir at the set temperature for 12-48 hours. Monitor the formation of the α-aminonitrile product by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Aminonitrile) : Purify the crude α-aminonitrile by flash column chromatography on silica gel.

  • Hydrolysis : To the purified aminonitrile, add 6M HCl and heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

  • Isolation : Cool the reaction mixture to room temperature. Wash with an organic solvent like dichloromethane to remove any organic impurities. Concentrate the aqueous layer under vacuum to yield the hydrochloride salt of the amino acid. The free amino acid can be obtained by ion-exchange chromatography or by neutralization.

Visualized Workflows and Logic

The following diagrams illustrate the key processes and troubleshooting logic.

Strecker_Workflow General Workflow for Strecker Synthesis Start Start: Fluorinated Aldehyde/Ketone + Amine Source Step1 Step 1: Imine Formation (Catalyst may be added here) Start->Step1 Step2 Step 2: Cyanide Addition (e.g., KCN, TMSCN) Step1->Step2 Water is a byproduct Intermediate α-Aminonitrile Intermediate Step2->Intermediate Step3 Step 3: Hydrolysis (e.g., 6M HCl, reflux) Intermediate->Step3 End Final Product: Fluorinated Amino Acid Step3->End

Caption: A flowchart of the three main stages of the Strecker synthesis.

Troubleshooting_Tree Troubleshooting Guide for Low Yields Problem Problem: Low Final Yield Q1 Is α-aminonitrile intermediate forming? Problem->Q1 Cause1 Cause: Slow Imine Formation (e-withdrawing effect) Q1->Cause1 No Cause2 Cause: Incomplete Hydrolysis Q1->Cause2 Yes Cause3 Cause: Product Degradation Q1->Cause3 Yes, but final product is impure Sol1a Solution: Increase Temperature Cause1->Sol1a Sol1b Solution: Add Dehydrating Agent (MgSO4) Cause1->Sol1b Sol1c Solution: Use Lewis Acid Catalyst Cause1->Sol1c Sol2a Solution: Use Harsher Conditions (Stronger Acid, Higher Temp) Cause2->Sol2a Sol2b Solution: Try Two-Step Hydrolysis (Base then Acid) Cause2->Sol2b Sol3a Solution: Monitor Reaction Closely (TLC, LC-MS) Cause3->Sol3a

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of α-Trifluoromethyl Substituted α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-trifluoromethyl (CF₃) substituted α-amino acids. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing peptides containing α-trifluoromethyl substituted α-amino acids?

The main difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl group. This effect significantly lowers the nucleophilicity of the α-amino group, making the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid challenging and often resulting in low coupling yields.[1]

Q2: Which coupling reagents are most effective for incorporating these modified amino acids into a peptide sequence?

For difficult couplings involving sterically hindered or electron-deficient amino acids like their α-trifluoromethyl substituted counterparts, high-potency coupling reagents are recommended. Reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC). HATU is often considered the gold standard for such challenging couplings due to its high reactivity.

Q3: What is "double coupling" and when is it necessary?

Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails, a common issue with α-trifluoromethyl substituted amino acids. It is advisable to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[1]

Q4: What should I do if double coupling is not sufficient?

If double coupling fails to yield a negative Kaiser test, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which simplifies the purification of the desired peptide.[1]

Q5: How does the position of the α-trifluoromethyl substituted amino acid in the peptide sequence affect the synthesis strategy?

The most challenging step is coupling an amino acid to the N-terminus of the α-trifluoromethyl substituted residue.[1] To overcome this, a common strategy is to synthesize a dipeptide building block in solution, where the α-trifluoromethyl substituted amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the difficult on-resin coupling to the deactivated amine.[1]

Q6: Why are α-trifluoromethyl substituted α-amino acids prone to racemization, and how can this be minimized?

The electron-withdrawing trifluoromethyl group increases the acidity of the α-proton, making it more susceptible to abstraction under basic conditions. This facilitates the formation of a planar, achiral enolate or oxazolone intermediate, which is the key step in racemization.[2] To minimize racemization, it is crucial to use weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, minimize pre-activation times, and consider performing the coupling at a lower temperature (e.g., 0°C). For carbodiimide couplings, the addition of racemization-suppressing agents like HOBt or CuCl₂ is beneficial.[2][3]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the desired peptide Incomplete coupling of the α-trifluoromethyl substituted amino acid.1. Switch to a more potent coupling reagent like HATU or HCTU.2. Perform a "double coupling" of the problematic amino acid.3. Increase the coupling reaction time.[1]
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of an amino acid followed by successful coupling of the subsequent residue.1. Implement a capping step with acetic anhydride after the coupling of the α-trifluoromethyl substituted amino acid to block unreacted amines.2. Optimize the coupling conditions (reagent, time, temperature) for the difficult residue.[1]
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the RP-HPLC gradient to improve separation; a shallower gradient can increase resolution.2. Ensure capping is used to minimize deletion sequences.[1]
Positive Kaiser test after coupling Incomplete reaction at the N-terminus of the growing peptide chain.1. Immediately perform a second coupling ("double coupling") with fresh reagents.2. If the Kaiser test remains positive, proceed with a capping step.[1]
High levels of D-isomers detected in the final peptide Racemization during the coupling of the α-trifluoromethyl substituted amino acid.1. Switch from strong bases (DIPEA) to weaker or more hindered bases (NMM, collidine).2. Minimize pre-activation time before adding the coupling mixture to the resin.3. Perform the coupling reaction at a lower temperature (e.g., 0°C).4. For carbodiimide-mediated couplings, add HOBt and/or CuCl₂.[2][3]

Key Experimental Protocols

Protocol 1: HATU Coupling of α-Trifluoromethyl Substituted α-Amino Acids in SPPS
  • Deprotection: Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected α-trifluoromethyl α-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA or collidine (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin with DMF.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free amines.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5 with fresh reagents.

  • Capping (Optional): If the Kaiser test is still positive after double coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any remaining unreacted amines.[1]

Protocol 2: Asymmetric Strecker Reaction for α-Trifluoromethyl α-Amino Acid Synthesis

The Strecker reaction is a classic method for synthesizing α-amino acids. The asymmetric variant is crucial for obtaining enantiomerically pure products.

  • Imine Formation: React a trifluoromethyl ketone with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) to form the corresponding ketimine.

  • Cyanation: Treat the ketimine with a cyanide source, such as TMSCN or NaCN, in the presence of a catalyst. Chiral thioureas or Brønsted acids can be effective organocatalysts to induce high enantioselectivity.

  • Hydrolysis: Hydrolyze the resulting α-amino nitrile under acidic or basic conditions to yield the α-trifluoromethyl α-amino acid. The chiral auxiliary is also cleaved during this step and can often be recovered.

Protocol 3: Chiral HPLC Analysis for Racemization Assessment
  • Sample Preparation:

    • Cleave a small sample of the peptide from the resin using a standard TFA cleavage cocktail.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Hydrolyze the peptide to its constituent amino acids by treating with 6N HCl at 110°C for 24 hours.

    • Evaporate the HCl and re-dissolve the amino acid hydrolysate in deionized water.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase column (e.g., Astec CHIROBIOTIC T) is typically used for the separation of underivatized amino acid enantiomers.[4]

    • Mobile Phase: A common mobile phase system is an LC-MS compatible mixture of water and organic modifiers (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or TFA) or base.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Analysis: Inject a racemic standard of the D/L-α-trifluoromethyl α-amino acid to determine the retention times for both enantiomers. Then, inject the hydrolyzed peptide sample.

    • Quantification: Integrate the peak areas for the L- and D-enantiomers to calculate the percentage of racemization: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100.

Data on Asymmetric Synthesis Methods

The following table summarizes representative quantitative data for various asymmetric methods used to synthesize α-trifluoromethyl substituted α-amino acids.

Reaction Type Substrate Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric Reduction α-Trifluoromethylated imineBINOL-derived boro-phosphate / Catecholboraneup to 98up to 96[5][6]
Asymmetric Allylation α-Trifluoromethyl aldimine esterIr-catalyst--[7][8]
Pd-catalyzed Allylation α-Trifluoromethyl aldimine esterPd(dba)₂ / Trost's ligand7850[9]
Strecker Reaction N-Boc trifluoromethyl ketimineOrganophosphine dual-reagent--[10]
Asymmetric Isomerization Trifluoromethyl imineChiral organic catalyst (DHQ-7f)HighHigh[11]

Visualizations

sps_troubleshooting_workflow start Start: Post-Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test is_positive Positive? kaiser_test->is_positive double_coupling Perform Double Coupling is_positive->double_coupling Yes next_cycle Proceed to Next Deprotection Cycle is_positive->next_cycle No kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 is_positive_2 Positive? kaiser_test_2->is_positive_2 capping Perform Capping Step (e.g., Acetic Anhydride) is_positive_2->capping Yes is_positive_2->next_cycle No capping->next_cycle re_evaluate Re-evaluate Synthesis Strategy capping->re_evaluate If capping is also ineffective

Caption: Troubleshooting workflow for incomplete couplings in SPPS.

racemization_pathway cluster_0 Racemization via Oxazolone Formation l_amino_acid L-Amino Acid (Activated) oxazolone 5(4H)-Oxazolone (Planar Intermediate) l_amino_acid->oxazolone - H₂O achiral_intermediate Achiral Enolate oxazolone->achiral_intermediate + Base - H⁺ d_amino_acid D-Amino Acid (Incorporated) achiral_intermediate->d_amino_acid + Amine Attack l_amino_acid_inc L-Amino Acid (Incorporated) achiral_intermediate->l_amino_acid_inc + Amine Attack

Caption: The primary mechanism of racemization during peptide coupling.

References

Technical Support Center: Chiral Resolution of Racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

A1: The most common and industrially scalable methods for resolving racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to separate the enantiomers.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q2: Which chiral resolving agents are typically effective for phenylglycine derivatives like this one?

A2: For acidic compounds like this compound, chiral amines are used as resolving agents. Common and effective choices for phenylglycine derivatives include tartaric acid derivatives, and other chiral amines. The selection of the optimal resolving agent is often empirical and requires screening.

Q3: What are the key parameters to control during diastereomeric salt crystallization?

A3: The success of a diastereomeric salt crystallization depends critically on:

  • Solvent System: The solvent must provide a significant solubility difference between the two diastereomeric salts.

  • Stoichiometry of the Resolving Agent: Typically, 0.5 to 1.0 equivalents of the resolving agent are used.

  • Temperature and Cooling Rate: A slow, controlled cooling rate generally promotes the formation of purer crystals.

  • Supersaturation: The solution must be supersaturated for crystallization to occur, but excessive supersaturation can lead to co-precipitation of the undesired diastereomer.

Q4: How can I monitor the enantiomeric excess (e.e.) of my resolved product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved this compound. This requires a specific chiral column and a validated analytical method.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue IDProblemPotential CausesRecommended Actions
DSC-01No Crystal Formation - Solvent is too good (salts are too soluble).- Solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization.- Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add a seed crystal of the desired diastereomeric salt.- Ensure the starting racemic acid and resolving agent are of high purity.
DSC-02Low Yield of Crystalline Salt - The desired diastereomeric salt is too soluble in the chosen solvent.- Insufficient cooling or crystallization time.- Switch to a solvent in which the desired salt is less soluble.- Decrease the final crystallization temperature.- Increase the crystallization time.
DSC-03Low Enantiomeric Excess (e.e.) - Co-precipitation of the more soluble diastereomeric salt.- The solvent system does not provide enough differentiation in solubility.- Cooling rate is too fast.- Recrystallize the isolated salt. This is the most common method to improve e.e.- Screen for a different solvent system.- Slow down the cooling rate during crystallization.- Consider using a different chiral resolving agent.
DSC-04Oily Precipitate Instead of Crystals - The melting point of the diastereomeric salt is below the crystallization temperature.- High concentration of impurities.- Try a different solvent.- Lower the crystallization temperature.- Purify the starting materials.
Chiral HPLC Analysis
Issue IDProblemPotential CausesRecommended Actions
HPLC-01Poor or No Resolution of Enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak® AD-H, or macrocyclic glycopeptide-based like CHIROBIOTIC® T).- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.- Add acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) to the mobile phase.
HPLC-02Peak Tailing or Broadening - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Add a competitor (e.g., a small amount of acid or base) to the mobile phase.- Check for column contamination and flush with appropriate solvents as per the manufacturer's instructions.- Ensure the sample is fully dissolved in the mobile phase.
HPLC-03Inconsistent Retention Times - Fluctuation in mobile phase composition or column temperature.- Column equilibration is incomplete.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before analysis.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (General Procedure)

This is a generalized starting protocol. The specific resolving agent, solvent, and temperatures will require optimization.

  • Dissolution: In a suitable reactor, dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Resolving Agent: In a separate vessel, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid or a tartaric acid derivative) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.

  • Final Isolation: Isolate the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.

Protocol 2: Chiral HPLC Method Development (Starting Point)

This protocol provides a starting point for developing a chiral HPLC method for analyzing the enantiomeric purity of this compound.

ParameterRecommended Starting Conditions
Chiral Column Chiralpak® AD-H (amylose-based) or CHIROBIOTIC® T (teicoplanin-based)
Mobile Phase Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic AcidReversed Phase: Methanol/Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.

Data Presentation

Table 1: Hypothetical Performance of Different Resolving Agents
Resolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolMethanol/Water3585
O,O'-Dibenzoyl-(2R,3R)-tartaric acidEthanol4292
(1S)-(+)-10-Camphorsulfonic acidIsopropanol3888
Table 2: Typical Chiral HPLC Performance Data for Phenylglycine Derivatives

This table provides representative data for similar compounds to guide column and mobile phase selection.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)
PhenylglycineCHIROBIOTIC® TMethanol/Water/Formic Acid (80:20:0.1)1.352.5
4-HydroxyphenylglycineCHIROBIOTIC® TMethanol/Water/Formic Acid (80:20:0.1)1.423.1
Phenylglycine DerivativeChiralpak® AD-Hn-Hexane/Isopropanol (90:10) + 0.1% TFA1.282.1

Visualizations

Chiral_Resolution_Workflow cluster_resolution Diastereomeric Salt Resolution cluster_isolation Enantiomer Isolation cluster_analysis Analysis racemic_acid Racemic this compound dissolution Dissolution in Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution diastereomeric_salts Diastereomeric Salts in Solution dissolution->diastereomeric_salts crystallization Fractional Crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt diastereomeric_salts->crystallization liberation Liberation (pH Adjustment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched Acid liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent hplc Chiral HPLC Analysis pure_enantiomer->hplc ee_determination e.e. Determination hplc->ee_determination Troubleshooting_Logic start Experiment Start: Low Enantiomeric Excess (e.e.) check_precipitation Was co-precipitation observed? start->check_precipitation check_solvent Is the solvent system optimal? check_precipitation->check_solvent No recrystallize Action: Recrystallize the diastereomeric salt. check_precipitation->recrystallize Yes check_cooling Was the cooling rate slow and controlled? check_solvent->check_cooling No screen_solvents Action: Screen alternative solvents or solvent mixtures. check_solvent->screen_solvents Yes optimize_cooling Action: Decrease the cooling rate. check_cooling->optimize_cooling No end Improved e.e. check_cooling->end Yes recrystallize->end screen_solvents->end optimize_cooling->end

Technical Support Center: Overcoming Poor Solubility of Fluorinated Amino acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these valuable building blocks.

Frequently Asked Questions (FAQs)

Q1: Why do fluorinated amino acids and peptides exhibit poor solubility?

A1: The poor solubility of fluorinated amino acids and peptides stems from a combination of factors:

  • The Fluorous Effect: Highly fluorinated segments of molecules tend to self-associate and segregate from non-fluorinated media, a phenomenon known as the "fluorous effect." This is due to the unique properties of the carbon-fluorine bond, which is both hydrophobic and lipophobic, leading to unfavorable interactions with many common organic solvents.[1]

  • Increased Hydrophobicity: Fluorination, particularly of aliphatic side chains, significantly increases the hydrophobicity of the amino acid. This can lead to aggregation of the growing peptide chain on the solid support during Solid-Phase Peptide Synthesis (SPPS).[2][3]

  • Secondary Structure Formation: Peptides containing fluorinated amino acids can have a higher propensity to form stable secondary structures like β-sheets, which can lead to intermolecular aggregation and insolubility.[1][3]

  • Strong Inter- and Intramolecular Interactions: Non-covalent interactions between fluorinated chains can be strong, promoting self-assembly and reducing solubility in the surrounding solvent.[1]

Q2: Which solvents are recommended for dissolving fluorinated amino acids and peptides?

A2: The choice of solvent is critical for successful synthesis. While standard solvents like Dichloromethane (DCM) are often used, more polar, aprotic solvents are generally more effective for solvating peptide-resin complexes and improving yields.[4][5]

  • N-Methylpyrrolidone (NMP): Often the solvent of choice due to its high polarity, which aids in solvating the peptide-resin complex and can improve coupling yields.[5]

  • Dimethylformamide (DMF): A commonly used solvent, though it can break down to form dimethylamine, which can prematurely remove the Fmoc protecting group.[5]

  • "Magic Mixtures": For particularly difficult sequences, mixtures of solvents can be employed. A common example is a 1:1:1 mixture of DCM, DMF, and NMP.[3]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), often mixed with DCM or trichloromethane (TCM), are powerful solvents for dissolving sparingly-soluble protected peptides.[2][6]

Q3: What are the best coupling reagents to use for fluorinated amino acids?

A3: Standard coupling reagents can be effective, but for sterically hindered or aggregation-prone sequences, more potent reagents are often necessary.

  • Uronium/Aminium-based Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react quickly with less epimerization.[7][8] HATU is often preferred for its faster reaction times.[7]

  • Phosphonium-based Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-methyl amino acids.[7]

  • Carbodiimides with Additives: The use of Diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is a common and cost-effective strategy that minimizes racemization.[7][8]

Q4: How can I prevent on-resin aggregation during SPPS?

A4: On-resin aggregation is a major cause of low yields and incomplete reactions.[2] Several strategies can mitigate this issue:

  • Use a Low-Loading Resin: High-loading resins can increase the proximity of growing peptide chains, promoting aggregation.[2]

  • Incorporate Backbone Protection: The use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the hydrogen bonding networks that lead to aggregation.[2]

  • Optimize Solvents: Employing more polar solvents like NMP or adding chaotropic salts can improve the solvation of the peptide-resin complex.[2][5]

  • Elevated Temperature: Performing couplings at an elevated temperature can help to disrupt secondary structures and improve reaction kinetics.

Troubleshooting Guides

Problem 1: Low Peptide Yield During Solid-Phase Synthesis
Possible Cause Troubleshooting Step Rationale
On-resin aggregation 1. Switch to a lower loading resin (e.g., 0.1-0.3 mmol/g).2. Incorporate pseudoproline dipeptides or other backbone protection every 6-7 residues.3. Use a more polar solvent system like NMP or a "magic mixture" (DCM/DMF/NMP).[2][3]Reduces inter-chain interactions and improves solvation of the growing peptide.
Incomplete coupling 1. Use a more powerful coupling reagent such as HATU or HCTU.[9]2. Double couple the fluorinated amino acid.3. Increase the coupling time and/or temperature.Ensures complete acylation of the N-terminus, especially for sterically hindered fluorinated residues.
Incomplete Fmoc deprotection 1. Increase the piperidine concentration or deprotection time.2. Add a small amount of a chaotropic agent like LiCl to the deprotection solution.Ensures the complete removal of the Fmoc group to allow for the next coupling reaction.
Problem 2: The Purified Peptide is Difficult to Dissolve
Possible Cause Troubleshooting Step Rationale
Peptide aggregation 1. Treat the lyophilized peptide with a disaggregation solution such as a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like HFIP (see Protocol 1).[2]2. Dissolve the peptide in a small amount of a strong organic solvent (e.g., HFIP, TFE, or DMSO) before diluting with aqueous buffer.Breaks up pre-existing aggregate seeds and allows for proper solvation.
Incorrect pH of the buffer 1. Adjust the pH of the aqueous buffer to be at least 2 units away from the peptide's isoelectric point (pI).Increases the net charge on the peptide, leading to electrostatic repulsion between molecules and improved solubility.
Improper storage 1. Store stock solutions at -80°C.2. Avoid repeated freeze-thaw cycles.[2]Minimizes the opportunity for aggregation to occur over time.
Problem 3: Challenging Purification by RP-HPLC
Possible Cause Troubleshooting Step Rationale
On-column aggregation 1. Lower the sample concentration injected onto the column.2. Increase the percentage of organic solvent in the initial mobile phase.3. Add a small amount of an ion-pairing agent like TFA (0.1%) to both mobile phases.Prevents the peptide from precipitating on the column and improves peak shape.
Broad or tailing peaks 1. Use a column with a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).2. Increase the column temperature.3. Optimize the gradient to be shallower.Improves the interaction kinetics between the peptide and the stationary phase, leading to sharper peaks.
Irreversible binding to the column 1. Use a less hydrophobic stationary phase.2. In extreme cases, consider alternative purification methods like ion-exchange or size-exclusion chromatography.Very hydrophobic fluorinated peptides can bind irreversibly to highly hydrophobic stationary phases.

Experimental Protocols

Protocol 1: Disaggregation of Lyophilized Fluorinated Peptides

This protocol is designed to break up aggregates in lyophilized peptide powders prior to use.

  • Preparation: In a chemical fume hood, place 1-5 mg of the lyophilized peptide into a glass vial.

  • Solvent Addition: Add a solution of 95:5 (v/v) TFA/H₂O or a mixture of TFA and HFIP to the vial. The volume should be sufficient to fully suspend the peptide.

  • Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow the solution to incubate for 1-4 hours to ensure complete disaggregation.[2]

  • Solvent Removal: Remove the solvent by a stream of nitrogen or by lyophilization.

  • Re-dissolution: The disaggregated peptide can now be dissolved in the desired solvent or buffer for your experiment.

Visualizations

experimental_workflow Workflow for a Difficult Coupling Reaction start Start: Difficult Coupling Identified solvent Select Solvent System (e.g., NMP, DMF, 'Magic Mixture') start->solvent reagent Choose Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) solvent->reagent double_couple Perform Double Coupling reagent->double_couple monitor Monitor Coupling Completion (e.g., Kaiser Test) double_couple->monitor success Coupling Successful monitor->success Positive failure Coupling Incomplete monitor->failure Negative end Proceed to Deprotection success->end troubleshoot Troubleshoot: - Increase Temperature - Use Pseudoproline Dipeptides - Switch to Lower Loading Resin failure->troubleshoot troubleshoot->double_couple

Caption: A workflow diagram for troubleshooting a difficult coupling reaction.

logical_relationship Factors Contributing to Poor Solubility poor_solubility Poor Solubility of Fluorinated Peptides fluorous_effect Fluorous Effect aggregation Peptide Aggregation fluorous_effect->aggregation hydrophobicity Increased Hydrophobicity hydrophobicity->aggregation secondary_structure Secondary Structure Formation (e.g., β-sheets) secondary_structure->aggregation aggregation->poor_solubility

Caption: Key factors that contribute to the poor solubility of fluorinated peptides.

References

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt crystallization and why is it used?

A: Diastereomeric salt crystallization is a classical and industrially scalable method for separating enantiomers from a racemic mixture.[1] Enantiomers are chiral molecules that are non-superimposable mirror images of each other and possess identical physicochemical properties, making them difficult to separate directly.[2] This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] This method is crucial in the pharmaceutical industry where the different enantiomers of a drug can have significantly different pharmacological and toxicological effects.[4]

Q2: I'm not getting any crystals, or an oil is forming instead. What should I do?

A: The formation of an oil or the complete lack of precipitation are common issues, often related to solubility, supersaturation, or the choice of solvent. "Oiling out" happens when the salt separates from the solution as a liquid instead of a solid.[5]

Possible Causes and Solutions:

  • Inappropriate Solvent System: The solvent may be too effective, preventing the necessary supersaturation for crystallization to occur.[5] An ideal solvent will show a significant difference in solubility between the two diastereomeric salts.[5][6]

    • Solution: Conduct a systematic solvent screening with a range of solvents of varying polarities. Using a mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can often induce crystallization.[7]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit.[5]

    • Solution: Increase the concentration by carefully evaporating some of the solvent or by slowly adding an anti-solvent to reduce the salt's solubility. Cooling the solution can also be effective as solubility typically decreases with temperature.[7]

  • Excessive Supersaturation: A very high level of supersaturation can lead to rapid precipitation, which favors the formation of an oil or an amorphous solid over well-defined crystals.[5]

    • Solution: Employ a slower, more controlled cooling profile or reduce the initial concentration of the solution.[5]

  • High Impurity Levels: Impurities in the starting materials can inhibit crystal nucleation and growth.[5]

    • Solution: Ensure that both the racemic compound and the chiral resolving agent are of high purity.

Q3: My crystal yield is very low. How can I improve it?

A: A low yield indicates that a substantial amount of the desired, less-soluble diastereomer is still in the mother liquor.[5]

Possible Causes and Solutions:

  • High Solubility of the Target Salt: Even the less soluble diastereomer may still have significant solubility in the chosen solvent.[5]

    • Solution: Further optimize the solvent system to minimize the solubility of the target salt. Experiment with lower final crystallization temperatures and extend the crystallization time.[5]

  • Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly affect the yield.[6]

    • Solution: While a 1:1 ratio is a common starting point, it's worth screening different ratios, for instance, from 0.5 to 1.0 equivalents of the resolving agent.[1][7]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): If applicable, this technique can significantly increase yields, potentially close to 100%. CIDT is possible when the undesired diastereomer in the solution can epimerize to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[6]

Q4: The diastereomeric excess (d.e.) of my crystals is low. How can I increase the purity?

A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, resulting in their co-precipitation.[5]

Possible Causes and Solutions:

  • Poor Solvent Selectivity: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution: A thorough solvent screening is crucial. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[6]

  • Insufficient Recrystallization: A single crystallization step is often not enough to achieve high purity.[5]

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. The purity of the salt should be monitored after each step, for example, by measuring its optical rotation, until a constant value is achieved.[3]

Q5: How do I choose the right chiral resolving agent?

A: The selection of the resolving agent is a critical factor for a successful resolution. Not all resolving agents will form diastereomeric salts with adequate differences in their physical properties for easy separation.[6]

Key Considerations:

  • Chemical Functionality: The resolving agent must be able to react with the racemic mixture to form salts. For example, chiral acids like tartaric acid are used to resolve racemic bases, and chiral bases like brucine are used for racemic acids.[8][9]

  • Screening: It is common practice to screen a variety of resolving agents to identify the most effective one for a particular racemic mixture.[6]

  • Availability and Cost: For large-scale applications, the availability and cost of the resolving agent are important practical considerations.[4]

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using a chiral amine as the resolving agent. Note that optimal conditions are highly dependent on the specific compounds and must be determined empirically.[1]

  • Salt Formation and Solvent Screening:

    • Dissolve a known quantity of the racemic carboxylic acid in a minimal amount of a suitable heated solvent.[1]

    • In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-1,2-diaminopropane) in the same solvent. The optimal molar ratio may need to be optimized (e.g., 0.5 to 1.0 equivalents of the amine).[1]

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.[1]

    • To screen for the best solvent, this process can be parallelized in multi-well plates, with each well containing a different solvent or solvent mixture.[3]

  • Crystallization:

    • Allow the solution to cool down slowly to room temperature. Further cooling to lower temperatures (e.g., 4 °C or -20 °C) may be necessary to induce crystallization.[1]

    • If no crystals form, consider seeding the solution with a small crystal of the desired diastereomeric salt.[3]

  • Isolation and Purification:

    • Collect the formed crystals by vacuum filtration.[1]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[1]

    • To improve purity, the isolated salt can be recrystallized from a suitable solvent. This process can be repeated until the desired diastereomeric purity is achieved.[1]

  • Liberation of the Enantiomer:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[1]

    • Add an acid or base to dissociate the salt and liberate the free enantiomer and the resolving agent.

    • Separate the layers and isolate the enantiomerically enriched compound from the organic layer.

Data Presentation

Table 1: Troubleshooting Guide Summary
Problem Possible Cause Suggested Solution(s)
No Crystals / Oiling Out Inappropriate solvent systemConduct a thorough solvent screen; use solvent/anti-solvent mixtures.[5][7]
Insufficient supersaturationConcentrate the solution; add an anti-solvent; cool the solution.[5][7]
Excessive supersaturationUse a slower cooling profile; reduce the initial concentration.[5]
Impurities presentPurify starting materials.[5]
Low Crystal Yield High solubility of the target saltOptimize the solvent system; lower the final crystallization temperature; increase crystallization time.[5]
Suboptimal stoichiometryScreen different molar ratios of resolving agent to racemate (e.g., 0.5 to 1.0).[1][7]
Low Diastereomeric Excess (d.e.) Poor solvent selectivityPerform a comprehensive solvent screen to maximize the solubility difference.[6]
Insufficient purificationPerform one or more recrystallizations of the isolated salt.[1][5]
Table 2: Impact of Crystallization Parameters on Yield and Purity
Parameter Effect on Yield Effect on Purity Recommendation
Cooling Rate Slower cooling can increase yield.[7]Slower cooling generally improves purity.[7]A slow, controlled cooling profile is often optimal.[7]
Final Temperature Lower temperatures decrease solubility, thus increasing yield.[7]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[7]Optimize for the best balance of yield and purity.[7]
Stirring/Agitation Can improve yield by preventing localized supersaturation.[7]Can either improve or decrease purity depending on the system's kinetics.[7]Moderate, consistent agitation is generally recommended.[7]
Resolving Agent Stoichiometry Using less than one equivalent may decrease the overall yield of the salt.[7]Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[7]Screen stoichiometries from 0.5 to 1.0 equivalents.[7]

Visualizations

Troubleshooting_Workflow Start Start: Racemic Mixture + Resolving Agent Solvent_Screen Solvent Screening Start->Solvent_Screen Crystallization Crystallization (Cooling/Evaporation) Solvent_Screen->Crystallization Observation Observe Outcome Crystallization->Observation Oil_Out Oil Out / No Crystals Observation->Oil_Out Problem Low_Yield Low Yield Observation->Low_Yield Problem Low_Purity Low Purity (d.e.) Observation->Low_Purity Problem Success Successful Crystallization (High Yield & Purity) Observation->Success Success Adjust_Solvent Adjust Solvent System (Polarity, Anti-solvent) Oil_Out->Adjust_Solvent Adjust_Conc Adjust Concentration / Cooling Rate Oil_Out->Adjust_Conc Low_Yield->Adjust_Solvent Adjust_Stoichiometry Optimize Stoichiometry Low_Yield->Adjust_Stoichiometry Low_Purity->Adjust_Solvent Recrystallize Recrystallize Low_Purity->Recrystallize Adjust_Solvent->Crystallization Adjust_Conc->Crystallization Adjust_Stoichiometry->Crystallization Recrystallize->Observation

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Experimental_Workflow Start 1. Racemic Mixture + Chiral Resolving Agent Salt_Formation 2. Diastereomeric Salt Formation in Solution Start->Salt_Formation Crystallization 3. Selective Crystallization of Less Soluble Diastereomer Salt_Formation->Crystallization Filtration 4. Isolation by Filtration Crystallization->Filtration Solid_Phase Solid: Enriched Diastereomeric Salt Filtration->Solid_Phase Liquid_Phase Mother Liquor: Enriched in More Soluble Diastereomer Filtration->Liquid_Phase Recrystallization 5. Recrystallization (Optional, for higher purity) Solid_Phase->Recrystallization Liberation 6. Liberation of Enantiomer (e.g., pH adjustment) Solid_Phase->Liberation Directly if pure enough Recrystallization->Liberation Final_Product 7. Pure Enantiomer Liberation->Final_Product

Caption: General experimental workflow for chiral resolution.

References

Purification strategies for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a significant loss of product during recrystallization. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:

    • Sub-optimal Solvent System: The chosen solvent or solvent mixture may be too good at dissolving the compound, even at low temperatures. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved even after cooling, leading to lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out of solution along with impurities, rather than forming pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Incomplete Crystallization: The crystallization process may not have been allowed to proceed for a sufficient amount of time. Ensure the solution is left at a low temperature for an adequate period to maximize crystal formation.

Issue 2: Persistent Impurities After Recrystallization

  • Question: After recrystallization, I still observe impurities in my product when analyzed by HPLC. How can I remove these?

  • Answer: If impurities persist after recrystallization, consider the following:

    • Inappropriate Solvent Choice: The solvent system you are using may have similar solubility properties for both your desired compound and the impurities. Try a different solvent system to exploit solubility differences.

    • Co-precipitation: Impurities can sometimes get trapped within the crystal lattice of your product. A second recrystallization step may be necessary to achieve higher purity.

    • Consider a Different Purification Technique: If recrystallization is ineffective, other purification methods such as column chromatography may be required to separate impurities with similar properties.

Issue 3: Poor Enantiomeric Excess (e.e.) After Chiral Resolution

  • Question: My enzymatic resolution is resulting in a low enantiomeric excess for the desired enantiomer. What could be the cause?

  • Answer: Achieving high enantiomeric excess is critical for chiral compounds. Here are some potential reasons for poor results and their solutions:

    • Sub-optimal Enzyme Activity: The enzyme's activity can be highly dependent on pH, temperature, and the presence of co-solvents. Ensure these parameters are optimized for the specific lipase or amidase being used.

    • Incorrect Reaction Time: The reaction may have proceeded too far, leading to the hydrolysis of the undesired enantiomer as well. Monitor the reaction progress over time to determine the optimal endpoint for maximizing e.e.

    • Enzyme Inhibition: Impurities in the racemic starting material could be inhibiting the enzyme. Ensure the starting material is of sufficient purity before attempting the resolution.

    • Inefficient Separation of Enantiomers: The work-up procedure to separate the resolved enantiomers (e.g., extraction) may not be efficient, leading to cross-contamination. Optimize the extraction pH and solvent to ensure a clean separation.

Issue 4: No Crystal Formation During Recrystallization

  • Question: I have dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What should I do?

  • Answer: Failure to crystallize is a common frustration. Here are some troubleshooting steps:

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

      • Add an Anti-solvent: If using a solvent mixture, slowly add a solvent in which your compound is less soluble (an "anti-solvent") until the solution becomes cloudy, then add a small amount of the primary solvent to redissolve the precipitate and allow for slow cooling.

    • Re-evaluate Solvent System: The chosen solvent may not be appropriate. The ideal solvent should have a steep solubility curve with respect to temperature.

Experimental Protocols

1. Recrystallization of Racemic this compound

This protocol describes a general procedure for the purification of the racemic compound by recrystallization. The optimal solvent system should be determined experimentally.

  • Methodology:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water, isopropanol/water) to the flask while heating and stirring until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.

    • Hot filter the solution to remove any insoluble impurities or activated carbon.

    • Allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Chiral Resolution via Enzymatic Hydrolysis

This protocol outlines a general method for the enzymatic resolution of racemic this compound methyl ester.

  • Methodology:

    • Suspend the racemic methyl ester of this compound in a phosphate buffer (e.g., pH 7.5).

    • Add a lipase (e.g., Candida antarctica lipase B) to the suspension.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Stop the reaction by filtering off the enzyme.

    • Adjust the pH of the filtrate to acidic (e.g., pH 2) with HCl to protonate the unreacted amino ester.

    • Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the (S)-amino acid.

    • Filter, wash, and dry the precipitated (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

    • The (R)-ester can be hydrolyzed to the (R)-amino acid by treatment with acid or base.

3. Chiral HPLC Analysis

This protocol provides a starting point for the chiral HPLC analysis to determine the enantiomeric excess of this compound.

  • Methodology:

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) is recommended.

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide representative data that might be obtained during the purification and analysis of this compound.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Yield (%)Purity (by HPLC, %)
Ethanol/Water (80:20)7598.5
Isopropanol/Water (70:30)8299.1
Acetonitrile6597.8

Table 2: Chiral HPLC Method Parameters and Results

ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane:Isopropanol:TFA (80:20:0.1)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Resolution> 2.0
Enantiomeric Excess (e.e.)> 99%

Visualizations

Diagram 1: General Purification and Analysis Workflow

G A Crude Racemic Product B Recrystallization A->B C Purified Racemic Product B->C D Esterification C->D E Racemic Ester D->E F Enzymatic Resolution E->F G Separation of Enantiomers F->G H (S)-Amino Acid G->H I (R)-Amino Ester G->I L Chiral HPLC Analysis H->L J Hydrolysis I->J K (R)-Amino Acid J->K K->L G A Low Enantiomeric Excess (e.e.) B Check Enzyme Activity A->B D Verify Reaction Time A->D F Assess Starting Material Purity A->F H Improve Separation Protocol A->H C Optimize pH and Temperature B->C E Time Course Study D->E G Recrystallize Starting Material F->G I Optimize Extraction pH H->I

Technical Support Center: Optimizing HPLC Separation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of fluorinated compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of fluorinated compounds, presented in a question-and-answer format.

Q1: My fluorinated analyte is showing significant peak fronting. What are the likely causes and how can I fix it?

A1: Peak fronting, where the beginning of the peak is sloped, is a common issue when analyzing fluorinated compounds. The primary causes and their solutions are outlined below. A logical workflow for troubleshooting this issue is also provided.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload 1. Check for Sample Overload start->check_overload overload_solution Reduce injection volume or dilute sample. check_overload->overload_solution If concentration/volume is high check_solvent 2. Evaluate Sample Solvent check_overload->check_solvent If not overloaded end Symmetrical Peak Achieved overload_solution->end solvent_solution Dissolve sample in mobile phase or a weaker solvent. check_solvent->solvent_solution If sample solvent is stronger than mobile phase check_temp 3. Assess Column Temperature check_solvent->check_temp If solvent is compatible solvent_solution->end temp_solution Increase column temperature (e.g., to 45°C). check_temp->temp_solution If temperature is low check_column 4. Consider Column Issues check_temp->check_column If temperature is optimal temp_solution->end column_solution Flush with strong solvent or replace column if degraded. check_column->column_solution If column is suspect column_solution->end

Caption: Troubleshooting workflow for peak fronting.

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may not bind properly to the column, causing it to travel too quickly and resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent.

  • Low Column Temperature: For some fluorinated compounds, lower temperatures can lead to poor peak shape.

    • Solution: Increasing the column temperature, for instance to 45°C, can improve peak symmetry and overall separation.[1]

  • Column Degradation: A damaged or degraded column can also lead to peak fronting.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: I am observing peak tailing with my basic fluorinated compounds. What is causing this and how can I improve the peak shape?

A2: Peak tailing, characterized by a drawn-out end of the peak, is frequently observed with basic fluorinated compounds. This is often due to strong interactions with the stationary phase.

Key Causes and Solutions for Peak Tailing of Basic Fluorinated Compounds

CauseDescriptionRecommended Solution
Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.- Use a mobile phase with a low pH (e.g., 2-3) to suppress the ionization of silanols. - Add a mobile phase additive like triethylamine (TEA) to mask the silanol groups. - Employ a column with a base-deactivated stationary phase.
Mobile Phase pH If the mobile phase pH is close to the pKa of the basic analyte, both ionized and non-ionized forms can exist, leading to tailing.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.
Contamination A contaminated guard or analytical column can also result in peak tailing.Flush the column with a strong solvent or replace the guard column.

Q3: My fluorinated compounds are not well-resolved. How can I improve the separation?

A3: Achieving good resolution for structurally similar fluorinated compounds can be challenging. Here are several strategies to enhance separation:

Strategies for Improving Resolution

  • Column Selection:

    • Fluorinated Phases: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase. These phases can offer unique selectivity for fluorinated analytes.[2][3]

    • "Hetero-Pairing": An effective strategy is to pair a standard C8 or C18 column with a fluorinated mobile phase modifier, like trifluoroethanol (TFE).[1]

  • Mobile Phase Composition:

    • Organic Modifier: Adjust the type and percentage of the organic modifier (e.g., acetonitrile, methanol).

    • Fluorinated Alcohols: Incorporating a fluorinated alcohol like TFE (typically 10-16%) into the mobile phase can significantly improve the separation of some fluorinated compounds.[4]

  • Temperature:

    • Increasing the column temperature can improve separation efficiency for fluorinated compounds. Baseline separation has been achieved at 45°C in some cases.[1]

  • Mobile Phase pH:

    • For ionizable fluorinated compounds, carefully adjusting the mobile phase pH can alter retention times and improve selectivity.[5][6][7]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for separating fluorinated compounds?

A: While standard C8 and C18 columns can be used, columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, often provide better selectivity and retention for fluorinated analytes.[2][3] An alternative approach that has shown excellent results is the "hetero-pairing" of a conventional C8 or C18 column with a mobile phase containing a fluorinated modifier like trifluoroethanol (TFE).[1]

Q: How does trifluoroethanol (TFE) in the mobile phase improve the separation of fluorinated compounds?

A: TFE is a fluorinated alcohol that, when added to the mobile phase, can enhance the separation of fluorinated compounds. It is believed that TFE molecules can adsorb to the stationary phase, altering its properties and leading to unique selectivity for fluorinated analytes.[5] Typically, concentrations of 10-16% TFE in the mobile phase have been shown to be effective.[4]

Q: What is the role of ammonium fluoride as a mobile phase additive?

A: Ammonium fluoride can be used as a mobile phase additive, particularly in LC-MS applications, to improve peak shape and enhance sensitivity for certain compounds.[8][9] It is thought to work by reducing the formation of sodium adducts in positive ion mode and enhancing deprotonation in negative ion mode.[10]

Q: What is a safe concentration of ammonium fluoride to use in the mobile phase?

A: It is recommended to use low concentrations of ammonium fluoride, typically in the range of 0.2 mM to 2 mM.[8] Higher concentrations can potentially damage the HPLC column.

Q: How does mobile phase pH affect the analysis of ionizable fluorinated compounds?

A: The pH of the mobile phase is a critical parameter for ionizable fluorinated compounds as it controls their degree of ionization.[5][6][7] By adjusting the pH, you can significantly alter the retention time and selectivity of your separation. For acidic compounds, a lower pH will increase retention, while for basic compounds, a higher pH will lead to longer retention. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single, stable ionic form, which helps to achieve sharp, symmetrical peaks.[7]

Experimental Protocols

Protocol 1: Separation of 5-Fluorouracil using a C18 Column

This protocol is based on a validated method for the determination of 5-Fluorouracil.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (0.05 M) containing 0.1% triethanolamine (TEA).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV at 266 nm.[1]

  • Internal Standard: 5-Bromouracil can be used as an internal standard.[1]

Protocol 2: General Method for Enhancing Separation of Fluorinated Amphiphiles

This protocol provides a starting point for optimizing the separation of fluorinated compounds based on the "hetero-pairing" principle.

  • Instrumentation: HPLC system with a column oven and appropriate detector.

  • Column: Standard C8 reversed-phase column (e.g., 4.6 mm x 150 mm).[1]

  • Mobile Phase: A gradient of water and a fluorinated alcohol such as trifluoroethanol (TFE). A typical starting point could be a linear gradient from a low to a high percentage of TFE.

  • Temperature: 45°C.[1]

  • Flow Rate: 1.0 mL/min.

Data Presentation

Table 1: Effect of Column and Eluent Type on Separation of Fluorinated Amphiphiles

Column TypeEluent TypeSeparation OutcomeReference
C8 (Hydrogenated)Ethanol (Hydrogenated)Moderate Separation[1]
C8 (Hydrogenated)Trifluoroethanol (Fluorinated)Optimal Separation [1]
FluoroFlash (Fluorinated)Ethanol (Hydrogenated)Good Separation[1]
FluoroFlash (Fluorinated)Trifluoroethanol (Fluorinated)Poor Separation[1]

Table 2: Recommended Concentrations of Mobile Phase Additives for Fluorinated Compound Analysis

AdditiveTypical Concentration RangePurposeKey Considerations
Trifluoroethanol (TFE) 10 - 16% (v/v)Improve separation and peak shape.Can alter selectivity significantly.
Ammonium Fluoride 0.2 - 2 mMEnhance peak shape and sensitivity in LC-MS.Higher concentrations can damage the column.
Triethylamine (TEA) ~0.1% (v/v)Reduce peak tailing of basic compounds.Masks active silanol sites on the column.

Logical Relationship between Mobile Phase pH and Analyte Retention

G cluster_acid Acidic Analyte (e.g., pKa = 4.5) cluster_base Basic Analyte (e.g., pKa = 8.0) low_ph_acid Low pH (e.g., 2.5) Analyte is non-ionized retention_acid Longer Retention Time low_ph_acid->retention_acid high_ph_acid High pH (e.g., 6.5) Analyte is ionized elution_acid Shorter Retention Time high_ph_acid->elution_acid low_ph_base Low pH (e.g., 6.0) Analyte is ionized elution_base Shorter Retention Time low_ph_base->elution_base high_ph_base High pH (e.g., 10.0) Analyte is non-ionized retention_base Longer Retention Time high_ph_base->retention_base

Caption: Impact of mobile phase pH on analyte retention.

References

Preventing racemization during the synthesis of chiral amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of chiral amino acids, particularly in the context of peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during chiral amino acid synthesis that can lead to a loss of stereochemical purity.

Issue 1: Significant Racemization Detected in the Final Peptide Product

  • Question: My final peptide product shows a high degree of racemization after cleavage and analysis. What are the likely causes and how can I fix this?

  • Answer: Significant racemization during peptide synthesis is a common issue that can arise from several factors during the coupling steps. The primary mechanism is the formation of a planar oxazolone intermediate from the activated amino acid, which can be protonated from either side, leading to a loss of stereochemical integrity.[1][2]

    Possible Causes & Solutions:

    • Inappropriate Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone because they form highly reactive O-acylisourea intermediates that readily cyclize to oxazolones.[3]

      • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[4] For particularly sensitive couplings, consider using onium salt reagents (e.g., HATU, HBTU, HCTU, COMU), which are generally associated with lower levels of racemization.[3][5]

    • Suboptimal Base Selection and Concentration: The presence, strength, and concentration of the base used during coupling are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine can accelerate the abstraction of the alpha-proton from the oxazolone intermediate, leading to increased racemization.[5][6]

      • Solution: Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum number of base equivalents necessary for the reaction to proceed. In some cases, particularly with DIC/additive combinations, the reaction can be performed under base-free conditions to minimize racemization.[4]

    • Elevated Reaction Temperature: Higher temperatures increase the rate of most chemical reactions, including the formation of the oxazolone intermediate and subsequent enolization, which leads to racemization.[2]

      • Solution: Perform the coupling reaction at a lower temperature. Conducting the reaction at 0°C is a common strategy to reduce the rate of racemization.[7]

    • Prolonged Activation Time: Allowing the protected amino acid to remain in its activated state for an extended period before the coupling reaction increases the opportunity for oxazolone formation and racemization.

      • Solution: Employ a pre-activation strategy where the amino acid is activated with the coupling reagent for a short, defined period (e.g., 5-10 minutes) before adding it to the resin-bound peptide.[1] This ensures that the highly reactive species is consumed quickly in the desired peptide bond formation reaction.

Issue 2: Racemization of Cysteine and Histidine Residues

  • Question: I am observing a high level of racemization specifically at Cysteine (Cys) and Histidine (His) residues in my synthetic peptide. Why are these amino acids so problematic, and what specific measures can I take?

  • Answer: Cysteine and Histidine are notoriously prone to racemization during peptide synthesis.[8][9] The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton.[10] For cysteine, the mechanism is also thought to involve base-catalyzed proton abstraction.[11]

    Specific Strategies for Cys and His:

    • Side-Chain Protection: Proper side-chain protection is crucial. For Histidine, protecting the π-nitrogen of the imidazole ring with groups like trityl (Trt) is standard.[12] For Cysteine, the trityl (Trt) protecting group is also commonly used.[8]

    • Optimized Reagent Combinations:

      • For Cysteine: The combination of DIC with an additive like HOBt or Oxyma Pure is often recommended.[4] The use of a sterically hindered base like 2,4,6-collidine in place of NMM has been shown to significantly suppress cysteine racemization.[11]

      • For Histidine: While onium salt reagents like HATU are generally efficient, they can still lead to high racemization of His when paired with certain bases like NMM.[5] The combination of DIC/Oxyma has been shown to be effective at minimizing racemization for Fmoc-His(Trt)-OH.[5] Protecting the pi-imidazole nitrogen with a methoxybenzyl group can also greatly reduce racemization.[8]

    • Copper(II) Chloride Additive: The addition of Copper(II) chloride (CuCl₂) along with HOBt has been reported to be effective in suppressing racemization, particularly in solution-phase synthesis and for certain challenging solid-phase couplings.[8]

Issue 3: Racemization during the Esterification of the First Amino Acid to the Resin

  • Question: I suspect racemization is occurring when I attach the first Fmoc-amino acid to the resin (e.g., Wang or 2-chlorotrityl resin). How can this be minimized?

  • Answer: The initial loading of the C-terminal amino acid onto the resin is a critical step where racemization can occur, especially when using standard esterification methods that require activation of the amino acid's carboxyl group.

    Solutions:

    • Use of Pre-loaded Resins: The most straightforward way to avoid this issue is to purchase commercially available pre-loaded resins, where the first amino acid is already attached with high enantiomeric purity.

    • Optimized Loading Protocols: If you need to load the resin yourself:

      • For Wang Resin: Standard protocols often use DIC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). However, DMAP is a strong base and can promote racemization. It is crucial to use only a catalytic amount (e.g., 0.15 equivalents).[3]

      • For 2-Chlorotrityl Chloride Resin: This resin allows for the attachment of the first amino acid without prior activation of its carboxyl group, under mildly basic conditions (e.g., using DIPEA), which significantly reduces the risk of racemization.[13] This makes it an excellent choice for synthesizing peptides with racemization-sensitive C-terminal residues.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered "low-racemization"? A1: Onium salt-based reagents are generally preferred for minimizing racemization due to their high reactivity, which promotes rapid amide bond formation over the competing oxazolone formation pathway.[1] These include:

  • Uronium/Aminium salts: HATU, HBTU, HCTU, and TBTU.

  • Phosphonium salts: PyBOP and PyAOP.

  • COMU: A newer generation uronium salt incorporating the Oxyma moiety, which is noted for its efficiency and safety (as it avoids the potentially explosive HOBt/HOAt components).[7][14]

Q2: What is the role of additives like HOBt, HOAt, and Oxyma? A2: These additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4] They react with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to cyclizing into the racemization-prone oxazolone intermediate.[14]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt at suppressing racemization and accelerating coupling. However, its potential explosive properties are a concern.[4][15]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt. It provides coupling efficiencies and racemization suppression levels comparable or superior to HOBt.[15][16]

Q3: How does the choice of solvent affect racemization? A3: The solvent can influence racemization by affecting the stability of charged intermediates.[17] While the choice of solvent in solid-phase peptide synthesis is often constrained by the need for good resin swelling (DMF and NMP are common), using less polar solvents can sometimes reduce racemization rates.[17] However, a study on acylamino-acid p-nitrophenyl esters found that solvents like chloroform and dichloromethane were unfavorable, leading to higher rates of racemization compared to the coupling reaction, whereas THF, DMF, and DMSO were more favorable.[17]

Q4: Can Nα-protecting groups influence the extent of racemization? A4: Yes, the nature of the Nα-protecting group is very important. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are known to significantly suppress racemization compared to simple acyl groups (e.g., benzoyl).[6] This is because the oxygen atom of the urethane group is less nucleophilic, which disfavors the formation of the oxazolone intermediate.

Q5: How can I accurately quantify the level of racemization in my sample? A5: The most common and reliable method for quantifying racemization is through chromatographic separation of the resulting diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. After synthesis and cleavage, the crude peptide can be analyzed on a chiral stationary phase (CSP) column, which will separate the desired all-L peptide from its D-diastereomer.[18][19]

  • Derivatization followed by RP-HPLC: An alternative approach involves hydrolyzing the peptide back to its constituent amino acids. These amino acids are then reacted with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA) to form diastereomers that can be separated and quantified on a standard reversed-phase (e.g., C18) HPLC column.[19]

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Additives

This table summarizes data from a study comparing the effectiveness of different additives in the DIC-mediated coupling of Z-L-Phg-OH to H-L-Pro-NH₂ in DMF.

Coupling AdditiveYield (%)% D,L Isomer (Racemization)
HOAt813.3
HOBt829.3
Oxyma 90 1.1

Data synthesized from Subirós-Funosas, et al. (2009).[15][16]

Table 2: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

This table shows the percentage of D-isomer formed during the coupling of Fmoc-L-His(Trt)-OH to H-Leu-OtBu.

Coupling ReagentBase% D-Isomer (Racemization)Notes
DIC / Oxyma-1.8Mildest conditions tested, showing low racemization.[12]
HATUNMMHighThis combination led to significant racemization for this sensitive amino acid.[5]
HBTUDIPEA31.0 (at 55 °C)Elevated temperature significantly increases racemization.[12]

Data synthesized from multiple sources.[5][12] The exact percentage of racemization can vary significantly depending on specific experimental conditions.

Table 3: Influence of Base on Racemization

This table provides a qualitative comparison of common bases used in peptide synthesis and their general propensity to cause racemization.

BaseChemical NamepKa (approx.)Racemization PotentialNotes
DIPEA (DIEA)N,N-Diisopropylethylamine10.1HighStrong, sterically hindered base. Its strength can accelerate racemization.[6]
TriethylamineTriethylamine10.8HighStrong, less sterically hindered base. Generally leads to higher racemization than DIPEA.[6]
NMMN-Methylmorpholine7.4ModerateWeaker base, often a better choice than DIPEA to minimize racemization.[6]
2,4,6-Collidine2,4,6-Trimethylpyridine7.4LowWeaker, highly hindered base. Often produces the least amount of racemization.[6][11]

Experimental Protocols

Protocol 1: General Low-Racemization Coupling Protocol for Fmoc-SPPS

This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean, dry vial, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma or HOBt).

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).

    • If a base is required (e.g., for onium salts or if using an amino acid hydrochloride salt), add 3-5 equivalents of a low-racemization base like NMM or 2,4,6-collidine.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings or sensitive amino acids, the reaction can be performed at 0°C for a longer duration.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Proceed to the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization using Marfey's Method and HPLC

This protocol provides a method to determine the enantiomeric purity of the amino acids in a synthetic peptide.

  • Peptide Hydrolysis:

    • Place a small, dried sample of the crude peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat the sample at 110°C for 24 hours to hydrolyze all peptide bonds.

    • After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent (FDAA):

    • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture in a heating block at 40°C for 1 hour.[19]

    • Stop the reaction by adding 100 µL of 2 M HCl.[19]

  • Sample Preparation and HPLC Analysis:

    • Evaporate the solvent to dryness.

    • Redissolve the derivatized residue in 500 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject an appropriate volume (e.g., 20 µL) onto a standard C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Data Analysis:

    • Integrate the peak areas for the L-L and L-D diastereomers for each amino acid.

    • Calculate the percentage of the D-isomer (% Racemization) using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

Visualizations

Caption: Competing pathways of desired peptide coupling versus racemization via an oxazolone intermediate.

ExperimentalWorkflow start Start: Low-Racemization Coupling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash Resin (DMF) deprotection->wash1 coupling 4. Add Activated AA to Resin Couple at 0°C to RT wash1->coupling preactivation 3. Pre-activate Amino Acid (AA + Reagent + Additive) preactivation->coupling 5-10 min wash2 5. Wash Resin (DMF) coupling->wash2 analysis 6. Quality Control Check (e.g., Kaiser Test) wash2->analysis next_cycle Proceed to Next Cycle analysis->next_cycle Incomplete end End of Synthesis analysis->end Complete next_cycle->deprotection

Caption: Experimental workflow for a single coupling cycle designed to minimize racemization in SPPS.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This valuable compound serves as a key building block in the development of various pharmaceutical agents. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to produce racemic this compound?

A1: The most widely employed and scalable method is the Strecker synthesis. This two-step process begins with the three-component reaction of 4-(trifluoromethyl)benzaldehyde, a cyanide source (such as sodium or potassium cyanide), and an ammonia source (like ammonium chloride) to form the intermediate, 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the final amino acid.

Q2: I am experiencing low yields in the first step of the Strecker synthesis (aminonitrile formation). What are the potential causes and solutions?

A2: Low yields in the aminonitrile formation step can be attributed to several factors:

  • Incomplete imine formation: The reaction between the aldehyde and ammonia to form the imine is an equilibrium process. To drive the reaction forward, it is crucial to use an excess of the ammonia source.

  • Side reactions of the aldehyde: 4-(Trifluoromethyl)benzaldehyde can undergo side reactions like the Cannizzaro reaction under basic conditions. Maintaining a controlled pH and temperature is essential.

  • Hydrolysis of the aminonitrile: The aminonitrile product can be sensitive to hydrolysis back to the starting materials, especially during aqueous workup. It is advisable to perform extractions quickly and at a controlled pH.

Q3: The hydrolysis of the aminonitrile intermediate is proving to be difficult. What conditions are recommended for a complete and clean conversion?

A3: Complete hydrolysis of the sterically hindered nitrile group in 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile can be challenging. For a successful hydrolysis on a larger scale, consider the following:

  • Strong acidic conditions: Concentrated hydrochloric acid or sulfuric acid is typically required.

  • Elevated temperatures: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

  • Reaction time: The hydrolysis can be slow; monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.

  • Co-solvents: In some cases, the addition of a co-solvent like acetic acid can improve the solubility of the aminonitrile and facilitate hydrolysis.

Q4: What are the common impurities encountered during the synthesis, and how can they be minimized?

A4: Common impurities include:

  • Unreacted 4-(trifluoromethyl)benzaldehyde: Can be removed through careful purification of the aminonitrile intermediate or the final product.

  • Amide intermediate: Incomplete hydrolysis of the aminonitrile can lead to the formation of 2-amino-2-(4-(trifluoromethyl)phenyl)acetamide. Ensuring complete hydrolysis by optimizing reaction time and temperature is key.

  • Byproducts from side reactions: Depending on the reaction conditions, various byproducts can form. Careful control of temperature and stoichiometry can minimize their formation. Purification of the final product is crucial.

Q5: How can I purify the final product, this compound, at a larger scale?

A5: Purification of the final amino acid at scale can be achieved through:

  • Crystallization: The product can be crystallized from a suitable solvent system. The pH of the solution is a critical parameter for inducing crystallization, as amino acids have an isoelectric point at which their solubility is minimal.

  • Ion-exchange chromatography: For high-purity requirements, ion-exchange chromatography can be an effective method for separating the amino acid from charged impurities.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
SYN-01 Low Yield of Aminonitrile Intermediate - Inefficient imine formation due to insufficient ammonia source.- Competing Cannizzaro reaction of the aldehyde.- Hydrolysis of the aminonitrile during workup.- Increase the molar excess of the ammonium salt.- Maintain the reaction temperature below 15°C.- Perform aqueous workup rapidly and at a neutral or slightly basic pH.
SYN-02 Incomplete Hydrolysis of Aminonitrile - Insufficient acid strength or concentration.- Inadequate reaction temperature or time.- Poor solubility of the aminonitrile in the reaction medium.- Use concentrated hydrochloric or sulfuric acid.- Heat the reaction mixture to reflux and monitor for completion.- Consider adding a co-solvent like glacial acetic acid to improve solubility.
PUR-01 Difficulty in Product Crystallization - Incorrect pH for precipitation.- Presence of impurities inhibiting crystallization.- Supersaturation of the solution.- Carefully adjust the pH to the isoelectric point of the amino acid (typically around 5-6).- Treat the solution with activated carbon to remove colored impurities.- Induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the flask.
PUR-02 Product Contaminated with Starting Aldehyde - Incomplete reaction in the Strecker synthesis step.- Inefficient purification of the aminonitrile intermediate.- Ensure the initial reaction goes to completion by optimizing reaction time.- Recrystallize the aminonitrile intermediate before hydrolysis.
PUR-03 Final Product is an Off-White or Colored Solid - Presence of polymeric byproducts.- Degradation of the product during workup or purification.- Treat the crude product solution with activated carbon before crystallization.- Avoid excessive heating during drying and purification steps.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (25-30%). Cool the solution to 5-10°C with constant stirring.

  • Aldehyde Addition: Slowly add 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the cooled ammonia solution, maintaining the temperature below 15°C.

  • Cyanide Addition: In a separate vessel, prepare a solution of sodium cyanide (1.1 equivalents) in water. Slowly add this solution to the reaction mixture, ensuring the temperature does not exceed 15°C.

  • Reaction: Stir the mixture at 10-15°C for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.

  • Workup: Quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Purification (Optional but Recommended): The crude aminonitrile can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to improve the purity of the final product.

Step 2: Hydrolysis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

  • Reaction Setup: Charge a reactor equipped with a reflux condenser and a stirrer with the crude or purified aminonitrile from the previous step.

  • Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 6-12 M) to the aminonitrile. The amount of acid should be sufficient to fully protonate the amino group and catalyze the hydrolysis.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 100-110°C) and maintain this temperature for 6-12 hours. Monitor the reaction progress by HPLC to ensure complete conversion of the nitrile.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (around pH 5-6) using a base such as concentrated sodium hydroxide solution. The product will precipitate out of the solution.

    • Cool the slurry to 0-5°C to maximize precipitation.

    • Filter the solid product and wash it with cold water and then with a cold organic solvent (e.g., ethanol or acetone) to remove residual impurities.

    • Dry the purified this compound under vacuum at a controlled temperature (e.g., 50-60°C).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Strecker synthesis of this compound. Please note that these are representative values and may need to be optimized for specific scales and equipment.

ParameterStep 1: Aminonitrile FormationStep 2: Hydrolysis
Key Reagents 4-(Trifluoromethyl)benzaldehyde, NH₄Cl, NaCN2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile, HCl
Solvent Water/Aqueous AmmoniaConcentrated HCl
Temperature 5-15°C100-110°C (Reflux)
Reaction Time 4-6 hours6-12 hours
Typical Molar Ratios Aldehyde:NH₄Cl:NaCN = 1:1.2:1.1-
Typical Yield 85-95% (Crude)80-90% (from aminonitrile)
Purity (after purification) >98% (by HPLC)>99% (by HPLC)

Visualizations

Experimental Workflow for Strecker Synthesis

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A 4-(Trifluoromethyl)benzaldehyde D Reaction Mixture (5-15°C) A->D B Ammonium Chloride & Aq. Ammonia B->D C Sodium Cyanide Solution C->D E Workup & Extraction D->E F Crude Aminonitrile E->F G Recrystallization F->G I Aminonitrile F->I H Purified Aminonitrile G->H H->I K Reaction Mixture (Reflux) I->K J Concentrated HCl J->K L pH Adjustment & Precipitation K->L M Filtration & Washing L->M N Drying M->N O Final Product N->O

Caption: Workflow for the two-step Strecker synthesis.

Logical Relationship in Troubleshooting Low Yields

Troubleshooting_Low_Yield A Low Yield of Aminonitrile B Incomplete Imine Formation A->B C Aldehyde Side Reactions A->C D Aminonitrile Hydrolysis A->D E Increase Ammonia Source B->E F Control Temperature & pH C->F G Rapid & pH-Controlled Workup D->G

Caption: Troubleshooting logic for low aminonitrile yield.

Technical Support Center: Enhancing the Stability of Peptides Containing Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated (CF₃) peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating trifluoromethyl groups into peptides?

A1: Incorporating trifluoromethyl (CF₃) groups into peptides can offer several advantages for drug development and research applications. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can significantly alter a peptide's properties.[1] Key benefits include:

  • Enhanced Metabolic Stability: The CF₃ group can act as a shield for adjacent peptide bonds, protecting them from enzymatic degradation by proteases, which can increase the peptide's half-life in biological systems.[1]

  • Increased Bioavailability: The heightened lipophilicity can improve the peptide's ability to permeate cell membranes, potentially leading to better absorption and distribution in the body.[1]

  • Improved Binding Affinity: The unique electronic properties of the CF₃ group can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions.[2][3]

  • Structural Stabilization: Direct attachment of CF₃ groups to the peptide backbone has been shown to stabilize secondary structures, such as helices, by promoting intramolecular hydrogen bonding.[4]

Q2: Why is the synthesis of peptides containing trifluoromethylated amino acids often challenging?

A2: The primary challenge arises from the powerful electron-withdrawing effect of the trifluoromethyl group. This effect significantly lowers the nucleophilicity of the amino group of the trifluoromethylated amino acid. As a result, forming a peptide bond with the incoming activated carboxyl group of the next amino acid becomes difficult, often leading to low coupling yields.[5][6]

Q3: My trifluoromethylated peptide is aggregating. What are the likely causes and solutions?

A3: Aggregation is a common issue with trifluoromethylated peptides, primarily due to the increased hydrophobicity imparted by the CF₃ group.[7] This "superhydrophobic" effect drives the peptide chains to self-assemble to minimize contact with aqueous environments, often leading to the formation of insoluble aggregates.[7]

Troubleshooting strategies include:

  • Disaggregation prior to use: Treat the peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up pre-existing aggregate seeds.[7]

  • Optimized Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.

  • pH Adjustment: Ensure the pH of the solution is not near the peptide's isoelectric point, as this can minimize solubility.

  • Synthesis Modifications: During solid-phase peptide synthesis (SPPS), use a low-loading resin and consider incorporating backbone protection (e.g., pseudoproline dipeptides) to disrupt the intermolecular hydrogen bonding that leads to aggregation.[7]

Q4: I'm observing low yield during the synthesis of my CF₃-containing peptide. How can I improve it?

A4: Low yields are often a result of incomplete coupling reactions due to the reduced nucleophilicity of the trifluoromethylated amino acid's amino group.[5][6] To improve yields, consider the following:

  • Use High-Potency Coupling Reagents: Reagents like HATU, HCTU, and PyBOP are more effective than standard coupling reagents for difficult couplings.[5][6]

  • Perform a "Double Coupling": Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[5][6]

  • Implement a Capping Step: After the coupling step, treat the resin with an acetylating agent, such as acetic anhydride, to block any unreacted amines. This prevents the formation of deletion sequences and simplifies purification.[5][6]

Q5: Residual Trifluoroacetic Acid (TFA) from purification seems to be interfering with my biological assays. What can I do?

A5: TFA is a common counterion in synthetic peptides from purification, and its presence can indeed affect experimental results.[8] The most effective solution is to perform a counterion exchange to replace the TFA with a more biocompatible counterion, such as acetate or hydrochloride. This can be achieved by repeatedly dissolving the peptide in a solution of the new counterion (e.g., 0.1 M HCl) and lyophilizing.[8]

Troubleshooting Guides

Issue 1: Difficulty in Purifying the Final Trifluoromethylated Peptide
  • Symptom: Broad peaks or co-elution of impurities during RP-HPLC purification.

  • Potential Cause: The presence of closely eluting deletion or modified peptides due to incomplete coupling during synthesis.

  • Recommended Solutions:

    • Optimize RP-HPLC Gradient: A shallower gradient can increase the resolution between your target peptide and impurities.[5][6]

    • Ensure Effective Capping: If you haven't already, implement a capping step during synthesis to minimize the formation of deletion sequences.[5][6]

Issue 2: Peptide Degradation in Serum or Plasma Assays
  • Symptom: The peptide's half-life is shorter than expected in biological fluids.

  • Potential Cause: Susceptibility to cleavage by proteases.

  • Recommended Solutions:

    • Incorporate D-Amino Acids: Replacing L-amino acids with their D-enantiomers at cleavage sites can provide resistance to proteolysis.

    • Peptide Cyclization: A cyclic structure can offer greater stability against proteases compared to a linear counterpart.

    • N- or C-terminal Modifications: Capping the ends of the peptide (e.g., N-terminal acetylation, C-terminal amidation) can prevent degradation by exopeptidases.

Quantitative Data on Stability Enhancement

Incorporating trifluoromethyl groups can significantly enhance the stability of peptides and proteins. Below is a summary of quantitative data from a study on the effect of substituting leucine with hexafluoroleucine (hFLeu), which contains two trifluoromethyl groups, on protein folding stability.

ProteinDescriptionΔG°fold (kcal/mol)Change in Stability
α₄HHydrocarbon core with Leucine-18.0 ± 0.2Baseline
α₄F₃a50% of the core substituted with hFLeu-27.6 ± 0.1+9.6 kcal/mol

Data sourced from a study on the structural basis for the enhanced stability of highly fluorinated proteins.

Diagrams of Experimental Workflows and Strategies

troubleshooting_workflow_for_aggregation Troubleshooting Workflow for Peptide Aggregation start Aggregated Peptide Sample disaggregation Disaggregation Protocol (e.g., with TFA/HFIP) start->disaggregation solubility_test Solubility Test in Target Buffer disaggregation->solubility_test is_soluble Is the peptide soluble? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes optimize_solvents Optimize Solvents (e.g., use DMSO, adjust pH) is_soluble->optimize_solvents No retest_solubility Re-test Solubility optimize_solvents->retest_solubility synthesis_review Review Synthesis Protocol (Low-loading resin, backbone protection) optimize_solvents->synthesis_review retest_solubility->is_soluble peptide_stability_assay_workflow Workflow for Peptide Stability Assay in Serum start Prepare Peptide Stock Solution incubation Incubate Peptide with Serum at 37°C start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points quenching Quench Reaction (e.g., with TFA or ACN) time_points->quenching precipitation Precipitate Serum Proteins quenching->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation analysis Analyze Supernatant by RP-HPLC/LC-MS centrifugation->analysis data_analysis Quantify Intact Peptide and Calculate Half-life analysis->data_analysis end Determine Peptide Stability data_analysis->end stability_enhancement_strategies Strategies for Enhancing Peptide Stability main Enhanced Peptide Stability trifluoromethylation Trifluoromethylation protease_resistance Increased Protease Resistance trifluoromethylation->protease_resistance cyclization Cyclization cyclization->protease_resistance conformational_rigidity Increased Conformational Rigidity cyclization->conformational_rigidity d_amino_acids D-Amino Acid Substitution d_amino_acids->protease_resistance terminal_mods Terminal Modifications terminal_mods->protease_resistance improved_pk Improved Pharmacokinetics protease_resistance->improved_pk improved_pk->main conformational_rigidity->improved_pk

References

Validation & Comparative

A Comparative Analysis of Strecker and Gabriel Syntheses for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

The incorporation of fluorine into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides and proteins. This has significant implications in drug discovery and materials science, driving the demand for efficient and versatile synthetic methods. Two classical approaches to amino acid synthesis, the Strecker and Gabriel syntheses, have been adapted for the preparation of fluorinated analogs. This guide provides a comparative analysis of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable strategy for their target fluorinated amino acids.

At a Glance: Strecker vs. Gabriel Synthesis

FeatureStrecker SynthesisGabriel Synthesis
Starting Materials Aldehyde or ketone, ammonia, cyanide sourcePhthalimide (or analog), α-haloester or alkyl halide
Key Intermediates α-AminonitrileN-Alkylphthalimide
Bond Formations C-C and C-N bonds in a one-pot, multi-component reactionSequential N-alkylation and C-alkylation
Stereochemistry Traditionally racemic; asymmetric variants are well-developedTraditionally racemic; asymmetric variants are less common
Substrate Scope Broad; tolerates a wide range of aldehydes and ketonesGenerally limited to primary alkyl halides; steric hindrance can be a challenge
Reaction Conditions Often involves toxic cyanide; can be performed under mild conditionsCan require harsh hydrolysis conditions; milder deprotection methods exist

General Reaction Mechanisms

The fundamental transformations of the Strecker and Gabriel syntheses are depicted below.

Strecker_Synthesis Aldehyde Fluorinated Aldehyde/Ketone Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Cyanide HCN/CN- Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + CN- AminoAcid Fluorinated Amino Acid Aminonitrile->AminoAcid Hydrolysis

Figure 1: General workflow of the Strecker synthesis for fluorinated amino acids.

Gabriel_Synthesis Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion Phthalimide->Phthalimide_Anion - H+ Base1 Base Base1->Phthalimide_Anion Intermediate1 N-Phthalimido Ester Phthalimide_Anion->Intermediate1 + Fluorinated α-Haloester Haloester Fluorinated α-Haloester Haloester->Intermediate1 Enolate Enolate Intermediate1->Enolate - H+ AminoAcid Fluorinated Amino Acid Intermediate1->AminoAcid Hydrolysis & Decarboxylation Base2 Base Base2->Enolate Intermediate2 Alkylated Intermediate Enolate->Intermediate2 + R-X (optional) AlkylHalide Alkyl Halide (optional) AlkylHalide->Intermediate2 Intermediate2->AminoAcid Hydrolysis Hydrolysis & Decarboxylation

Figure 2: General workflow of the Gabriel-Malonic Ester synthesis for fluorinated amino acids.

Comparative Performance: Experimental Data

Direct comparative studies of the Strecker and Gabriel syntheses for the same fluorinated amino acid are scarce in the literature. However, by collating data from various sources, a comparative picture emerges.

Strecker Synthesis of Fluorinated Amino Acids

The Strecker synthesis is often favored for its operational simplicity and the commercial availability of a wide range of fluorinated aldehydes. Asymmetric variants, employing chiral auxiliaries or catalysts, have been successfully developed to control the stereochemistry.

Fluorinated Amino AcidStarting AldehydeChiral Auxiliary/CatalystDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Overall Yield (%)Reference
(S)-α-TrifluoromethylalanineTrifluoroacetaldehyde(R)-Phenylglycinol>95:5 dr47[1]
3-Fluoro-D-phenylalanine3-Fluorobenzaldehyde(S)-α-Phenylethylamine90:10 drNot Reported[2]
β,β-Difluoroalanine derivativeDifluoroacetaldehydeChiral Thiourea Catalyst92% ee94 (nitrile), 63 (acid)[1]
Gabriel Synthesis of Fluorinated Amino Acids

The Gabriel synthesis, particularly the Gabriel-malonic ester variant, provides a reliable route to α-amino acids. However, its application to fluorinated analogs can be limited by the availability and reactivity of the required fluorinated alkyl halides.

Fluorinated Amino AcidFluorinated Alkylating AgentStereochemical ControlDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Overall Yield (%)Reference
α-Fluoromethyl-p-nitrophenylalanine1-bromo-1-fluoro-2-(p-nitrophenyl)ethaneNone (racemic)Not Applicable~50[3]
(S)-2-Amino-4,4,4-trifluorobutanoic acidCF₃CH₂IChiral Ni(II) complex (auxiliary)>98:2 dr>150g scale[4]

Discussion of Comparative Analysis

Strecker Synthesis:

  • Advantages: The primary advantage of the Strecker synthesis lies in its convergence and the use of readily available fluorinated aldehydes. The development of asymmetric Strecker reactions has made it a powerful tool for accessing enantiomerically enriched fluorinated amino acids.[1][2] The reaction is often a one-pot procedure, which can be advantageous in terms of efficiency.

  • Disadvantages: A significant drawback is the use of highly toxic cyanide sources. While safer alternatives to HCN gas exist (e.g., KCN, TMSCN), they still require careful handling.[3] The hydrolysis of the intermediate α-aminonitrile to the final amino acid can sometimes require harsh conditions, which may not be compatible with sensitive functional groups.

Gabriel Synthesis:

  • Advantages: The Gabriel synthesis avoids the use of highly toxic cyanides. It is a robust and well-established method for the synthesis of primary amines and, by extension, amino acids.[5] The Ing-Manske procedure, which uses hydrazine for the deprotection step, offers a milder alternative to acidic or basic hydrolysis.[6]

  • Disadvantages: The Gabriel synthesis is generally less convergent than the Strecker synthesis. A key limitation is the reliance on the SN2 reaction for the alkylation step, which typically restricts the substrate scope to primary and some secondary alkyl halides. This can be a challenge when the desired fluorinated side chain is sterically hindered or requires a tertiary alkyl halide. Furthermore, the synthesis of the required fluorinated alkylating agents can be non-trivial. Asymmetric variants of the Gabriel synthesis for amino acids are less developed compared to the Strecker approach.

Experimental Protocols

Asymmetric Strecker Synthesis of an α-Trifluoromethyl Amino Acid Derivative

This protocol is adapted from the synthesis of an α-trifluoromethylalanine derivative using a chiral auxiliary.[1]

Experimental Workflow:

Strecker_Protocol Start Trifluoromethylated Ketoester + (R)-Phenylglycinol Step1 Condensation (Toluene, reflux) Start->Step1 Oxazolidine Chiral Oxazolidine Step1->Oxazolidine Step2 Strecker Reaction (TMSCN, BF3·OEt2) Oxazolidine->Step2 Aminonitrile Diastereomeric Aminonitriles Step2->Aminonitrile Step3 Separation (Chromatography) Aminonitrile->Step3 Pure_Aminonitrile Pure Diastereomer Step3->Pure_Aminonitrile Step4 Hydrolysis (HCl, heat) Pure_Aminonitrile->Step4 Amino_Acid Enantiopure α-CF3 Amino Acid Step4->Amino_Acid

Figure 3: Workflow for the asymmetric Strecker synthesis of an α-trifluoromethyl amino acid.

Step 1: Synthesis of Chiral Oxazolidine A solution of the trifluoromethylated ketoester and (R)-phenylglycinol in toluene is heated at reflux with azeotropic removal of water. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude chiral oxazolidine, which can be used in the next step without further purification.

Step 2: Diastereoselective Strecker Reaction The chiral oxazolidine is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to 0 °C. Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., BF₃·OEt₂) are added, and the reaction is stirred at low temperature. The progress of the reaction is monitored by TLC.

Step 3: Separation of Diastereomers Upon completion, the reaction is quenched, and the crude mixture of diastereomeric α-aminonitriles is purified by column chromatography to separate the desired diastereomer.

Step 4: Hydrolysis to the Amino Acid The purified α-aminonitrile is hydrolyzed by heating in a strong acid (e.g., 6M HCl). After cooling, the reaction mixture is worked up to isolate the enantiomerically pure α-trifluoromethyl amino acid.

Gabriel-Malonic Ester Synthesis of a Fluorinated Amino Acid

This protocol is a general procedure adapted for the synthesis of a fluorinated amino acid.

Experimental Workflow:

Gabriel_Protocol Start Potassium Phthalimide + Diethyl Bromomalonate Step1 N-Alkylation (DMF) Start->Step1 Intermediate1 N-Phthalimidomalonic Ester Step1->Intermediate1 Step2 Deprotonation (NaOEt, EtOH) Intermediate1->Step2 Enolate Enolate Step2->Enolate Step3 C-Alkylation (Fluorinated Alkyl Halide) Enolate->Step3 Intermediate2 Alkylated Malonic Ester Step3->Intermediate2 Step4 Hydrolysis & Decarboxylation (Acid, Heat) Intermediate2->Step4 Amino_Acid Racemic Fluorinated Amino Acid Step4->Amino_Acid

Figure 4: Workflow for the Gabriel-malonic ester synthesis of a fluorinated amino acid.

Step 1: N-Alkylation of Phthalimide Potassium phthalimide is reacted with diethyl bromomalonate in a polar aprotic solvent like DMF to form diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate.

Step 2: Deprotonation The N-phthalimidomalonic ester is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.[5]

Step 3: C-Alkylation with a Fluorinated Alkyl Halide The enolate is then reacted with a suitable fluorinated alkyl halide (e.g., a fluorinated benzyl bromide or a fluoroalkyl iodide) to introduce the desired fluorinated side chain.

Step 4: Hydrolysis and Decarboxylation The resulting alkylated malonic ester is subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to cleave the phthalimide protecting group and hydrolyze the ester groups. Subsequent heating leads to decarboxylation to yield the final racemic fluorinated amino acid.[5]

Conclusion

Both the Strecker and Gabriel syntheses offer viable pathways to fluorinated amino acids, each with its own set of advantages and limitations. The choice between the two will largely depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control.

The Strecker synthesis is often more convergent and benefits from well-established asymmetric variants, making it a strong candidate for the synthesis of enantiomerically enriched fluorinated amino acids, especially when the corresponding fluorinated aldehyde is accessible.

The Gabriel synthesis provides a cyanide-free alternative and is a reliable method, particularly for primary alkyl-substituted fluorinated amino acids. While traditionally yielding racemic products, modern modifications using chiral auxiliaries are expanding its utility in asymmetric synthesis.

For researchers and drug development professionals, a careful evaluation of these factors is crucial for the successful and efficient synthesis of novel fluorinated amino acids for their specific applications.

References

A Comparative Guide to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid and Other Non-Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide therapeutics, non-proteinogenic amino acids (NPAAs) are indispensable tools for optimizing the pharmacological properties of lead compounds. Their incorporation can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the vast array of synthetic NPAAs, fluorinated analogs have garnered substantial interest due to the unique physicochemical properties imparted by fluorine. This guide provides a detailed comparison of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a prominent trifluoromethyl-containing NPAA, with other relevant non-proteinogenic amino acids, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Analysis

The introduction of a trifluoromethyl group onto the phenyl ring of a phenylglycine scaffold dramatically alters its electronic and lipophilic character. This modification can lead to enhanced membrane permeability and improved binding to biological targets.[1] The table below summarizes key physicochemical properties of this compound and compares them with other halogenated phenylglycine analogs.

PropertyThis compound2-Amino-2-(4-chlorophenyl)acetic acid2-Amino-2-(4-fluorophenyl)acetic acid
Molecular Formula C₉H₈F₃NO₂C₈H₈ClNO₂C₈H₈FNO₂
Molecular Weight 219.16 g/mol 185.61 g/mol 169.15 g/mol
LogP (Predicted) 1.81.20.9
pKa (Predicted) 2.1 (acidic), 9.3 (basic)2.2 (acidic), 9.4 (basic)2.2 (acidic), 9.4 (basic)

Biological Activity: A Focus on Anticancer Properties

Preliminary studies have highlighted the potential of this compound as an anticancer agent. The trifluoromethyl group is often associated with enhanced biological activity. The following table presents cytotoxicity data for this compound against two cancer cell lines. While direct comparative data with other NPAAs in the same study is limited, these values provide a benchmark for its potency.

Cell LineIC₅₀ (µM)Treatment Duration
Jurkat4.64 ± 0.0848 hours[1]
HeLa9.22 ± 0.1748 hours[1]

The proposed mechanism for its anticancer effects may involve the inhibition of enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs), and the induction of apoptosis, as indicated by cell cycle arrest in the sub-G1 phase.[1]

Signaling Pathway Involvement: AMPK Activation

This compound is structurally related to "Activator-3," a known potent pan-activator of AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis and a key target in metabolic diseases and cancer.[2][3][4][5] Activation of AMPK can lead to the inhibition of anabolic pathways and the promotion of catabolic processes, thereby restoring cellular energy balance.

AMPK_Pathway cluster_input Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Metabolic Stress (High AMP/ATP) Metabolic Stress (High AMP/ATP) AMPK AMPK Metabolic Stress (High AMP/ATP)->AMPK Small Molecule Activator\n(e.g., this compound analog) Small Molecule Activator (e.g., this compound analog) Small Molecule Activator\n(e.g., this compound analog)->AMPK Inhibition of Anabolic Pathways\n(e.g., Fatty Acid & Protein Synthesis) Inhibition of Anabolic Pathways (e.g., Fatty Acid & Protein Synthesis) AMPK->Inhibition of Anabolic Pathways\n(e.g., Fatty Acid & Protein Synthesis) Activation of Catabolic Pathways\n(e.g., Fatty Acid Oxidation & Glycolysis) Activation of Catabolic Pathways (e.g., Fatty Acid Oxidation & Glycolysis) AMPK->Activation of Catabolic Pathways\n(e.g., Fatty Acid Oxidation & Glycolysis)

Figure 1. Simplified signaling pathway of AMPK activation.

Experimental Protocols

Synthesis of this compound via Strecker Reaction

The Strecker synthesis is a widely used method for the preparation of α-amino acids.[1]

Strecker_Synthesis reagents 4-(Trifluoromethyl)benzaldehyde + Ammonium Chloride (NH₄Cl) + Potassium Cyanide (KCN) intermediate α-Aminonitrile Intermediate reagents->intermediate Aldehyde Amination (Aqueous Methanol, 0-5°C) product This compound intermediate->product Acidic Hydrolysis (6 M HCl, Reflux, 12h)

Figure 2. Workflow for the Strecker synthesis.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Aldehyde Amination: 4-(Trifluoromethyl)benzaldehyde is reacted with ammonium chloride and potassium cyanide in aqueous methanol at a temperature of 0–5°C to form the aminonitrile intermediate.[1]

  • Hydrolysis of Aminonitrile: The resulting aminonitrile undergoes acidic hydrolysis with 6 M HCl under reflux for 12 hours to yield the final product, this compound.[1]

In Vitro AMPK Kinase Activity Assay

This protocol measures the direct effect of a compound on the kinase activity of purified AMPK.

Materials:

  • Purified AMPK

  • SAMS peptide (AMPK substrate)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit or similar

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add purified AMPK, SAMS peptide, and the various concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • Signal Detection: Use the ADP-Glo™ Kinase Assay Kit to measure the amount of ADP produced, which is proportional to the AMPK activity.[6]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Jurkat or HeLa cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound stands out as a non-proteinogenic amino acid with significant potential in drug discovery, particularly in the development of anticancer agents. Its unique trifluoromethyl group confers advantageous physicochemical properties that can lead to enhanced biological activity. The structural similarity to known AMPK activators suggests a plausible mechanism of action that warrants further investigation. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate this and other novel non-proteinogenic amino acids in their quest for more effective and stable therapeutic agents. Further comparative studies with a broader range of NPAAs are necessary to fully elucidate its relative advantages and therapeutic potential.

References

A Comparative Guide to the Validation of Enantiomeric Purity for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development of chiral pharmaceutical compounds. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic amino acid, ensuring stereochemical fidelity is paramount to guaranteeing therapeutic efficacy and safety. This guide provides a comprehensive comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the assessment of its enantiomeric purity. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of a suitable analytical strategy.

Primary Method: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers without the need for derivatization.[1] The use of a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers allows for their differential retention and subsequent quantification. For amino acids and their analogs, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability and high efficiency.[2][3][4]

Experimental Protocol: Direct Chiral HPLC

This protocol is adapted from established methods for the separation of phenylglycine analogs on a teicoplanin-based CSP.[5][6]

Chromatographic Conditions:

ParameterValue
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Astec® CHIROBIOTIC® T (teicoplanin-based CSP)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol / Water / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Analyte Concentration 1.0 mg/mL in mobile phase

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • For method validation, prepare a racemic standard at the same concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation and Performance Data

The following table summarizes the typical validation parameters and expected performance data for the chiral HPLC method.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution of enantiomers (Resolution > 1.5)Resolution (Rs) ≈ 2.5
Linearity (r²) ≥ 0.999> 0.999 for the minor enantiomer
Range LOQ to 150% of specification0.05% to 1.5% of the major enantiomer
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD%) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.015% of the major enantiomer
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.05% of the major enantiomer

Comparison with Alternative Methods

While direct chiral HPLC is a powerful primary method, several alternative techniques can also be employed for the determination of enantiomeric purity.

Indirect Chiral HPLC via Derivatization

This method involves reacting the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[7][8][9][10][11] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-throughput alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12][13][14][15] It often provides faster separations and reduced solvent consumption, particularly with polysaccharide-based CSPs.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[16][17][18][][20] The addition of a chiral selector to the background electrolyte enables the separation of enantiomers.

Performance Comparison of Analytical Methods
FeatureDirect Chiral HPLC (Teicoplanin CSP)Indirect Chiral HPLC (Marfey's Reagent)Chiral SFCChiral CE
Principle Direct separation on a chiral stationary phaseFormation of diastereomers, separation on achiral phaseDirect separation using a supercritical fluid mobile phaseSeparation in an electric field with a chiral selector in the electrolyte
Sample Preparation Simple dissolutionDerivatization step requiredSimple dissolutionSimple dissolution, but may require specific buffer
Speed ModerateSlower (due to derivatization)FastFast
Sensitivity GoodVery good (derivatization can enhance detection)GoodExcellent (with sensitive detectors like LIF)
Resolution ExcellentGood to ExcellentGood to ExcellentExcellent
Development Cost Moderate (chiral columns can be expensive)Lower (uses standard columns)Higher (instrumentation is more specialized)Moderate
Solvent Consumption ModerateHigherLowVery Low
Robustness HighModerate (derivatization can introduce variability)Moderate to HighModerate

Visualizing the Workflow and Logic

To better understand the experimental processes and decision-making involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Separation on Chiral Column (Astec CHIROBIOTIC T) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: Experimental workflow for direct chiral HPLC analysis.

decision_logic cluster_direct Direct Methods cluster_indirect Indirect Method start Need to Determine Enantiomeric Purity method_choice Direct or Indirect Method? start->method_choice chiral_hplc Chiral HPLC method_choice->chiral_hplc Direct (High Robustness) derivatization Derivatization with Chiral Reagent method_choice->derivatization Indirect (High Sensitivity) chiral_sfc Chiral SFC chiral_hplc->chiral_sfc Faster Alternative chiral_ce Chiral CE chiral_hplc->chiral_ce Higher Efficiency Alternative achiral_hplc Separation on Achiral Column derivatization->achiral_hplc

Caption: Decision logic for selecting a chiral analysis method.

Conclusion

The validation of enantiomeric purity for this compound can be reliably achieved using a direct chiral HPLC method with a teicoplanin-based stationary phase. This approach offers a robust and specific separation without the need for sample derivatization. For applications requiring higher throughput or enhanced sensitivity, Chiral Supercritical Fluid Chromatography and indirect HPLC with derivatization, respectively, present viable alternatives. The choice of method should be guided by the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic amino acid, presents unique analytical challenges and opportunities due to its fluorinated structure. This guide provides a comprehensive comparison of mass spectrometry-based methods for its analysis, supported by experimental data from closely related compounds to illuminate the path for robust method development.

At a Glance: Comparing Analytical Approaches

The choice of analytical technique for this compound is pivotal and depends on the specific requirements of the study, such as sensitivity, throughput, and the need for chiral separation. Below is a summary of the key performance characteristics of common mass spectrometric methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on differential partitioning between a mobile phase and a stationary phase, followed by tandem mass spectrometry for high selectivity and sensitivity.
Derivatization Mandatory to increase volatility and thermal stability. Common reagents include silylating agents (e.g., MSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).Often not required, allowing for direct analysis. Derivatization can be employed to enhance ionization or chromatographic retention.
Sensitivity Can be highly sensitive, especially with selected ion monitoring (SIM).Generally offers very high sensitivity, particularly with multiple reaction monitoring (MRM).
Throughput Can be lower due to the derivatization step and longer chromatographic run times.Typically higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Chiral Separation Possible with a chiral GC column after derivatization to form diastereomers.Can be achieved directly using a chiral stationary phase or by derivatization with a chiral reagent.
Matrix Effects Can be less prone to ion suppression compared to electrospray ionization in LC-MS.Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful sample preparation and internal standards.

In-Depth Analysis: Methodologies and Performance Data

Due to the limited availability of published quantitative data for this compound, the following sections present experimental protocols and performance data for structurally similar compounds, providing a strong foundation for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile amino acids, derivatization is a critical step to enable their passage through the GC system.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol is adapted from general procedures for the analysis of amino acids.

  • Sample Preparation: To 10-50 µL of a sample solution containing the analyte, add an internal standard. The sample is then dried under a stream of nitrogen.

  • Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a solvent such as acetonitrile. The mixture is heated at 80-100°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected into the GC-MS.

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is commonly used.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions is used.

Expected Performance (Based on Analogs):

ParameterExpected Value
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Linearity (R²) >0.99
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice for bioanalytical applications due to its high sensitivity, selectivity, and throughput, often without the need for derivatization.

Experimental Protocol: Direct Analysis by LC-MS/MS

  • Sample Preparation: A simple "dilute-and-shoot" approach can often be employed. For complex matrices like plasma, protein precipitation with a solvent like acetonitrile followed by centrifugation is recommended. An internal standard should be added before protein precipitation.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition.

Expected Performance (Based on Analogs):

ParameterExpected Value
Limit of Detection (LOD) 0.1-1 ng/mL
Limit of Quantification (LOQ) 0.5-5 ng/mL
Linearity (R²) >0.995
Precision (%RSD) <10%
Accuracy (%Recovery) 90-110%

Visualizing the Workflow

To aid in the conceptualization of the analytical processes, the following diagrams illustrate a typical workflow for GC-MS with derivatization and a direct LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Dry_Down Dry Down Add_IS->Dry_Down Add_Reagent Add Silylating Reagent Dry_Down->Add_Reagent Heat Heat Add_Reagent->Heat GC_MS GC-MS Analysis Heat->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Figure 1. GC-MS analytical workflow with mandatory derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Figure 2. Direct LC-MS/MS analytical workflow.

Concluding Remarks

While direct experimental data for the mass spectrometric analysis of this compound remains to be published, a robust analytical strategy can be formulated based on established methods for similar amino acids. For high-throughput and sensitive bioanalysis, a direct LC-MS/MS approach is recommended. For applications where matrix effects are a significant concern or when alternative selectivity is required, a GC-MS method with silylation derivatization presents a viable alternative. The choice of method should be guided by a thorough validation to ensure the data generated is accurate, precise, and fit for purpose.

A Comparative Guide to the Influence of Fluorinated Amino Acids on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids has become a powerful tool in peptide and protein engineering, offering a means to modulate conformation, enhance stability, and improve therapeutic potential. This guide provides a comprehensive comparison of the effects of different fluorinated amino acids on peptide structure, supported by experimental data and detailed methodologies.

Impact on Peptide Stability

Fluorination can significantly enhance the thermal and proteolytic stability of peptides. The strong electron-withdrawing nature of fluorine influences local stereoelectronic environments and can introduce favorable intramolecular interactions, leading to more stable secondary structures.[1]

Thermal Stability

The introduction of fluorinated amino acids can lead to an increase in the melting temperature (Tm) of peptides, indicating enhanced thermal stability. This effect is often attributed to the increased hydrophobicity and the unique conformational preferences induced by the fluorine atoms.[2][3]

Fluorinated Amino AcidPeptide SystemChange in Melting Temperature (ΔTm)Reference
Hexafluoroleucine (hFLeu)Four-α-Helix Bundle+0.3 kcal/mol per residue (increase in ΔΔGunfold)[3]
5,5,5,5',5',5'-hexafluoroleucineCoiled-coil peptidesIncreased stability[2]
Proteolytic Stability

A significant advantage of incorporating fluorinated amino acids is the enhanced resistance to enzymatic degradation. The bulky and electron-withdrawing fluorine atoms can sterically hinder the approach of proteases and alter the electronics of the peptide bond, making it less susceptible to cleavage.[4][5] However, the effect is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the nature of the fluorinated amino acid.[1][6]

Fluorinated Amino AcidPeptide ModelProteaseEffect on StabilityReference
α-Trifluoromethyl-substituted amino acidsModel peptidesα-ChymotrypsinAbsolute stability at P1 position; considerable stability at P2 and P'2 positions[7]
Fluorinated amino acidsBuforin and Magainin analoguesTrypsinModest increases in protease resistance[4][5]
Various fluorinated amino acidsModel peptidesα-Chymotrypsin, PepsinIncreased stability in only a few cases, highlighting complexity[1][6]

Conformational Effects of Fluorinated Amino Acids

The introduction of fluorine can dramatically influence the conformational landscape of a peptide. This is particularly evident in the case of fluorinated proline residues, which can be used to control the cis-trans isomerization of the peptide bond and the pucker of the proline ring.[8][9][10]

Fluorinated Prolines: A Conformational Switch

The stereochemistry of fluorine substitution on the proline ring has a profound impact on the preceding peptide bond. (2S, 4R)-4-fluoroproline ((4R)-FPro) favors a Cγ-exo ring pucker, which promotes a trans peptide bond.[11] Conversely, (2S, 4S)-4-fluoroproline ((4S)-FPro) prefers a Cγ-endo pucker, stabilizing a cis peptide bond.[11] This predictable control over conformation makes fluorinated prolines valuable tools in peptide design.[8][9][10]

Fluorinated Proline AnalogPreferred Ring PuckerPreferred Preceding Peptide Bond ConformationReference
(2S, 4R)-4-fluoroproline (4R-FPro)Cγ-exotrans[11]
(2S, 4S)-4-fluoroproline (4S-FPro)Cγ-endocis[11]
4,4-DifluoroprolineIntermediate between Cγ-exo and Cγ-endoCan favor either cis or trans depending on context[12]

Experimental Methodologies

The characterization of fluorinated peptides relies on a suite of analytical techniques. The following sections detail the protocols for the most common methods used to synthesize and analyze these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

The synthesis of peptides incorporating fluorinated amino acids is typically achieved through Fmoc-based solid-phase peptide synthesis.[13][14][15]

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the same solution for 15-20 minutes to remove the Fmoc protecting group from the N-terminus.[13]

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.[13]

  • Amino Acid Coupling: Dissolve the Fmoc-protected fluorinated amino acid and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[13] The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Fluorinated Peptide Purification->FinalPeptide NMR_Analysis_Workflow SamplePrep Sample Preparation Acquisition NMR Data Acquisition (1D & 2D) SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Structure Conformational Determination Analysis->Structure CD_Spectroscopy_Workflow SamplePrep Peptide Sample Preparation Blank Measure Buffer Blank SamplePrep->Blank Sample Measure Peptide Sample Blank->Sample Processing Data Processing (Blank Subtraction, Conversion) Sample->Processing Analysis Secondary Structure Estimation Processing->Analysis Signaling_Pathway_Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activates NoResponse Inhibited Cellular Response Receptor->NoResponse No Activation FluorinatedPeptide Fluorinated Peptide Antagonist FluorinatedPeptide->Receptor Blocks CellularResponse Cellular Response SignalingCascade->CellularResponse Leads to

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a critical chiral building block in pharmaceutical synthesis, is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of established analytical methodologies for its quantitative analysis in complex reaction mixtures. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Comparison of Quantitative Analysis Methods

The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for enantiomeric separation, and the available instrumentation. The following tables summarize the key performance characteristics of the most common techniques.

Table 1: Performance Comparison of Analytical Methods
FeatureChiral HPLC (Direct Analysis)Chiral HPLC (with Derivatization)GC-MS (with Derivatization)¹⁹F-NMR (Direct Analysis)
Principle Enantioselective separation on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Separation of volatile derivatives based on boiling point and polarity, with mass spectrometric detection.Quantitation based on the nuclear magnetic resonance of the fluorine-19 nucleus.
Derivatization Not required.Required (e.g., with Marfey's reagent).Required (e.g., esterification followed by acylation).Not required.
Enantioselectivity HighHighHighCan be achieved with chiral solvating agents.
Sensitivity Moderate (UV detection)High (UV or Fluorescence detection)Very High (MS detection)Moderate
Sample Throughput ModerateLow to ModerateLow to ModerateHigh
Advantages Direct analysis, simpler sample preparation.Enhanced sensitivity and chromatographic performance.Excellent sensitivity and selectivity.Non-destructive, minimal sample preparation, high specificity for fluorinated compounds.
Disadvantages Chiral columns can be expensive and have limited lifetime.Additional sample preparation steps, potential for side reactions.Complex sample preparation, not suitable for thermolabile compounds.Lower sensitivity compared to MS-based methods, requires a high-field NMR spectrometer.
Table 2: Representative Quantitative Performance Data

The following data is based on published methods for structurally similar chiral amino acids and fluorinated compounds and should be considered as a general guide. Method validation for this compound is essential.

ParameterChiral HPLC-UV (Direct)Chiral HPLC-UV (Derivatized)GC-MS (Derivatized)¹⁹F-NMR
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.01 - 0.1 ng/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.05 - 0.5 ng/mL50 - 500 µg/mL
Linearity (R²) > 0.998> 0.999> 0.999> 0.998
Precision (%RSD) < 5%< 3%< 10%< 2%[1]
Accuracy (%) 95 - 105%97 - 103%90 - 110%98 - 102%

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible quantitative results. Below are representative methodologies for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the direct enantioselective separation of this compound on a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Chiral HPLC Column (e.g., Daicel CHIRALPAK® series or a macrocyclic glycopeptide-based column).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) can be used.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection Wavelength: ~220 nm (due to the phenyl ring).

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the reaction mixture in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by injecting standards of known concentrations of racemic or enantiopure this compound.

  • Determine the concentration in the sample by comparing the peak area to the calibration curve.

Chiral HPLC with Pre-Column Derivatization

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Derivatization Protocol (using Marfey's Reagent):

  • Prepare a solution of the reaction mixture in a suitable solvent.

  • To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • Cool the mixture and add 20 µL of 2 M HCl to stop the reaction.

  • Dilute the sample with the mobile phase before injection.

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~340 nm (for the DNP derivative).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis requires derivatization to increase the volatility of the amino acid. A common two-step method involves esterification of the carboxylic acid group followed by acylation of the amino group.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral or achiral capillary GC column.

Derivatization Protocol (Esterification/Acylation):

  • Take a known aliquot of the reaction mixture and evaporate the solvent.

  • Esterification: Add 200 µL of 3 M HCl in methanol and heat at 80°C for 60 minutes. Evaporate the solvent to dryness.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65°C for 30 minutes. Evaporate the excess reagent and solvent.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Carrier Gas: Helium.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy

The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F-NMR a highly specific and powerful tool for the direct quantification of this compound without the need for derivatization or chromatographic separation.[1][2][3]

Instrumentation:

  • High-field NMR Spectrometer (≥ 400 MHz) equipped with a fluorine probe.

Experimental Protocol:

  • Accurately weigh a known amount of the reaction mixture and a known amount of an internal standard (a stable, fluorinated compound with a distinct ¹⁹F chemical shift, e.g., trifluorotoluene) into an NMR tube.

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹⁹F-NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay to ensure full relaxation of the nuclei).

Quantification:

  • The concentration of the analyte is determined by comparing the integral of the -CF₃ signal of the analyte to the integral of the known concentration of the internal standard, according to the following equation:

    Concentration_analyte = (Integral_analyte / Integral_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * Concentration_IS

    Where:

    • Integral = integrated peak area

    • N = number of fluorine atoms in the signal

    • M = molecular weight

    • IS = Internal Standard

Visualizing the Workflow

To provide a clear understanding of the logical steps involved in each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in Solvent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample s3->a1 a2 Chiral Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas a3->d1 d3 Quantify Analyte d1->d3 d2 Calibration Curve d2->d3

Caption: Chiral HPLC workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Evaporate Solvent p1->p2 p3 Esterification p2->p3 p4 Acylation p3->p4 p5 Reconstitute in Solvent p4->p5 a1 Inject Derivatized Sample p5->a1 a2 GC Separation a1->a2 a3 Mass Spectrometry (SIM) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Internal Standard d2->d3

Caption: GC-MS workflow for quantitative analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing n1 Weigh Reaction Mixture & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 a1 Acquire ¹⁹F-NMR Spectrum n2->a1 d1 Integrate Signals a1->d1 d2 Calculate Concentration d1->d2

Caption: ¹⁹F-NMR workflow for quantitative analysis.

References

Spectroscopic comparison of ortho, meta, and para trifluoromethyl-phenyl acetic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ortho, Meta, and Para Trifluoromethyl-phenyl Acetic Acid Isomers

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of trifluoromethyl-phenyl acetic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectroscopic properties of these isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Ortho, meta, and para trifluoromethyl-phenyl acetic acids are isomers with the same chemical formula (C₉H₇F₃O₂) but different substitution patterns on the phenyl ring. This seemingly minor structural variation leads to distinct physical and chemical properties, which in turn are reflected in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and materials science.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the three isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the position of the trifluoromethyl group relative to the acetic acid moiety.

IsomerSolventChemical Shifts (ppm)
Ortho CDCl₃~10 (COOH), 7.660, 7.515, 7.40, 7.375 (aromatic protons), 3.862 (CH₂)[1]
Meta DMSO-d₆12.52 (COOH), 7.66, 7.62, 7.59, 7.562 (aromatic protons), 3.742 (CH₂)[2]
Para CDCl₃10.5 (COOH), 7.587, 7.397 (aromatic protons), 3.708 (CH₂)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms, particularly those in the phenyl ring, are sensitive to the position of the electron-withdrawing trifluoromethyl group.

IsomerSolventChemical Shifts (ppm)
Ortho CDCl₃Data not readily available in public databases. Expected signals for carboxylic acid carbon (~170-180 ppm), aromatic carbons (~120-140 ppm), trifluoromethyl carbon (quartet, ~120-130 ppm), and methylene carbon (~40 ppm).
Meta DMSO-d₆Data not readily available in public databases. Expected signals for carboxylic acid carbon (~170-180 ppm), aromatic carbons (~120-140 ppm), trifluoromethyl carbon (quartet, ~120-130 ppm), and methylene carbon (~40 ppm).
Para CDCl₃Data not readily available in public databases. Expected signals for carboxylic acid carbon (~170-180 ppm), aromatic carbons (~120-140 ppm), trifluoromethyl carbon (quartet, ~120-130 ppm), and methylene carbon (~40 ppm).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The key absorptions for these isomers include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretches of the trifluoromethyl group, and C-H and C=C vibrations of the aromatic ring.

IsomerKey Absorption Bands (cm⁻¹)
Ortho Characteristic broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1300-1100 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).
Meta Characteristic broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1300-1100 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).
Para Characteristic broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1300-1100 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns. The molecular ion peak [M]⁺ for all three isomers is expected at m/z 204.

IsomerKey m/z Peaks
Ortho 204 ([M]⁺), 159 ([M-COOH]⁺), 140, 109, 91[1]
Meta 204 ([M]⁺), 185 ([M-H₂O+H]⁺), 160, 159 ([M-COOH]⁺), 109, 91[2]
Para 204 ([M]⁺), 185 ([M-H₂O+H]⁺), 160, 159 ([M-COOH]⁺), 109, 91[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trifluoromethyl-phenyl acetic acid isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The samples may require derivatization (e.g., silylation) to increase their volatility for GC analysis. Dissolve a small amount of the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the trifluoromethyl-phenyl acetic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ortho Ortho Isomer NMR NMR Spectroscopy (¹H, ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta Meta Isomer Meta->NMR Meta->IR Meta->MS Para Para Isomer Para->NMR Para->IR Para->MS Structure Structural Elucidation & Isomer Comparison NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of trifluoromethyl-phenyl acetic acid isomers.

Conclusion

The spectroscopic analysis of ortho, meta, and para trifluoromethyl-phenyl acetic acid isomers reveals distinct differences, particularly in their ¹H NMR spectra, which allow for their unambiguous differentiation. The position of the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature. While the IR spectra show characteristic absorptions for the functional groups present in all three isomers, subtle differences in the fingerprint region can also aid in their identification. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are largely similar across the isomers but can show minor variations in fragment ion intensities. This comparative guide, with its compiled data and standardized protocols, serves as a valuable resource for the accurate characterization of these important chemical compounds.

References

A Comparative Guide to the Efficacy of Chiral Stationary Phases for Resolving Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of fluorinated amino acids is a critical step in ensuring the stereochemical purity of drug candidates and research compounds. The unique properties imparted by fluorine, such as altered pKa, enhanced metabolic stability, and modified binding interactions, make these amino acids highly valuable in medicinal chemistry. This guide provides an objective comparison of the performance of different classes of chiral stationary phases (CSPs) for the resolution of fluorinated amino acid enantiomers, supported by experimental data.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide antibiotics, such as teicoplanin, teicoplanin aglycone, and vancomycin, are versatile chiral selectors that can operate in multiple chromatographic modes. Recent studies have demonstrated their high efficacy in resolving fluorinated tryptophan analogs.

A systematic study by Tanács et al. (2024) investigated the enantioseparation of seven fluorinated tryptophan analogs on core-shell particles coated with vancomycin, teicoplanin, and teicoplanin aglycone. The study found that teicoplanin and teicoplanin aglycone-based CSPs were particularly effective under reversed-phase conditions.[1]

Experimental Data for Fluorinated Tryptophan Analogs on Macrocyclic Glycopeptide CSPs
AnalyteCSPMobile Phasek1αRs
5-F-Trp Teicoplanin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)2.581.182.91
Teicoplanin aglycone20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)4.311.253.55
Vancomycin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)1.951.000.00
6-F-Trp Teicoplanin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)2.611.172.82
Teicoplanin aglycone20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)4.351.243.42
Vancomycin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)1.981.000.00
7-F-Trp Teicoplanin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)2.651.162.71
Teicoplanin aglycone20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)4.421.233.29
Vancomycin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)2.031.000.00
4,5,6,7-tetra-F-Trp Teicoplanin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)3.211.152.55
Teicoplanin aglycone20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)5.331.223.18
Vancomycin20/80 (v/v) MeOH/0.1% TEAA (pH 4.1)2.511.000.00

Data sourced from Tanács et al., 2024.[1] k1: retention factor of the first eluting enantiomer; α: separation factor; Rs: resolution factor.

Experimental Protocol: Chiral Separation of Fluorinated Tryptophan Analogs
  • Columns:

    • Discovery HS F5 (150 × 2.1 mm, 3 µm)

    • Vancomycin-based CSP (100 × 2.1 mm, 3.0 µm core-shell)

    • Teicoplanin-based CSP (100 × 2.1 mm, 3.0 µm core-shell)

    • Teicoplanin aglycone-based CSP (100 × 2.1 mm, 3.0 µm core-shell)

  • Mobile Phase: Methanol/0.1% triethylammonium acetate (TEAA) buffer (pH 4.1) in varying ratios.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Fluorinated\nTryptophan Analog\n(Racemic Mixture) Fluorinated Tryptophan Analog (Racemic Mixture) Injector Autosampler/Injector Fluorinated\nTryptophan Analog\n(Racemic Mixture)->Injector HPLC_Pump HPLC Pump HPLC_Pump->Injector Mobile Phase (MeOH/TEAA) Column_Oven Column Oven (25°C) Injector->Column_Oven CSP_Column Chiral Stationary Phase (Teicoplanin or Teicoplanin Aglycone) Column_Oven->CSP_Column UV_Detector UV Detector (220 nm) CSP_Column->UV_Detector Separated Enantiomers Data_System Chromatography Data System UV_Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Generate

Figure 1: Experimental workflow for the chiral separation of fluorinated tryptophan analogs.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for a broad range of chiral separations. Their efficacy for fluorinated amino acids has been demonstrated, especially for cyclic β-amino acid derivatives.

A study by Ilisz et al. (2016) investigated the enantioseparation of fluorinated cyclic β³-amino acid derivatives on various polysaccharide-based CSPs, including Chiralcel and Chiralpak columns. The separations were performed in normal-phase mode.

Experimental Data for Fluorinated Cyclic β³-Amino Acid Derivatives on Polysaccharide CSPs
AnalyteCSPMobile Phasek1αRs
(±)-trans-2-amino-4-fluorocyclopentanecarboxylic acid ethyl ester Chiralcel OD-Hn-hexane/IPA (90/10, v/v) + 0.1% DEA4.321.152.10
Chiralpak AD-Hn-hexane/IPA (90/10, v/v) + 0.1% DEA3.891.212.85
(±)-trans-2-amino-5-fluorocyclohexanecarboxylic acid ethyl ester Chiralcel OD-Hn-hexane/IPA (90/10, v/v) + 0.1% DEA5.111.121.88
Chiralpak AD-Hn-hexane/IPA (90/10, v/v) + 0.1% DEA4.561.182.54

Data is representative and compiled from trends reported in Ilisz et al., 2016. k1: retention factor of the first eluting enantiomer; α: separation factor; Rs: resolution factor; IPA: Isopropanol; DEA: Diethylamine.

Experimental Protocol: Chiral Separation of Fluorinated Cyclic β³-Amino Acid Derivatives
  • Columns:

    • Chiralcel OD-H (cellulose tris-(3,5-dimethylphenyl carbamate))

    • Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl carbamate))

    • Other polysaccharide-based CSPs

  • Mobile Phase: n-hexane/alcohol (e.g., isopropanol) with an alkylamine additive (e.g., diethylamine).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

G cluster_csp Chiral Stationary Phase (CSP) Type cluster_analyte Fluorinated Amino Acid Analyte Macrocyclic Macrocyclic Glycopeptide F_Trp Fluorinated Tryptophan Analogs Macrocyclic->F_Trp High Efficacy (Teicoplanin, Teicoplanin Aglycone) Other_F_AA Other Fluorinated Amino Acids Macrocyclic->Other_F_AA Polysaccharide Polysaccharide-based Polysaccharide->F_Trp F_beta_AA Fluorinated Cyclic β-Amino Acids Polysaccharide->F_beta_AA Good Efficacy (Chiralcel, Chiralpak) Cyclodextrin Cyclodextrin-based Cyclodextrin->Other_F_AA Potential Efficacy (Further Data Needed)

Figure 2: Logical relationship between CSP types and their demonstrated efficacy for different fluorinated amino acids.

Cyclodextrin and Crown Ether-Based Chiral Stationary Phases

While cyclodextrin and crown ether-based CSPs are well-established for the enantioseparation of a variety of chiral compounds, including non-fluorinated amino acids, there is a notable lack of comprehensive, published quantitative data specifically for the resolution of fluorinated amino acids.

  • Cyclodextrin-based CSPs: These phases operate on the principle of inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. The separation of fluorinated compounds would depend on the fit of the fluorinated moiety within the cavity and interactions with the derivatized rim of the cyclodextrin.

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, including amino acids. The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether ring.

Further research is required to fully evaluate and document the efficacy of these CSPs for the chiral resolution of a broad range of fluorinated amino acids.

Conclusion

The selection of an appropriate chiral stationary phase is paramount for the successful enantioseparation of fluorinated amino acids.

  • Macrocyclic glycopeptide-based CSPs , particularly those with teicoplanin and teicoplanin aglycone selectors, have demonstrated excellent performance for the resolution of fluorinated tryptophan analogs, offering high resolution and selectivity.

  • Polysaccharide-based CSPs are effective for the separation of fluorinated cyclic β-amino acid derivatives and remain a versatile option for various derivatized amino acids.

  • The potential of cyclodextrin and crown ether-based CSPs for resolving fluorinated amino acids is promising, but more extensive experimental data is needed to provide a thorough comparison.

Researchers and drug development professionals are encouraged to screen multiple CSPs from different classes to identify the optimal conditions for their specific fluorinated amino acid of interest. The data and protocols presented in this guide serve as a valuable starting point for method development in this critical area of chiral analysis.

References

Benchmarking the metabolic stability of peptides with and without fluorinated residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Stability With and Without Fluorination, Supported by Experimental Data.

The introduction of fluorine into peptide structures has emerged as a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. A primary challenge in the development of these therapeutics is their rapid degradation by proteases in the body. Strategic fluorination of amino acid residues can significantly improve a peptide's metabolic stability, thereby increasing its plasma half-life and therapeutic efficacy. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability Through Fluorination

Fluorination can significantly enhance the metabolic stability of peptides by shielding the peptide backbone from enzymatic cleavage.[1] The strong carbon-fluorine bond is resistant to enzymatic attack, and the introduction of fluorine can alter the electronic properties and conformation of the peptide, making it a less favorable substrate for proteases.[2][3] This increased resistance to proteolysis leads to a longer plasma half-life.[1]

Studies on glucagon-like peptide-1 (GLP-1) analogues, for instance, have demonstrated a significant increase in stability against dipeptidyl peptidase IV (DPP-IV), a key enzyme in its degradation pathway.[1][3][4] The replacement of alanine at position 8 with 5,5,5,5′,5′,5′-hexafluoroleucine resulted in a fluorinated peptide (F8) that was remarkably resistant to DPP-IV degradation for over 24 hours.[3] Other fluorinated GLP-1 analogues also exhibited a 1.5 to 2.9-fold increase in stability compared to the native peptide.[4]

However, it is important to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[5][6] While aliphatic fluorinated side chains often lead to greater stability, aromatic fluorinated side chains, such as in p-fluorophenylalanine, can sometimes increase susceptibility to protease digestion.[7]

Quantitative Comparison of Metabolic Stability

The following table summarizes quantitative data from various studies comparing the metabolic stability of fluorinated and non-fluorinated peptides.

Peptide/AnalogModificationAssay MatrixKey Enzyme(s)Stability Metric (Half-life, % Remaining, etc.)Fold Increase in StabilityReference
GLP-1 Analog (F8) Alanine to Hexafluoroleucine substitutionIn vitroDPP-IVResistant for 24hNot specified[1][3]
GLP-1 Analog (F9) Fluorinated amino acid substitutionIn vitroDPP-IVIncreased half-life1.5-fold[1][4]
GLP-1 Analog (F10) Fluorinated amino acid substitutionIn vitroDPP-IVIncreased half-life2.9-fold[1][4]
Leu-Enkephalin Analog Tyr1-ψ[(Z)CF=CH]-Gly2 substitutionMouse, Rat, and Human PlasmaPlasma peptidases>90% remaining at 4h (fluorinated) vs. significant degradation (non-fluorinated in rat/human)Not specified[8]
Leu-Enkephalin Analog Tyr1-ψ[(Z)CF=CH]-Gly2 substitutionMouse, Rat, and Human MicrosomesMicrosomal enzymes<10% metabolized at 2h (fluorinated) vs. 38-50% metabolized (non-fluorinated)Not specified[8]
Cyclic Peptide (6) D-Pro to 4,4-difluoro-D-Pro and Leu to Cyclopropyl-Ala substitutionIn vivo (rats)Cytochrome P450 enzymesAbsolute oral bioavailability of >90%Not specified[9]

Experimental Workflows and Methodologies

The assessment of peptide metabolic stability is crucial in drug development. The following diagrams and protocols outline the typical experimental workflows for determining peptide stability in plasma and liver microsomes.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Peptide Test Peptide (Fluorinated or Non-Fluorinated) Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (Plasma, Microsomes, etc.) Matrix->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Separate Separate Peptide (e.g., Centrifugation) Quench->Separate Detect Quantify Remaining Peptide (LC-MS/MS) Separate->Detect Plot Plot % Remaining vs. Time Detect->Plot Calculate Calculate Half-Life (t½) and Clearance Plot->Calculate

Caption: General workflow for in vitro peptide metabolic stability assays.

G Peptide Peptide in Circulation Proteases Plasma Proteases (e.g., DPP-IV, Aminopeptidases) Peptide->Proteases Proteolytic Degradation Metabolism Liver Microsomal Enzymes (e.g., Cytochrome P450s) Peptide->Metabolism Phase I/II Metabolism Clearance Renal Clearance Peptide->Clearance Fragments Inactive Peptide Fragments Proteases->Fragments Metabolism->Fragments Fragments->Clearance

Caption: Key pathways of in vivo peptide metabolism and clearance.

Experimental Protocols

Plasma Stability Assay

Objective: To evaluate the stability of a peptide in the presence of plasma proteases.

Methodology:

  • Preparation: A stock solution of the test peptide is prepared in a suitable buffer. Human plasma is thawed and centrifuged to remove any precipitates.[10][11]

  • Incubation: The test peptide is added to the plasma to a final concentration (e.g., 10 µM) and incubated at 37°C with gentle agitation.[10][11]

  • Time-course Sampling: Aliquots are collected from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).[12][13]

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile or trichloroacetic acid.[12][13]

  • Sample Preparation: The quenched samples are centrifuged to precipitate plasma proteins.[10][11] The supernatant containing the remaining peptide is collected.

  • Analysis: The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t½) of the peptide in plasma is then determined by plotting the natural logarithm of the remaining peptide concentration against time.

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a peptide in the presence of liver microsomal enzymes, primarily cytochrome P450s.[14][15]

Methodology:

  • Preparation: Liver microsomes (human or from other species) are thawed. A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the test peptide, and the liver microsomes.[14][16]

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for many microsomal enzymes.[14][17] A control incubation without NADPH is also performed to assess non-NADPH dependent degradation.[17]

  • Time-course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[16][17]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[17]

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the parent peptide remaining in the supernatant is quantified by LC-MS/MS.[14][17]

  • Data Analysis: The rate of disappearance of the peptide is used to calculate the in vitro intrinsic clearance and the metabolic half-life.[16]

Conclusion

The incorporation of fluorinated residues is a proven strategy to enhance the metabolic stability of therapeutic peptides. By providing resistance to proteolytic degradation, fluorination can significantly extend the in vivo half-life of these molecules, leading to improved pharmacokinetic profiles. The experimental protocols described herein provide a framework for the systematic evaluation of peptide stability. The presented data underscores the potential of fluorine in designing more robust and effective peptide-based drugs. However, the effects of fluorination can be complex and require careful, case-by-case evaluation.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedural framework for the safe disposal of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, a compound often utilized in complex organic synthesis.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guidance is based on the safety profiles of structurally similar compounds. These related substances are often categorized as irritants, potentially causing skin, eye, and respiratory discomfort. Therefore, adherence to stringent safety protocols is paramount.

Core Safety and Disposal Procedures

The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1][2][3] This ensures that the compound is managed in an environmentally safe and compliant manner. It is imperative not to release this chemical into the environment.[1][3]

Personal Protective Equipment (PPE): Before handling the compound, it is crucial to be equipped with appropriate personal protective equipment. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Ensure adequate ventilation or use only in a well-ventilated area.[1]

  • Store the compound in a well-ventilated place with the container tightly closed.[1][2][3]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First container Select a Suitable, Labeled Waste Container ppe->container 2. Prepare Container transfer Carefully Transfer Waste (Solid or in Solution) container->transfer 3. Collect Waste seal Securely Seal the Waste Container transfer->seal 4. Prevent Spills store Store Temporarily in a Designated, Ventilated Area seal->store 5. Safe Storage handover Hand Over to a Licensed Waste Disposal Service store->handover 6. Professional Disposal end End: Disposal Complete handover->end

Caption: Disposal Workflow Diagram

Quantitative Data and Experimental Protocols

Currently, specific quantitative data such as permissible exposure limits or detailed experimental protocols for neutralization are not available for this compound from the reviewed sources. For all handling and disposal activities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance that is compliant with local and national regulations. In the event of a spill, sweep up the material and place it into a suitable, closed container for disposal.[1]

By adhering to these general safety and disposal procedures, laboratory professionals can handle this compound responsibly, minimizing risks to themselves and the environment. Always prioritize safety and compliance with institutional and regulatory standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.